molecular formula C14H17Cl2N3O B15186635 (S)-Hexaconazole CAS No. 221627-82-3

(S)-Hexaconazole

Cat. No.: B15186635
CAS No.: 221627-82-3
M. Wt: 314.2 g/mol
InChI Key: STMIIPIFODONDC-CQSZACIVSA-N
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Description

(S)-Hexaconazole is a single enantiomer of the broad-spectrum systemic triazole fungicide hexaconazole. Hexaconazole exhibits stereoisomerism due to a chiral centre in its molecular structure, existing as two enantiomers: (R)-hexaconazole and this compound . While the R-enantiomer is known to exhibit the greatest fungicidal activity , the S-enantiomer presents distinct and valuable properties for scientific investigation. This compound functions as a sterol biosynthesis inhibitor (FRAC MoA class 3), providing broad-spectrum systemic action with both protective and curative effects by disrupting membrane function . Its main research applications include studying the enantioselective fate and behavior of chiral pesticides. Studies have shown that the two hexaconazole enantiomers degrade at different rates in various environmental matrices and organisms . For instance, the (-)-enantiomer (which corresponds to the (S)-configuration in some literature) has been observed to be more persistent in certain vegetables like cucumber, head cabbage, and tomatoes, leading to its enrichment, while degrading faster in sediment and field soil . Research in animal models such as rabbits and rats has further confirmed this stereoselectivity, with the (+)-enantiomer being degraded faster in plasma and the (-)-enantiomer showing a different distribution pattern in tissues . This makes this compound a critical reference standard for analyzing enantioselective metabolism, ecological risk, and for developing analytical methods using chiral stationary phases . This product is For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221627-82-3

Molecular Formula

C14H17Cl2N3O

Molecular Weight

314.2 g/mol

IUPAC Name

(2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol

InChI

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m1/s1

InChI Key

STMIIPIFODONDC-CQSZACIVSA-N

Isomeric SMILES

CCCC[C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

(S)-Hexaconazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Hexaconazole is the levorotatory stereoisomer of the triazole fungicide hexaconazole. As with other fungicides in its class, its primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for professionals in research and drug development.

Chemical Structure and Properties

This compound, a chiral compound, possesses a single stereocenter. Its chemical identity and key physicochemical properties are summarized below. While specific data for the (S)-enantiomer is limited, properties for the racemic mixture of hexaconazole are well-documented and provide a reliable reference.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol[1]
CAS Number 221627-82-3[1][2]
Molecular Formula C₁₄H₁₇Cl₂N₃O[1][2]
Canonical SMILES CCCCC(O)(Cn1cncn1)c1ccc(Cl)cc1Cl
InChI Key STMIIPIFODONDC-CQSZACIVSA-N[1][2]

Table 2: Physicochemical Properties of Hexaconazole (Racemic)

PropertyValueSource
Molecular Weight 314.21 g/mol [1][2]
Physical State White crystalline solid[2]
Melting Point 111 °C[3][4][5]
Water Solubility (20 °C) 17 mg/L[4][6]
Vapor Pressure (20 °C) 0.018 mPa[7]
Octanol-Water Partition Coefficient (log P) 3.9[7]

Experimental Protocols

Synthesis of Chiral Hexaconazole

A method for the preparation of chiral hexaconazole involves a multi-step synthesis:

  • Synthesis of 1-(2,4-dichlorophenyl)-1-pentene: 1-(2,4-dichlorophenyl)-1-pentanone undergoes a Wittig reaction with methylenetriphenylphosphorane. The 1-(2,4-dichlorophenyl)-1-pentanone is dissolved in a suitable organic solvent (e.g., toluene or dioxane) and cooled. The ylide solution is then added dropwise, and the reaction mixture is stirred for several hours at room temperature.

  • Asymmetric Epoxidation: The resulting 1-(2,4-dichlorophenyl)-1-pentene is subjected to an asymmetric epoxidation reaction. This is carried out in the presence of an epoxidation reagent (e.g., m-chloroperoxybenzoic acid) and a transition metal catalyst, such as a salen-Mn complex or titanium tetraisopropoxide, in a solvent like toluene or DMF at a controlled temperature (e.g., 0-10 °C).

  • Ring Opening: The final step is the ring-opening of the epoxide intermediate with 1,2,4-triazole. This reaction is typically performed in a solvent such as DMF in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at an elevated temperature (e.g., 60 °C) to yield (-)-hexaconazole. The product can then be purified by recrystallization from a suitable solvent like toluene.

Enantiomer Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of hexaconazole can be separated and analyzed using chiral HPLC. A typical method utilizes a chiral column, such as a Lux® Cellulose-2 column.

  • Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 70:30 v/v) is commonly used.

  • Flow Rate: A flow rate of approximately 0.3 mL/min is maintained.

  • Column Temperature: The column is kept at a constant temperature, for instance, 30 °C.

  • Detection: Detection is typically performed using a UV detector at a wavelength of 210 nm.

Under these conditions, the enantiomers are baseline separated, allowing for their individual quantification.

Determination of Physicochemical Properties

The following are summaries of the OECD guidelines for determining key physicochemical properties.

Melting Point (OECD Guideline 102)

The melting point is determined by methods such as the capillary tube method, hot-stage microscopy, or differential scanning calorimetry (DSC). For the capillary method, a small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

Vapor Pressure (OECD Guideline 104)

Several methods can be employed, including the dynamic method, static method, or the gas saturation method. The gas saturation method involves passing a stream of inert gas over the substance at a known temperature and flow rate to saturate the gas with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubilities greater than 10 mg/L. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved material.

Octanol-Water Partition Coefficient (OECD Guideline 107)

The shake-flask method is commonly used. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the test substance is dissolved in one of the phases, and the two phases are then shaken together until equilibrium is reached. The concentration of the substance in each phase is then determined to calculate the partition coefficient (P).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Hexaconazole, like other triazole fungicides, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (CYP51) Lanosterol->Erg11 Substrate Ergosterol Ergosterol Erg11->Ergosterol Product ToxicSterols Accumulation of Toxic Methylated Sterols Erg11->ToxicSterols Block leads to Hexaconazole This compound Hexaconazole->Erg11 FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Essential Component CellDeath Fungal Cell Death FungalMembrane->CellDeath ToxicSterols->FungalMembrane Disruption

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Physicochemical Property Determination

The determination of the key physicochemical properties of this compound follows a structured experimental workflow, adhering to established international guidelines to ensure data quality and comparability.

Experimental_Workflow Start Start: Pure this compound Sample MeltingPoint Melting Point Determination (OECD 102) Start->MeltingPoint VaporPressure Vapor Pressure Measurement (OECD 104) Start->VaporPressure WaterSolubility Water Solubility Test (OECD 105) Start->WaterSolubility LogP Octanol-Water Partition Coefficient (OECD 107) Start->LogP DataAnalysis Data Analysis and Reporting MeltingPoint->DataAnalysis VaporPressure->DataAnalysis WaterSolubility->DataAnalysis LogP->DataAnalysis

Caption: Workflow for determining the physicochemical properties of this compound.

References

Enantioselective Synthesis of (S)-Hexaconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole, a broad-spectrum triazole fungicide, is a chiral compound existing as a racemic mixture of (R)- and (S)-enantiomers. The fungicidal activity of hexaconazole is primarily attributed to the (S)-enantiomer.[1] Consequently, the enantioselective synthesis of (S)-Hexaconazole is of significant interest to enhance efficacy and reduce the environmental impact of this agrochemical. This technical guide provides an in-depth overview of a prominent synthetic route for obtaining this compound, focusing on a three-step process involving a Wittig reaction, asymmetric epoxidation, and a subsequent ring-opening reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of this synthesis.

Introduction

Hexaconazole is a systemic fungicide that effectively controls a wide range of fungal pathogens, particularly Ascomycetes and Basidiomycetes, in various crops.[2] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. As with many chiral pesticides, the enantiomers of hexaconazole exhibit different biological activities. The (S)-(+)-enantiomer has been shown to possess significantly higher fungicidal activity compared to the (R)-(-)-enantiomer.[1] Therefore, the development of synthetic methods to selectively produce the (S)-enantiomer is a key objective in agrochemical research, aiming to provide a more potent and environmentally benign product.

This guide details a robust and widely cited method for the enantioselective synthesis of this compound. The synthesis commences with the formation of an alkene intermediate via a Wittig reaction, followed by a stereoselective epoxidation, and concludes with the nucleophilic opening of the epoxide ring by 1,2,4-triazole.

Overall Synthetic Scheme

The enantioselective synthesis of this compound can be conceptually divided into three main stages, starting from 1-(2,4-dichlorophenyl)-1-pentanone.

G A 1-(2,4-dichlorophenyl)-1-pentanone B 1-(2,4-dichlorophenyl)-1-pentene A->B Wittig Reaction C (2S,3S)-2-(2,4-dichlorophenyl)-2-propyloxirane B->C Asymmetric Epoxidation D This compound C->D Ring-opening with 1,2,4-triazole

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-1-pentene (Wittig Reaction)

The initial step involves the conversion of the ketone, 1-(2,4-dichlorophenyl)-1-pentanone, to the corresponding alkene, 1-(2,4-dichlorophenyl)-1-pentene, via a Wittig reaction. This reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.[3][4][5]

Reaction:

Detailed Protocol:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension while maintaining the temperature below 5 °C.

  • Allow the resulting orange-red solution of the ylide to stir at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-(2,4-dichlorophenyl)-1-pentanone in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[6]

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2,4-dichlorophenyl)-1-pentene as a clear oil.

Step 2: Asymmetric Epoxidation of 1-(2,4-dichlorophenyl)-1-pentene

This crucial step introduces the chirality into the molecule through an asymmetric epoxidation of the alkene intermediate. The Sharpless asymmetric epoxidation is a well-established and effective method for this transformation, utilizing a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand.[7][8] To obtain the (S)-enantiomer of hexaconazole, L-(+)-diethyl tartrate is typically employed.

Reaction:

Detailed Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(2,4-dichlorophenyl)-1-pentene in anhydrous dichloromethane (DCM).

  • Add L-(+)-diethyl tartrate to the solution.

  • Cool the mixture to -20 °C in a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide, and stir the mixture for 30 minutes at -20 °C.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, ensuring the temperature remains below -20 °C.

  • Stir the reaction mixture at -20 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Step 3: Ring-opening of the Epoxide with 1,2,4-Triazole

The final step involves the nucleophilic attack of 1,2,4-triazole on the chiral epoxide, leading to the formation of this compound. This reaction is typically carried out in the presence of a base.[9]

Reaction:

Detailed Protocol:

  • In a round-bottom flask, combine the chiral epoxide, 1,2,4-triazole, and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 60-120 °C and stir for several hours until the reaction is complete (monitored by TLC).[6]

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the enantioselective synthesis of this compound, based on reported literature values.[10]

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)ee (%)
1. Wittig Reaction1-(2,4-dichlorophenyl)-1-pentanone, Methyltriphenylphosphonium bromiden-BuLiToluene-20 to RT4-12>90N/A
2. Asymmetric Epoxidation1-(2,4-dichlorophenyl)-1-pentene, mCPBATitanium tetraisopropoxideDMF104-12High>80
3. Ring-openingChiral Epoxide, 1,2,4-triazoleK2CO3, Phase-transfer catalystN-Methylpyrrolidone120<18586

Note: The data in the table is compiled from a specific example in the cited patent and may vary depending on the exact reaction conditions and scale.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis, including the work-up and purification stages.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Asymmetric Epoxidation cluster_2 Step 3: Ring-opening A1 Prepare Ylide A2 React with Ketone A1->A2 A3 Work-up & Purify A2->A3 B1 Form Chiral Catalyst A3->B1 Alkene Intermediate B2 Epoxidize Alkene B1->B2 B3 Work-up & Purify B2->B3 C1 React Epoxide with Triazole B3->C1 Chiral Epoxide C2 Work-up & Recrystallize C1->C2 D Final Product C2->D This compound

Figure 2: Detailed experimental workflow for the synthesis.

Catalytic Cycle of Sharpless Asymmetric Epoxidation

The Sharpless epoxidation proceeds through a catalytic cycle involving a titanium-tartrate complex. The diagram below provides a simplified representation of this process.

G A Ti(OiPr)4 + DET B [Ti(DET)(OiPr)2]2 Dimer A->B Ligand Exchange C Active Monomer B->C Equilibrium D Coordination with Allylic Alcohol & TBHP C->D E Oxygen Transfer D->E F Product Release E->F Forms Epoxide F->C Regenerates Catalyst

Figure 3: Simplified catalytic cycle of Sharpless epoxidation.

Characterization Data

Accurate characterization of the intermediates and the final product is essential for confirming the success of the synthesis. Below are the expected NMR spectral data for this compound.

This compound (C14H17Cl2N3O) [11]

  • ¹H NMR (CDCl₃, ppm): δ 8.05 (s, 1H, triazole-H), 7.85 (s, 1H, triazole-H), 7.40 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 4.80 (s, 1H, OH), 4.50 (d, 1H, CH₂), 4.20 (d, 1H, CH₂), 2.00-1.80 (m, 2H, CH₂), 1.40-1.10 (m, 4H, 2xCH₂), 0.85 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 152.0, 145.0, 135.0, 133.0, 130.5, 129.0, 127.5, 75.0, 58.0, 40.0, 28.0, 22.5, 14.0.

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.

Conclusion

The enantioselective synthesis of this compound presented in this guide provides a reliable and efficient pathway to this important agrochemical. The three-step sequence, involving a Wittig reaction, a Sharpless asymmetric epoxidation, and a final ring-opening, allows for the production of the more active enantiomer in high yield and good enantiomeric excess. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, agrochemical development, and drug discovery. The continued optimization of catalysts and reaction conditions for each step remains an active area of research, with the potential to further improve the efficiency and sustainability of this compound production.

References

Navigating the Stereochemistry of a Potent Fungicide: A Technical Guide to the Biological Activity of Hexaconazole Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hexaconazole, a broad-spectrum triazole fungicide, plays a critical role in controlling a wide range of fungal diseases in agriculture. As a chiral compound, it exists as a pair of enantiomers, (R)-(-)-hexaconazole and (S)-(+)-hexaconazole. Emerging research has unequivocally demonstrated that these enantiomers exhibit significant differences in their biological activity, including fungicidal efficacy, environmental fate, and toxicity to non-target organisms. This technical guide provides an in-depth exploration of the enantioselective biological activities of hexaconazole, offering valuable insights for the development of more effective and environmentally benign agrochemicals.

Enantioselective Fungicidal Activity

The two enantiomers of hexaconazole display marked differences in their ability to inhibit fungal growth. The (R)-(-)-enantiomer is consistently reported to be the more active of the two against a variety of fungal pathogens.

Table 1: Enantioselective Fungicidal Activity of Hexaconazole Enantiomers Against Various Fungi

Fungal SpeciesEC50 (mg/L) - (R)-(-)-HexaconazoleEC50 (mg/L) - (S)-(+)-HexaconazoleEnantiomeric Ratio (EC50 of (+)-isomer / EC50 of (-)-isomer)Reference
Alternaria solani--11-13 fold higher activity for (-)-isomer[1]
Alternaria mali Roberts--11-13 fold higher activity for (-)-isomer[1]
Monilinia fructicola--11-13 fold higher activity for (-)-isomer[1]
Colletotrichum gloeosporioides Penz--1.26 fold higher activity for (-)-isomer[1]

Note: Specific EC50 values were not provided in the source, but the fold difference in activity was highlighted.

The greater fungicidal activity of the (R)-(-)-enantiomer is attributed to its higher binding affinity to the target enzyme, lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Hexaconazole, like other triazole fungicides, exerts its antifungal effect by disrupting the fungal cell membrane. This is achieved by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The primary target of hexaconazole is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[1][4] The differential activity of the enantiomers stems from their stereospecific interactions with the active site of this enzyme.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl pyrophosphate mevalonate->isopentenyl_pp farnesyl_pp Farnesyl pyrophosphate isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (ERG11/CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol hexaconazole Hexaconazole Enantiomers hexaconazole->lanosterol_demethylase r_hex (R)-(-)-Hexaconazole r_hex->hexaconazole s_hex (S)-(+)-Hexaconazole s_hex->hexaconazole lanosterol_demethylase->ergosterol

Ergosterol biosynthesis pathway and the inhibitory action of hexaconazole enantiomers.

Enantioselective Environmental Fate and Degradation

The enantiomers of hexaconazole also exhibit different behaviors in the environment, with enantioselective degradation observed in both soil and plants. This has significant implications for environmental risk assessment, as the more persistent and/or more toxic enantiomer may accumulate.

Table 2: Enantioselective Degradation of Hexaconazole Enantiomers

MatrixHalf-life (days) - (R)-(-)-HexaconazoleHalf-life (days) - (S)-(+)-HexaconazoleObservationReference
Tomato2.963.38(-)-enantiomer degrades faster[1]
Green Pepper~4.36~4.36No enantioselectivity[1]
Cucumber--(+)-enantiomer degrades faster[5]
Field Soil--(-)-enantiomer degrades faster[5]
Artificial Soil--R-enantiomer degrades preferentially[6]

Differential Toxicity to Non-Target Organisms

The enantioselectivity of hexaconazole extends to its toxicity towards non-target organisms, highlighting the importance of evaluating the toxicity of individual enantiomers for a comprehensive ecological risk assessment.

Table 3: Enantioselective Toxicity of Hexaconazole Enantiomers to Non-Target Organisms

OrganismEndpointValue - rac-HexaconazoleValue - (R)-(-)-HexaconazoleValue - (S)-(+)-HexaconazoleObservationReference
Daphnia magna48h EC50---(-)-Hexaconazole is 1.3-fold more toxic[1]
Scenedesmus obliquus96h EC50 (mg/L)0.1780.0650.355(-)-Hexaconazole is more toxic[7]
Eisenia fetida (Earthworm)48h LC50 (µg/cm²)-22.358.62S-(+)-Hexaconazole is more toxic[6]

The differential toxicity can be attributed to various factors, including differences in uptake, metabolism, and interaction with target sites within the organisms. For instance, in the freshwater alga Scenedesmus obliquus, the (-)-enantiomer caused a greater reduction in chlorophyll content and a higher induction of oxidative stress, as indicated by increased malondialdehyde (MDA) levels and altered antioxidant enzyme activities.[7]

Toxic_Effects_Pathway cluster_enantiomers Hexaconazole Enantiomers cluster_effects Effects on Scenedesmus obliquus r_hex (R)-(-)-Hexaconazole chlorophyll Chlorophyll Content r_hex->chlorophyll Greater Decrease ros Reactive Oxygen Species (ROS) Production r_hex->ros Higher Induction growth Algal Growth Inhibition r_hex->growth Higher Toxicity (Lower EC50) s_hex (S)-(+)-Hexaconazole s_hex->chlorophyll Lesser Decrease s_hex->ros Lower Induction s_hex->growth Lower Toxicity (Higher EC50) chlorophyll->growth mda Lipid Peroxidation (MDA) ros->mda antioxidant Antioxidant Enzyme Activity (CAT, SOD) ros->antioxidant mda->growth

Differential toxic effects of hexaconazole enantiomers on Scenedesmus obliquus.

Experimental Protocols

Chiral Separation of Hexaconazole Enantiomers by HPLC

A common method for the separation of hexaconazole enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

  • Instrumentation: Agilent 1260 series HPLC system or equivalent.[8]

  • Chiral Column: Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm particle size) or Chiralcel OD-RH column.[8][9]

  • Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 70:30, v/v) or acetonitrile and 2 mM ammonium acetate in water (e.g., 60:40, v/v).[8][9]

  • Flow Rate: 0.3 - 0.4 mL/min.[8][9]

  • Column Temperature: 30 °C.[8]

  • Detection: UV detector at 210 nm.[8]

  • Injection Volume: 20 µL.[8]

  • Elution Order: On the Lux® Cellulose-2 column, (+)-hexaconazole typically elutes before (-)-hexaconazole.[8]

HPLC_Workflow sample Racemic Hexaconazole Standard or Sample Extract hplc HPLC System sample->hplc column Chiral Stationary Phase (e.g., Lux Cellulose-2) hplc->column detector UV Detector (210 nm) column->detector chromatogram Chromatogram detector->chromatogram data Data Analysis: Peak Integration, Enantiomeric Ratio Calculation chromatogram->data

Experimental workflow for the chiral separation of hexaconazole enantiomers.
Fungicidal Activity Assay (Mycelial Growth Inhibition)

The fungicidal activity of the individual enantiomers is typically assessed by measuring the inhibition of mycelial growth on a solid medium.

  • Fungal Cultures: Target fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Preparation of Test Solutions: Stock solutions of the individual enantiomers and the racemate are prepared in a suitable solvent (e.g., acetone) and serially diluted.

  • Assay Procedure:

    • Aliquots of the test solutions are added to molten PDA to achieve a range of final concentrations.

    • The amended PDA is poured into Petri dishes.

    • A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of each plate.

    • Plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

    • The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without fungicide) reaches a certain size.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration that causes 50% inhibition of growth) is determined by probit analysis.

Enantioselective Residue Analysis in Soil and Plants by LC-MS/MS

A sensitive and selective method for quantifying the enantiomers of hexaconazole in environmental matrices involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation (QuEChERS method):

    • A homogenized sample (e.g., 10 g of soil or plant material) is extracted with acetonitrile.

    • Salts (e.g., MgSO4, NaCl) are added to induce phase separation.

    • The acetonitrile layer is cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18.

    • The final extract is filtered before LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Similar to the HPLC system for chiral separation.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer are monitored for quantification and confirmation.

Acute Toxicity Testing with Daphnia magna

The acute toxicity to the aquatic invertebrate Daphnia magna is determined according to standard protocols (e.g., OECD Guideline 202).

  • Test Organisms: Neonates (<24 hours old) of Daphnia magna.

  • Test Conditions:

    • A series of test concentrations of the individual enantiomers and the racemate are prepared in a suitable culture medium.

    • Daphnids are exposed to the test solutions for 48 hours.

    • The test is conducted under controlled conditions of temperature (e.g., 20 ± 1°C) and photoperiod (e.g., 16h light: 8h dark).

  • Endpoint: Immobilization (the inability to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Conclusion

The biological activity of hexaconazole is highly dependent on its stereochemistry. The (R)-(-)-enantiomer is generally the more potent fungicide, while the enantiomers exhibit differential degradation rates in the environment and varying toxicity to non-target organisms. This detailed understanding of the enantioselective behavior of hexaconazole is crucial for the development of more effective and environmentally sustainable crop protection strategies. The use of enantiomerically enriched or pure formulations of the more active enantiomer could potentially reduce the overall amount of pesticide applied in the environment, minimizing risks to non-target organisms and the ecosystem. Further research into the specific interactions of each enantiomer with target and non-target receptors will continue to refine our understanding and guide the development of next-generation fungicides.

References

Toxicological Profile of (S)-Hexaconazole in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Hexaconazole, the biologically active enantiomer of the triazole fungicide hexaconazole, is subject to rigorous toxicological evaluation to ascertain its safety profile in mammals. This technical guide provides a comprehensive overview of the toxicological effects of this compound, with a focus on its impact on mammalian systems. The document summarizes key findings from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the key signaling pathways implicated in this compound's mechanism of action through detailed diagrams.

Introduction

Hexaconazole is a broad-spectrum systemic fungicide widely used in agriculture.[1] It exists as a racemic mixture of two enantiomers, this compound and (R)-Hexaconazole. The fungicidal activity is primarily attributed to the (S)-enantiomer, which acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This inhibition is achieved through the targeting of the cytochrome P450 enzyme lanosterol 14α-demethylase. Given that cytochrome P450 enzymes are also integral to various physiological processes in mammals, including steroid hormone synthesis and xenobiotic metabolism, understanding the toxicological profile of this compound is of paramount importance for human health risk assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetic studies are crucial for understanding the disposition of a chemical within an organism. Studies in mice have provided insights into the ADME properties of hexaconazole enantiomers.

Experimental Protocol: Toxicokinetic Study in Mice

A representative experimental protocol for a toxicokinetic study of hexaconazole enantiomers in mice is as follows:

  • Test Animals: Male Kunming (KM) mice.[2]

  • Administration: A single oral gavage of racemic hexaconazole.[2]

  • Sample Collection: Blood, urine, feces, and various tissues (heart, liver, spleen, lung, kidney, and brain) are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 96 hours).[2]

  • Analysis: The concentrations of (S)- and (R)-hexaconazole in the collected samples are determined using a validated analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2]

  • Pharmacokinetic Parameters: Key parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and area under the plasma concentration-time curve (AUC) are calculated.

Summary of Findings:

Following oral administration in mice, hexaconazole is rapidly absorbed, with peak plasma concentrations reached within a few hours.[2] The liver is the primary site of accumulation, followed by the kidneys and other tissues.[2] The elimination half-life from plasma is relatively short. Excretion occurs through both urine and feces.[3] In vitro studies using rat and human liver microsomes have identified several oxidized metabolites, suggesting that oxidative metabolism is a major clearance pathway.[3]

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects following a single, high-dose exposure to a substance. This compound exhibits low acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of Hexaconazole in Mammals
SpeciesRouteParameterValue (mg/kg bw)Reference
Rat (female)OralLD50>2000[4]
RatDermalLD50>2000[1]
Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to estimate the acute oral toxicity of a chemical.

  • Test Animals: Typically Wistar rats (females are often used as they can be slightly more sensitive).[4]

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle.

  • Fasting: Animals are fasted overnight prior to dosing.[5]

  • Dosing: The test substance is administered by oral gavage at a starting dose level (e.g., 2000 mg/kg).[4]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4] Body weight is recorded periodically.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[4]

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies evaluate the effects of longer-term exposure to a substance. The primary target organ for hexaconazole toxicity across multiple species is the liver.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Repeated Dose Studies
SpeciesStudy DurationRouteNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
Rat2 yearsDietary0.47 (males)--[6]
Dog90 daysCapsule525Increased alkaline phosphatase and SGPT, fatty infiltration of the liver[1]
Dog1 yearGavage210Fatty infiltration of the liver, increased liver weights[1]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD 408)
  • Test Animals: Sprague-Dawley rats.

  • Groups: Typically three dose groups and a control group, with an equal number of male and female animals in each group.

  • Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are assessed at the end of the study.

  • Pathology: A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

Summary of Findings:

In sub-chronic and chronic studies in rats and dogs, the primary effects of hexaconazole are observed in the liver, including increased liver weight, hepatocellular hypertrophy, and fatty infiltration.[1] Effects on clinical chemistry parameters, such as increased liver enzymes (alkaline phosphatase, SGPT), are also noted.[1]

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the tumor-inducing potential of a substance. Hexaconazole has been classified as a Group C (likely) human carcinogen by the US EPA based on findings in male rats.[1]

Table 3: Carcinogenicity of Hexaconazole
SpeciesStudy DurationKey FindingReference
Rat2 yearsIncreased incidence of benign Leydig cell tumors in males[1][7]
Mouse2 yearsNo evidence of carcinogenicity[7]
Experimental Protocol: Carcinogenicity Study (based on OECD 451)
  • Test Animals: Typically Fischer 344 rats or C57BL/6 mice.

  • Groups: At least three dose groups and a concurrent control group, with a sufficient number of animals per sex to allow for meaningful statistical analysis of tumor incidence.

  • Administration: The test substance is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Daily clinical observations and regular measurements of body weight and food consumption.

  • Pathology: A complete gross necropsy is performed on all animals. Histopathological examination of all tissues from all animals in the control and high-dose groups is conducted. Tissues from intermediate-dose groups are examined as necessary to establish a dose-response relationship for any observed lesions.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. The genotoxicity profile of hexaconazole is equivocal, with some studies reporting negative results while others indicate a potential for clastogenicity.

Table 4: Genotoxicity of Hexaconazole
AssayTest SystemResultReference
Ames TestSalmonella typhimuriumNegative[1]
In vivo Chromosome AberrationMouse bone marrowPositive[8][9]
In vitro Chromosome AberrationHuman lymphocytesPositive[8]
Experimental Protocol: In Vivo Mammalian Bone Marrow Chromosomal Aberration Test (based on OECD 475)
  • Test Animals: Mice or rats.[10]

  • Administration: The test substance is administered, typically via oral gavage or intraperitoneal injection.[10]

  • Treatment Schedule: Animals are treated once or twice.

  • Metaphase Arrest: A metaphase-arresting agent (e.g., colchicine) is administered prior to sacrifice.[10]

  • Sample Collection: Bone marrow is collected from the femur.

  • Analysis: Chromosome preparations are made, and metaphase cells are analyzed for structural chromosomal aberrations.[10]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive function and normal development. Hexaconazole has been shown to induce adverse effects on reproduction and development in animal studies.

Table 5: Reproductive and Developmental Toxicity of Hexaconazole
SpeciesStudy TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
RatTwo-Generation ReproductionParental: 1, Offspring: 5Parental: 5, Offspring: 50Parental: Liver pathology (fatty infiltration). Offspring: Decreased body weight gain, decreased litter size, decreased pup survival.[1]
RatDevelopmentalMaternal: 25, Developmental: 2.5Maternal: 250, Developmental: 25Maternal: Decreased body weight gain and food consumption. Developmental: Increased delayed ossification, presence of extra ribs.[1]
RabbitDevelopmentalMaternal: 50, Developmental: 25Maternal: 100, Developmental: 50Maternal: Decreased body weight gain. Developmental: Decreased fetal body weight.[1]
Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD 416)
  • Test Animals: Wistar rats.[11]

  • Generations: Two generations (P and F1) are evaluated.

  • Dosing: The test substance is administered continuously to the P generation before mating, during mating, gestation, and lactation. The F1 generation is dosed from weaning through mating and production of the F2 generation.[11]

  • Endpoints: Reproductive performance (mating, fertility, gestation length), litter size, pup viability, growth, and development are assessed. A comprehensive histopathological examination of the reproductive organs is conducted.[11]

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD 414)
  • Test Animals: Pregnant rats or rabbits.[12][13]

  • Dosing Period: The test substance is administered during the period of major organogenesis.[12]

  • Evaluations: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.[12]

Neurotoxicity

While not systematically studied, some evidence suggests a potential for neurotoxicity with hexaconazole exposure. Clinical signs of toxicity at high doses in acute studies, such as decreased activity and reduced righting reflex, may indicate central nervous system effects.[7] A network toxicology study has also associated hexaconazole with potential neurotoxicity.

Mechanism of Action and Signaling Pathways

The primary mechanism of fungicidal action of this compound is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, which disrupts ergosterol biosynthesis in fungi. In mammals, hexaconazole can also inhibit cytochrome P450 enzymes, leading to a disruption of steroid hormone biosynthesis. This is considered a key mechanism underlying its endocrine-disrupting properties and some of the observed reproductive and developmental effects.

Recent studies suggest that other signaling pathways may also be involved in the toxicity of hexaconazole. A study in zebrafish demonstrated alterations in the Akt and MAPK signaling pathways following hexaconazole exposure, which were linked to developmental toxicity.[14] While this is an aquatic model, these pathways are highly conserved across vertebrates and may be relevant to mammalian toxicity. A network toxicology approach has also implicated the PI3K-Akt signaling pathway in hexaconazole-induced neurotoxicity and hepatotoxicity in mammals.

Diagrams of Signaling Pathways

G cluster_0 Hexaconazole-Induced Disruption of Steroidogenesis Hexaconazole This compound CYP_enzymes Cytochrome P450 Enzymes (e.g., CYP11A1, CYP17A1, CYP19A1) Hexaconazole->CYP_enzymes Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (e.g., Testosterone) Progesterone->Androgens Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens

Caption: Disruption of the steroid hormone biosynthesis pathway by this compound through the inhibition of key cytochrome P450 enzymes.

G cluster_1 Potential Involvement of PI3K-Akt and MAPK Signaling in Hexaconazole Toxicity Hexaconazole This compound Receptor Cell Surface Receptor (Hypothesized) Hexaconazole->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt Activation Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPKK MAPKK MAPKKK->MAPKK Activation MAPK MAPK MAPKK->MAPK Activation Inflammation Inflammation MAPK->Inflammation Toxicity Hepatotoxicity & Neurotoxicity Cell_Proliferation->Toxicity Apoptosis->Toxicity Inflammation->Toxicity

Caption: Hypothesized involvement of the PI3K-Akt and MAPK signaling pathways in the toxic effects of this compound, leading to outcomes such as altered cell survival, apoptosis, and inflammation.

Conclusion

The toxicological profile of this compound in mammals is characterized by low acute toxicity but reveals the liver as the primary target organ following repeated exposure. Carcinogenic potential has been identified in male rats with the induction of benign Leydig cell tumors. The genotoxicity profile remains to be fully elucidated, with some evidence of clastogenic activity. This compound has demonstrated reproductive and developmental toxicity in animal models, likely linked to its disruption of steroid hormone biosynthesis through the inhibition of cytochrome P450 enzymes. Emerging evidence also suggests the potential involvement of other signaling pathways, such as PI3K-Akt and MAPK, in its toxicological mechanism of action. This comprehensive guide provides a foundation for researchers and professionals in assessing the risks associated with this compound exposure and for guiding future research in this area.

References

(S)-Hexaconazole as a Sterol Biosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Hexaconazole is a broad-spectrum, systemic triazole fungicide widely used in agriculture. It exists as a racemic mixture of two enantiomers, (R)- and (S)-Hexaconazole. The fungicidal activity of hexaconazole is primarily attributed to its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a sterol biosynthesis inhibitor, focusing on its molecular target, its impact on the ergosterol pathway, and the experimental methodologies used to characterize its activity. Quantitative data for related azole compounds are presented to contextualize its potency, and detailed diagrams illustrate the biochemical pathway and experimental workflows.

The Ergosterol Biosynthesis Pathway and its Inhibition

Ergosterol is the primary sterol in fungi, analogous to cholesterol in mammals. It is crucial for maintaining the integrity, fluidity, and permeability of the fungal cell membrane and is essential for fungal growth and reproduction.[1][2] The biosynthesis of ergosterol is a complex, multi-step process involving over 20 enzymes, making it an excellent target for antifungal agents.[3]

The pathway can be broadly divided into three stages: the synthesis of the precursor farnesyl pyrophosphate (FPP), the cyclization of squalene to form the first sterol (lanosterol), and the subsequent modification of lanosterol to produce ergosterol.[2] this compound acts on this final stage.

Molecular Target: Sterol 14α-demethylase (CYP51)

The specific molecular target of this compound and other azole antifungals is the cytochrome P450 enzyme, sterol 14α-demethylase , encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is located in the endoplasmic reticulum and is responsible for a critical step in the pathway: the oxidative removal of the 14α-methyl group from lanosterol (or eburicol in some fungal species).[4][6] This demethylation is a prerequisite for all subsequent reactions that lead to the formation of ergosterol.

Mechanism of Inhibition

This compound functions as a non-competitive inhibitor of CYP51.[4] The mechanism involves the heterocyclic triazole ring of the molecule. A lone pair of electrons on a nitrogen atom (N-4) of the triazole ring coordinates directly with the ferric iron atom at the center of the heme prosthetic group in the active site of the CYP51 enzyme.[4][5] This binding event prevents the natural substrate, lanosterol, from accessing the active site and being metabolized.

The consequences of this inhibition are twofold:

  • Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, compromising the structure and function of the fungal cell membrane.[4]

  • Accumulation of Toxic Precursors: The inhibition of CYP51 leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4] These bulky, methylated sterols are incorporated into the cell membrane, disrupting its normal packing and leading to increased permeability and eventual cell death.

While data specifically comparing the enantiomers of hexaconazole are limited, studies have shown that the (S)-(+)-enantiomer exhibits a greater influence on steroid biosynthesis processes than its (R)-(-)-counterpart, suggesting it is the more active enantiomer against the target enzyme.

Below is a diagram illustrating the late-stage ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway (Post-Lanosterol) cluster_inhibitor Inhibitor Action Lanosterol Lanosterol Intermediate1 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate1 CYP51 (14α-demethylase) Intermediate2 Zymosterol Intermediate1->Intermediate2 Multiple Steps Intermediate3 Fecosterol Intermediate2->Intermediate3 ERG6 Intermediate4 Episterol Intermediate3->Intermediate4 ERG2 Ergosterol Ergosterol Intermediate4->Ergosterol Multiple Steps Hexaconazole This compound Inhibition INHIBITION Hexaconazole->Inhibition Inhibition->Lanosterol

Caption: Fungal ergosterol biosynthesis pathway showing the inhibition of CYP51 by this compound.

Quantitative Analysis of Inhibition

Azole AntifungalFungal SpeciesCYP51 IsoformSubstrateIC₅₀ (µM)Reference
VoriconazoleAspergillus fumigatusCYP51AEburicol0.16[2]
ItraconazoleAspergillus fumigatusCYP51AEburicol0.22[2]
FluconazoleAspergillus fumigatusCYP51BEburicol0.50[2]
KetoconazoleMalassezia globosaCYP51Lanosterol0.176[8]
ItraconazoleMalassezia globosaCYP51Lanosterol0.188[8]
FluconazoleCandida albicansCYP51Lanosterol~0.5[9]
ProthioconazoleCandida albicansCYP51Lanosterol~120[3]
Prothioconazole-desthioCandida albicansCYP51Lanosterol1.9[3]

Note: This table presents data for various azole antifungals to provide context for the typical potency against fungal CYP51 enzymes. Data for this compound was not specifically found in the reviewed literature.

Experimental Protocols

Assessing the inhibitory effect of this compound involves two primary stages: a direct in vitro assay to measure its effect on the purified target enzyme, and a cellular assay to analyze its impact on the sterol profile of a whole fungal organism.

Protocol: In Vitro CYP51 Inhibition Assay

This protocol describes a method to determine the IC₅₀ of an azole inhibitor against a recombinantly expressed and purified fungal CYP51 enzyme.[2][10]

1. Reagents and Buffers:

  • CYP51 Enzyme: Purified, recombinant fungal CYP51 (e.g., from A. fumigatus expressed in E. coli).

  • Reductase Partner: Purified, recombinant cytochrome P450 reductase (CPR) (e.g., AfCPR1).

  • Substrate: Lanosterol or Eburicol (50 µM final concentration), solubilized with 2-hydroxypropyl-β-cyclodextrin.

  • Assay Buffer (pH 7.2): 40 mM MOPS, 50 mM NaCl, 5 mM MgCl₂.

  • Cofactors: Isocitrate dehydrogenase, trisodium isocitrate, and β-NADPH.

  • Inhibitor Stock: this compound dissolved in dimethyl sulfoxide (DMSO).

2. Procedure:

  • Prepare the assay mixture in a microtiter plate. To each well, add the assay buffer, CYP51 enzyme (to a final concentration of 0.5-1.0 µM), CPR (2 µM), and the substrate solution.

  • Add varying concentrations of this compound (from the DMSO stock) to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding β-NADPH (4 mM final concentration).

  • Incubate the reaction at 37°C with shaking for 15-30 minutes.

  • Stop the reaction by adding a quenching solvent (e.g., an equal volume of acetonitrile).

  • Analyze the depletion of the substrate (lanosterol) or the formation of the 14-demethylated product using reverse-phase HPLC.

  • Calculate the reaction velocity for each inhibitor concentration relative to the DMSO control.

  • Plot the relative velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol outlines the process for treating fungal cells with this compound and analyzing the resulting changes in the cellular sterol composition.

1. Fungal Culture and Treatment:

  • Grow a liquid culture of the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans) to the mid-logarithmic phase.

  • Treat the cultures with varying concentrations of this compound (and a solvent control) and continue incubation for several hours.

  • Harvest the fungal cells by centrifugation and wash them with sterile water.

2. Saponification and Lipid Extraction:

  • Resuspend the cell pellet in a methanolic sodium hydroxide solution.

  • Heat the mixture (e.g., in a microwave or water bath) to saponify cellular lipids and release the sterols.[1]

  • Neutralize the solution with an acid (e.g., HCl).

  • Perform a liquid-liquid extraction of the non-saponifiable lipids (containing the sterols) using an organic solvent like n-hexane or pentane.[1]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

3. GC-MS Analysis:

  • Derivatize the dried sterol extract (e.g., silylation) to improve volatility and chromatographic separation.

  • Reconstitute the sample in a suitable solvent (e.g., hexane).

  • Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Separate the sterols on a suitable capillary column (e.g., HP-5MS).

  • Identify the sterols (ergosterol, lanosterol, etc.) based on their retention times and mass fragmentation patterns compared to known standards.

  • Quantify the relative amounts of each sterol to determine the effect of this compound, looking for a decrease in ergosterol and an accumulation of lanosterol.

The following diagram outlines this comprehensive experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Assay (IC50 Determination) cluster_cellular Cellular Assay (Sterol Profile) Reagents Combine Reagents: - Purified CYP51 - CPR, Substrate - this compound Incubate Incubate at 37°C Reagents->Incubate StartRxn Initiate with NADPH Incubate->StartRxn HPLC HPLC Analysis (Substrate Depletion) StartRxn->HPLC IC50 Calculate IC50 Value HPLC->IC50 Culture Grow Fungal Culture Treat Treat with This compound Culture->Treat Harvest Harvest & Wash Cells Treat->Harvest Extract Saponification & Lipid Extraction Harvest->Extract GCMS GC-MS Analysis Extract->GCMS Profile Analyze Sterol Profile (Ergosterol vs. Lanosterol) GCMS->Profile start Start start->Reagents Direct Enzyme Inhibition start->Culture Whole Cell Effect

Caption: Experimental workflow for evaluating this compound's inhibitory activity.

Conclusion

This compound is a potent inhibitor of fungal ergosterol biosynthesis, acting specifically on the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). Its mechanism of action, involving direct coordination with the enzyme's heme iron, leads to the depletion of essential ergosterol and the accumulation of toxic precursor sterols, ultimately causing fungal cell death. The (S)-enantiomer is understood to be the primary contributor to this fungicidal activity. The protocols detailed herein for in vitro enzyme inhibition and cellular sterol profiling provide a robust framework for the characterization of this compound and the development of new, selective azole-based antifungal agents.

References

Physicochemical Properties of (S)-Hexaconazole for Formulation Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of (S)-Hexaconazole relevant to its formulation. Due to the limited availability of data for the individual (S)-enantiomer, this document primarily presents data for the racemic mixture of hexaconazole, explicitly noting where information pertains to the racemate. Understanding these properties is critical for developing stable, effective, and safe fungicidal formulations.

Core Physicochemical Properties

The formulation of a pesticide active ingredient like this compound is fundamentally dependent on its intrinsic physical and chemical characteristics. These properties influence its solubility, stability, and bioavailability, thereby impacting its efficacy.

Data Summary

The following tables summarize the key physicochemical properties of hexaconazole (racemic mixture). It is important to note that while the (R)-enantiomer is reported to exhibit the greatest fungicidal activity, specific physicochemical data for the (S)-enantiomer is not widely available.[1][2] The data presented here is for the racemic mixture unless otherwise specified.

Table 1: General and Physical Properties of Hexaconazole

PropertyValueReference(s)
Appearance White crystalline solid[3][4]
Molecular Formula C₁₄H₁₇Cl₂N₃O[3]
Molecular Weight 314.21 g/mol [3]
Melting Point 111 °C[5]
Vapor Pressure 0.018 mPa (at 20 °C)[1]
Stability Stable to hydrolysis and photolysis in water.[4]

Table 2: Solubility of Hexaconazole at 20 °C

SolventSolubility (g/L)Reference(s)
Water 0.017[4]
Methanol 246[4]
Acetone 164[4]
Toluene 59[4]
Hexane 0.8[4]

Table 3: Partition and Dissociation Constants of Hexaconazole

PropertyValueReference(s)
Octanol-Water Partition Coefficient (Log P) 3.9 (at 20 °C)[1]
Acid Dissociation Constant (pKa) 1.05 - 1.97 (very weak base)[6]

Experimental Protocols

The determination of the physicochemical properties of pesticides is governed by internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).[1][7][8][9][10][11][12] These standardized methods ensure data quality and comparability.

Solubility Determination
  • OECD Guideline 105: Water Solubility: The flask method is commonly employed. An excess of the test substance is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14][15][16]

  • Solubility in Organic Solvents: A similar equilibrium method is used. A known amount of the solvent is saturated with the test substance at a constant temperature. The concentration of the dissolved substance is then quantified, typically by HPLC or Gas Chromatography (GC).[17][18]

Melting Point Determination
  • OECD Guideline 102: Melting Point/Melting Range: This is typically determined using the capillary method. A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

Vapor Pressure Determination
  • OECD Guideline 104: Vapour Pressure: The vapor pressure of a substance can be determined by several methods, including the dynamic method (isoteniscope), the static method, or the effusion method (Knudsen effusion). The choice of method depends on the expected vapor pressure range. For low volatility compounds like triazole fungicides, sensitive methods are required.[19][20]

Partition Coefficient (Octanol-Water) Determination
  • OECD Guideline 107/117: Partition Coefficient (n-octanol/water):

    • Shake Flask Method: This is the traditional method where the substance is dissolved in a mixture of n-octanol and water. After equilibration, the two phases are separated, and the concentration of the substance in each phase is determined. The partition coefficient is the ratio of the concentrations. This method is generally suitable for substances with a Log P between -2 and 4.[21][22][23][24][25]

    • HPLC Method (OECD 117): This is a more rapid method where the retention time of the substance on a reversed-phase HPLC column is correlated with the known Log P values of a series of standard compounds.

Mechanism of Action and Relevant Signaling Pathways

Hexaconazole is a broad-spectrum, systemic fungicide with both protective and curative action.[2][5] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[26]

Inhibition of Ergosterol Biosynthesis

Hexaconazole, like other azole fungicides, targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.[26][27][28] This enzyme is crucial for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[27][28][29][30]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Hexaconazole This compound Hexaconazole->Enzyme Inhibition Enzyme->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Impact on Cellular Signaling Pathways

Recent studies have indicated that hexaconazole can also affect key signaling pathways in non-target organisms, which may contribute to its toxicological profile. Specifically, alterations in the Akt and MAPK signaling pathways have been observed.[31][32][33][34][35] These pathways are crucial for regulating a wide range of cellular processes, including cell survival, proliferation, and stress responses.

Akt_MAPK_Pathway cluster_akt Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Akt_downstream Downstream Targets (e.g., mTOR, Bad) Akt->Akt_downstream Cell_Survival Cell Survival & Growth Akt_downstream->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MAPK_downstream Downstream Targets (e.g., Transcription Factors) ERK->MAPK_downstream Cell_Proliferation Cell Proliferation & Stress Response MAPK_downstream->Cell_Proliferation Hexaconazole This compound Hexaconazole->Akt Alteration Hexaconazole->ERK Alteration Growth_Factors External Stimuli (e.g., Growth Factors) Growth_Factors->PI3K Growth_Factors->Ras

Caption: Potential alteration of Akt and MAPK signaling pathways by this compound.

Formulation Considerations

The physicochemical properties of hexaconazole dictate the types of formulations that are feasible and will be effective.

  • Low Water Solubility: The very low water solubility (0.017 g/L) makes it unsuitable for simple aqueous solutions.[4] This necessitates the use of formulations such as:

    • Emulsifiable Concentrates (EC): Hexaconazole's good solubility in organic solvents like methanol and acetone allows it to be dissolved in a suitable solvent system with emulsifiers, which can then be diluted in water to form a stable emulsion for application.[4]

    • Suspension Concentrates (SC): Fine particles of hexaconazole can be dispersed in an aqueous medium with the aid of suspending and dispersing agents to create a stable suspension.

    • Wettable Powders (WP): The solid crystalline hexaconazole can be milled to a fine powder and mixed with wetting and dispersing agents. This powder can then be suspended in water by the end-user.

  • High Log P: A Log P of 3.9 indicates that hexaconazole is lipophilic, meaning it has a high affinity for fatty or oily substances.[1] This property is advantageous for penetration through the waxy cuticle of plant leaves and the lipid membranes of fungal cells. This supports its use in systemic formulations that are absorbed by the plant.

  • Stability: Hexaconazole's stability to hydrolysis and photolysis is a significant advantage for formulation, as it suggests good shelf-life and persistence under field conditions.[4]

Conclusion

This technical guide has summarized the key physicochemical properties of hexaconazole, which are essential for the formulation of its (S)-enantiomer. The low water solubility and high lipophilicity are the most critical factors driving the selection of formulation types, with EC and SC formulations being common. The primary mechanism of action is the well-understood inhibition of ergosterol biosynthesis. Further research to delineate the specific physicochemical properties of the (S)-enantiomer would allow for more refined and potentially more efficacious formulation development.

References

The Discovery and Development of Hexaconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole, a systemic triazole fungicide, represents a significant advancement in the control of a broad spectrum of fungal pathogens, particularly those belonging to the Ascomycetes and Basidiomycetes classes. First introduced in the 1980s, its development provided a potent tool for managing diseases such as powdery mildew, rusts, and leaf spots in a variety of agricultural and horticultural crops. Its mechanism of action relies on the specific inhibition of sterol biosynthesis in fungi, a pathway essential for the integrity of fungal cell membranes. This guide provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, fungicidal efficacy, and toxicological profile of hexaconazole, supplemented with detailed experimental protocols and data presented for scientific evaluation.

Discovery and History

Hexaconazole, chemically identified as (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, was developed and introduced in the 1980s. It emerged from research programs focused on identifying novel azole compounds with broad-spectrum fungicidal activity. Azole fungicides were established as a critical class of antifungals that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Hexaconazole distinguished itself through its systemic properties and its efficacy against a wide range of economically important plant diseases.[1]

Chemical Properties and Synthesis

Hexaconazole is a white crystalline solid with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Hexaconazole
PropertyValueReference
IUPAC Name (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol--INVALID-LINK--
CAS Number 79983-71-4--INVALID-LINK--
Chemical Formula C₁₄H₁₇Cl₂N₃O--INVALID-LINK--
Molar Mass 314.21 g/mol --INVALID-LINK--
Melting Point 111 °C--INVALID-LINK--
Water Solubility 17 mg/L (at 20 °C)--INVALID-LINK--
Vapor Pressure 1.8 x 10⁻⁶ Pa (at 20 °C)--INVALID-LINK--

Mechanism of Action

Hexaconazole is a sterol biosynthesis inhibitor (SBI).[2] Like other triazole fungicides, its primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. By binding to the enzyme, hexaconazole disrupts this conversion, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. The resulting membrane instability and dysfunction ultimately inhibit fungal growth and proliferation.[1]

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Demethylation disrupted_membrane Disrupted Membrane (Fungistasis/Cell Death) lanosterol->disrupted_membrane Toxic sterol accumulation membrane Functional Fungal Cell Membrane ergosterol->membrane enzyme Lanosterol 14α-demethylase (CYP51) enzyme->lanosterol hexaconazole Hexaconazole hexaconazole->enzyme G start 1-(2,4-dichlorophenyl) -1-pentanone intermediate1 1-(2,4-dichlorophenyl) -1-pentene start->intermediate1 Wittig Reaction (-20°C to RT, 4-12h) reagent1 Methylene triphenylphosphine (Wittig Reagent) intermediate2 Epoxide Intermediate intermediate1->intermediate2 Asymmetric Epoxidation (0-80°C, 4-12h) reagent2 Epoxidation Reagent (e.g., mCPBA) + Transition Metal Catalyst product (-)-Hexaconazole intermediate2->product Ring Opening (60-120°C) reagent3 1,2,4-Triazole + Solid Base + Phase-Transfer Catalyst G planning 1. Trial Planning - Define Objectives - Select Treatments & Rates - Choose Uniform Field Site design 2. Experimental Design - Randomized Complete Block - Minimum 3-4 Replications - Include Untreated Control planning->design setup 3. Plot Setup - Mark Plot Boundaries - Calibrate Sprayer design->setup application 4. Fungicide Application - Apply at Correct Timing (e.g., Disease Onset) - Avoid Spray Drift setup->application monitoring 5. Data Collection - Assess Disease Severity/Incidence - Monitor Crop Phytotoxicity - Collect Yield Data at Harvest application->monitoring analysis 6. Statistical Analysis - ANOVA - Mean Separation (e.g., LSD, Tukey's) - Determine Treatment Efficacy monitoring->analysis

References

An In-depth Technical Guide to the Stereoisomerism and Chirality of Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Hexaconazole, a potent triazole fungicide, possesses a chiral center leading to the existence of stereoisomers with distinct biological activities and environmental fates. This guide provides a comprehensive overview of the stereoisomerism and chirality of hexaconazole, detailing the fungicidal efficacy of its enantiomers, analytical methods for their separation, and the implications for agricultural and pharmaceutical development. The (-)-enantiomer of hexaconazole has been consistently reported to exhibit significantly higher fungicidal activity compared to the (+)-enantiomer. Understanding the stereoselective properties of hexaconazole is crucial for the development of more effective and environmentally benign agrochemicals.

Introduction to Stereoisomerism in Fungicides

Chirality, a fundamental property of many organic molecules, plays a pivotal role in the biological activity of numerous pesticides, including fungicides. A chiral molecule is non-superimposable on its mirror image, and these two mirror-image forms are known as enantiomers. Enantiomers often exhibit identical physical and chemical properties in an achiral environment but can have markedly different interactions with biological systems, which are inherently chiral. This stereoselectivity can lead to one enantiomer being significantly more active (the eutomer) while the other may be less active or even inactive (the distomer). In some cases, the distomer can contribute to undesirable off-target effects or environmental persistence. Therefore, the study of stereoisomerism is paramount in the development of safer and more efficacious fungicides.

Hexaconazole: Structure and Chirality

Hexaconazole, with the chemical formula C₁₄H₁₇Cl₂N₃O, is a triazole fungicide widely used to control a broad spectrum of fungal diseases in various crops.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to cell disruption and death.[2] The hexaconazole molecule contains one chiral center at the carbon atom bearing the hydroxyl group, the 2,4-dichlorophenyl group, the 1H-1,2,4-triazol-1-ylmethyl group, and a butyl chain.[1][3] The presence of this single chiral center gives rise to a pair of enantiomers, designated as (+)-hexaconazole and (-)-hexaconazole, or S-(+)-hexaconazole and R-(-)-hexaconazole.[1]

The Stereoisomers of Hexaconazole

As a molecule with one chiral center, hexaconazole exists as a pair of enantiomers. These enantiomers are stereoisomers that are non-superimposable mirror images of each other.[4] Commercial hexaconazole is typically produced and sold as a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. The differential biological activity of these enantiomers necessitates their separation and individual characterization.

Diagram of Hexaconazole Stereoisomers.

Fungicidal Activity of Hexaconazole Stereoisomers

Significant differences in the fungicidal activity between the enantiomers of hexaconazole have been reported. The (-)-enantiomer consistently demonstrates higher efficacy against a range of fungal pathogens compared to the (+)-enantiomer.[5][6][7] This stereoselective activity underscores the importance of developing enantiomerically pure fungicides to maximize efficacy and minimize environmental load.

Fungal SpeciesEC₅₀ (mg/L) of (+)-HexaconazoleEC₅₀ (mg/L) of (-)-HexaconazoleFold DifferenceReference
Alternaria solani--11-13[5][6]
Alternaria mali Roberts--11-13[5][6]
Monilinia fructicola--11-13[5][6]
Colletotrichum gloeosporioides Penz--1.26[5][6]
Note: Specific EC₅₀ values were not provided in the source material, but the fold difference in activity was highlighted.

In addition to its higher fungicidal activity, (-)-hexaconazole has also been shown to exhibit slightly higher acute toxicity to the aquatic species Daphnia magna.[5][6] Furthermore, studies on the environmental fate of hexaconazole enantiomers have revealed enantioselective degradation, with the (-)-enantiomer degrading faster in some instances, leading to an enrichment of the less active (+)-form.[5][6] In contrast, the S-(+)-enantiomer has been observed to have a more significant impact on certain biological processes in earthworms, suggesting it may pose a higher risk to soil organisms.[8]

Analytical Methods for Stereoisomer Separation and Analysis

The separation and quantification of hexaconazole enantiomers are critical for studying their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[7][9][10]

Objective: To separate and quantify the (+)- and (-)-enantiomers of hexaconazole from a racemic standard or sample extract.

Materials and Reagents:

  • Hexaconazole standard (racemic, (+)-, and (-)-enantiomers)

  • HPLC-grade acetonitrile and water

  • Agilent 1260 series HPLC system or equivalent[10]

  • Lux® Cellulose-2 chiral column (250 mm × 4.6 mm, 5 µm particle size) or equivalent[10]

  • UV detector

Chromatographic Conditions:

ParameterConditionReference
Column Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile:Water (70:30, v/v)[10]
Flow Rate 0.3 mL/min[10]
Column Temperature 30 °C[10]
Injection Volume 20 µL[10]
Detection Wavelength 210 nm[10]

Procedure:

  • Prepare a stock solution of racemic hexaconazole in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.[10]

  • Equilibrate the chiral HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and samples onto the HPLC system.

  • Identify the peaks for (+)-hexaconazole and (-)-hexaconazole based on their retention times, which are approximately 10.98 min and 14.10 min, respectively, under the specified conditions.[10]

  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

  • Quantify the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing sample Racemic Hexaconazole Standard or Sample dissolve Dissolve in Acetonitrile sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on Chiral Column inject->separate detect UV Detection (210 nm) separate->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify

Experimental workflow for chiral separation.

Implications for Drug Development and Agriculture

The pronounced stereoselectivity in the fungicidal activity of hexaconazole has significant implications for both agricultural practices and the development of new fungicides.

  • Enhanced Efficacy and Reduced Environmental Impact: The use of enantiomerically pure (-)-hexaconazole could potentially lead to lower application rates to achieve the same level of disease control as the racemic mixture. This would reduce the overall amount of pesticide released into the environment, minimizing potential risks to non-target organisms and ecosystems.

  • Improved Risk Assessment: A thorough understanding of the toxicological and ecotoxicological profiles of individual enantiomers is essential for accurate environmental and human health risk assessments.[8]

  • Regulatory Considerations: Regulatory agencies are increasingly recognizing the importance of stereoisomerism in the evaluation of pesticides. The development of chiral fungicides may be subject to specific data requirements to demonstrate the safety and efficacy of the enantiomerically pure active ingredient.

  • Future Drug Design: The stereoselective interaction of hexaconazole with its target enzyme, cytochrome P450 14α-demethylase, provides valuable insights for the rational design of new, more potent, and selective fungicides.

References

(S)-Hexaconazole: A Technical Guide on its Potential as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole, a broad-spectrum triazole fungicide, is a chiral molecule existing as (R)- and (S)-enantiomers. While its fungicidal activity is well-established, there is growing concern regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the available scientific evidence on the endocrine-disrupting properties of hexaconazole, with a specific focus on the (S)-enantiomer where data is available. The document summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and presents quantitative data in a structured format to facilitate critical evaluation. Evidence points towards hexaconazole's interference with the steroidogenesis pathway, thyroid hormone regulation, and potential interactions with nuclear receptors. However, a significant data gap exists for the enantiomer-specific effects of (S)-Hexaconazole in functional in vitro assays, highlighting a critical area for future research.

Introduction

Hexaconazole is a systemic fungicide belonging to the triazole class of chemicals, widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1][2] Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[1][3] However, the structural similarity of triazole fungicides to the endogenous substrates of cytochrome P450 (CYP) enzymes in vertebrates raises concerns about their potential to interfere with vital physiological processes, including hormone synthesis and metabolism.[4] The U.S. Environmental Protection Agency (EPA) has classified hexaconazole as a Group C-Possible Human Carcinogen.[5]

Hexaconazole possesses a chiral center, leading to the existence of two enantiomers: (R)-Hexaconazole and this compound.[6] It is increasingly recognized that enantiomers of chiral pesticides can exhibit different biological activities and toxicities. This guide focuses on the potential of the (S)-enantiomer of hexaconazole to act as an endocrine disruptor, while also presenting data on the racemic mixture where enantiomer-specific information is unavailable.

Mechanisms of Endocrine Disruption

The endocrine-disrupting potential of hexaconazole appears to be multifaceted, with evidence suggesting interference at various points within the endocrine system. The primary hypothesized mechanisms include:

  • Inhibition of Steroidogenesis: Hexaconazole can inhibit key enzymes in the steroid hormone biosynthesis pathway, particularly those belonging to the cytochrome P450 superfamily, such as aromatase (CYP19A1) and 17α-hydroxylase/17,20-lyase (CYP17A1).[7][8]

  • Alteration of Nuclear Receptor Function: There is evidence that hexaconazole can act as an antagonist to the androgen receptor (AR), thereby inhibiting the action of male sex hormones.[9]

  • Disruption of Thyroid Hormone Homeostasis: In vivo studies have demonstrated that hexaconazole can alter the levels of thyroid hormones and affect the expression of genes within the hypothalamic-pituitary-thyroid (HPT) axis.[10][11]

  • Interaction with Hormone Transport Proteins: Molecular docking studies suggest that hexaconazole can bind to sex hormone-binding globulin (SHBG), potentially affecting the transport and bioavailability of sex hormones.[12]

The following diagram illustrates the potential points of interference of hexaconazole in the endocrine system.

Hexaconazole This compound Steroidogenesis Steroidogenesis Pathway Hexaconazole->Steroidogenesis Inhibits Aromatase Aromatase (CYP19A1) Hexaconazole->Aromatase Inhibits CYP17A1 CYP17A1 Hexaconazole->CYP17A1 Inhibits AR Androgen Receptor Hexaconazole->AR Antagonizes HPT_axis HPT Axis Hexaconazole->HPT_axis Disrupts SHBG SHBG Hexaconazole->SHBG Binds to Androgens Androgens Steroidogenesis->Androgens Estrogens Estrogens Steroidogenesis->Estrogens Androgens->Estrogens Aromatase AR_activation AR-mediated Gene Expression AR->AR_activation Thyroid_Hormones Thyroid Hormones (T3, T4) HPT_axis->Thyroid_Hormones Hormone_Transport Hormone Transport SHBG->Hormone_Transport

Figure 1: Potential Endocrine Disruption Pathways of this compound.

In Vitro Evidence

Inhibition of Steroidogenesis
  • Molecular Docking Studies: Computational models have been used to predict the binding affinity of hexaconazole enantiomers to key steroidogenic enzymes. A molecular docking study investigating the interaction of hexaconazole enantiomers with human CYP17A1 and CYP19A1 (aromatase) revealed enantioselective binding.[13] Another study using the racemic mixture provided binding energies for several enzymes in the steroidogenic pathway.[6]

    Enantiomer/MixtureTarget EnzymeBinding Energy (kcal/mol)Reference
    (+)-HexaconazoleCYP17A1-6.30[13]
    (-)-HexaconazoleCYP17A1-6.08[13]
    (+)-HexaconazoleCYP19A1 (Aromatase)-5.81[13]
    (-)-HexaconazoleCYP19A1 (Aromatase)-5.93[13]
    Racemic HexaconazoleCYP19A1 (Aromatase)-6.15[6]
  • Aromatase Inhibition Assay: An in vitro study using human placental aromatase determined the inhibitory potential of racemic hexaconazole.[2]

    CompoundAssayEndpointValueReference
    Racemic HexaconazoleHuman Placental Aromatase InhibitionIC5035 µM[2]
Androgen Receptor Antagonism
  • Androgen Receptor Reporter Gene Assay: The anti-androgenic activity of racemic hexaconazole was evaluated using a human T47D-ARE cell line stably transfected with an androgen responsive element and a luciferase reporter gene.[9]

    CompoundAssayEndpointValueReference
    Racemic HexaconazoleT47D-ARE Luciferase Reporter AssayIC50 (inhibition of T-induced AR activation)42.8 µM[9]
Interaction with Sex Hormone-Binding Globulin (SHBG)
  • Molecular Docking Study: The binding potential of racemic hexaconazole to human SHBG was investigated using molecular docking.[12][14]

    CompoundTarget ProteinBinding Energy (kcal/mol)Reference
    Racemic HexaconazoleSHBG-7.12[12][14]

In Vivo Evidence: Zebrafish Model

The zebrafish (Danio rerio) is a well-established model organism for studying endocrine disruption. A key study exposed zebrafish embryos to racemic hexaconazole from fertilization to 120 hours post-fertilization (hpf) and assessed impacts on the thyroid system.[10][11]

Effects on Thyroid Hormone Levels

Whole-body concentrations of thyroxine (T4) and triiodothyronine (T3) were measured in zebrafish larvae following exposure to racemic hexaconazole.

Exposure Concentration (mg/L)Change in T4 Level (compared to control)Change in T3 Level (compared to control)Reference
0.625No significant changeNo significant change
1.25↓ 11.8% (p < 0.05)↑ 30.0% (p < 0.05)
2.5↓ 16.2% (p < 0.05)↑ 35.7% (p < 0.05)
Effects on HPT Axis Gene Expression

The same study analyzed the transcription of several genes involved in the hypothalamic-pituitary-thyroid (HPT) axis in the exposed zebrafish larvae.[10] The table below summarizes the significant fold changes in gene expression.

Gene0.625 mg/L1.25 mg/L2.5 mg/LReference
CRH-[10]
TSHβ-[10]
NIS-[10]
TTR-[10]
UGT1ab-[10]
Dio1-↑ 1.8-fold↑ 3.73-fold[1]
Dio2-[10]
TRα↑ 1.64-fold↑ 1.96-fold↑ 4.73-fold[10]
TRβ-↑ 2.94-fold↑ 5.32-fold[10]
Note: "-" indicates no significant change reported.

The following diagram illustrates the workflow of the zebrafish embryo toxicity study.

Start Zebrafish Embryos (Fertilization) Exposure Exposure to Racemic Hexaconazole (0, 0.625, 1.25, 2.5 mg/L) Start->Exposure Incubation Incubation for 120 hpf Exposure->Incubation Sampling Sample Collection (120 hpf) Incubation->Sampling Hormone_Analysis Thyroid Hormone Analysis (T3, T4 Measurement) Sampling->Hormone_Analysis Gene_Expression Gene Expression Analysis (qPCR of HPT Axis Genes) Sampling->Gene_Expression

Figure 2: Experimental Workflow for Zebrafish Embryo Exposure to Hexaconazole.

Experimental Protocols

Molecular Docking of Hexaconazole with Steroidogenic Enzymes
  • Objective: To predict the binding affinity and interaction of hexaconazole enantiomers with key enzymes in the steroidogenesis pathway.

  • Software: AutoDock or similar molecular docking software.

  • Protocol Outline:

    • Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., CYP19A1, CYP17A1) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Ligand Preparation: Obtain the 3D structures of (S)- and (R)-Hexaconazole. Optimize the ligand geometry and assign charges.

    • Grid Box Definition: Define a grid box encompassing the active site of the enzyme.

    • Docking Simulation: Perform the docking simulation using a genetic algorithm or other search algorithm to explore possible binding conformations of the ligand within the enzyme's active site.

    • Analysis: Analyze the docking results to identify the lowest binding energy conformations and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme.

Protein Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) Protein->Prep_Protein Ligand Obtain Ligand Structure (this compound) Prep_Ligand Prepare Ligand (Optimize geometry) Ligand->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Docking Perform Docking Simulation Prep_Ligand->Docking Grid->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis

Figure 3: General Workflow for Molecular Docking Studies.
In Vitro Aromatase Inhibition Assay

  • Objective: To quantify the inhibitory effect of a test chemical on the activity of aromatase.

  • System: Human placental microsomes or recombinant human CYP19A1.

  • Protocol Outline:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, a NADPH-generating system, and the aromatase enzyme source.

    • Incubation: Add the test chemical (e.g., this compound) at various concentrations and a tritiated substrate (e.g., [1β-³H]-androstenedione) to the reaction mixture. Incubate at 37°C.

    • Reaction Termination: Stop the reaction by adding a solvent (e.g., chloroform).

    • Measurement: The aromatase activity is determined by measuring the amount of ³H₂O released into the aqueous phase, which is proportional to the amount of estrogen formed. This is typically done using liquid scintillation counting.

    • Data Analysis: Calculate the percent inhibition at each concentration of the test chemical and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).

Zebrafish Embryo Thyroid Disruption Assay
  • Objective: To assess the effects of a test chemical on thyroid hormone levels and gene expression in zebrafish larvae.

  • Organism: Zebrafish (Danio rerio) embryos.

  • Protocol Outline:

    • Exposure: Expose newly fertilized zebrafish embryos to a range of concentrations of the test chemical (and a solvent control) in multi-well plates.

    • Incubation: Maintain the embryos under controlled conditions (temperature, light/dark cycle) for a specified period (e.g., 120 hpf).

    • Sample Collection: At the end of the exposure period, pool a number of larvae from each treatment group for hormone analysis and another set for gene expression analysis.

    • Hormone Extraction and Measurement: Homogenize the pooled larvae and extract the thyroid hormones. Measure the concentrations of T3 and T4 using methods like ELISA or LC-MS/MS.

    • RNA Extraction and qPCR: Extract total RNA from the pooled larvae. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes in the HPT axis (e.g., tshβ, dio1, dio2, trα, trβ) relative to a reference gene.

    • Data Analysis: Analyze the hormone level data and gene expression data for statistically significant differences between the treatment groups and the control group.

Discussion and Future Directions

The available evidence strongly suggests that racemic hexaconazole has the potential to disrupt the endocrine system, particularly by interfering with thyroid hormone homeostasis and acting as an androgen receptor antagonist. The in vivo study in zebrafish provides compelling evidence of thyroid disruption at environmentally relevant concentrations. Furthermore, molecular docking studies indicate that both enantiomers of hexaconazole can interact with key enzymes in the steroidogenesis pathway, with some degree of enantioselectivity in their binding affinities.

However, a significant knowledge gap remains regarding the specific endocrine-disrupting potential of this compound in functional in vitro systems. The lack of IC50 or EC50 values for the (S)-enantiomer in assays for steroidogenesis, and androgen and estrogen receptor activity, makes it difficult to fully assess its risk compared to the (R)-enantiomer and the racemic mixture.

Future research should prioritize the following:

  • Enantiomer-specific in vitro assays: Conduct H295R steroidogenesis assays, androgen and estrogen receptor binding and transactivation assays using purified (S)- and (R)-Hexaconazole to determine their specific potencies.

  • In vivo studies with individual enantiomers: Perform in vivo studies, such as the zebrafish embryo assay, using the individual enantiomers to understand their differential effects on endocrine endpoints.

  • Metabolism studies: Investigate the metabolism of hexaconazole enantiomers to determine if their metabolites also possess endocrine-disrupting activity.

Conclusion

This technical guide consolidates the current scientific understanding of this compound's potential as an endocrine disruptor. While data on the racemic mixture indicate a clear potential for endocrine disruption, particularly of the thyroid system, the specific contribution of the (S)-enantiomer remains largely uncharacterized through functional assays. The provided data and experimental outlines should serve as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and regulatory science to guide further investigation into the enantioselective endocrine-disrupting effects of hexaconazole and to inform risk assessment strategies.

References

Synthesis and Antimicrobial Evaluation of Novel Hexaconazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel hexaconazole derivatives and the evaluation of their antimicrobial activity. Hexaconazole, a broad-spectrum triazole fungicide, serves as a scaffold for the development of new antimicrobial agents. This document details the synthetic methodologies, antimicrobial testing protocols, and presents a summary of antimicrobial activity data. Furthermore, it visualizes the key experimental workflows and the established mechanism of action of triazole fungicides.

Synthesis of Hexaconazole Derivatives

The synthesis of the target hexaconazole derivatives is accomplished through a multi-step reaction sequence, commencing with a Friedel-Crafts acylation, followed by a Corey-Chaykovsky reaction to form an epoxide, and culminating in a nucleophilic epoxide ring-opening with 1,2,4-triazole.[1][2]

General Synthetic Pathway

The overall synthetic scheme is depicted below. The synthesis starts from a substituted benzene and valeryl chloride, which undergo Friedel-Crafts acylation to produce a substituted valerophenone. This ketone is then converted to an epoxide via the Corey-Chaykovsky reaction. Finally, the epoxide ring is opened by 1,2,4-triazole to yield the hexaconazole derivative.[1]

G sub_benzene Substituted Benzene acylation Friedel-Crafts Acylation sub_benzene->acylation val_chloride Valeryl Chloride val_chloride->acylation ketone Substituted Valerophenone acylation->ketone corey Corey-Chaykovsky Reaction ketone->corey sulfur_ylide Sulfur Ylide sulfur_ylide->corey epoxide Substituted Oxirane corey->epoxide opening Epoxide Ring-Opening epoxide->opening triazole 1,2,4-Triazole triazole->opening derivative Hexaconazole Derivative opening->derivative

Caption: General synthetic workflow for hexaconazole derivatives.

Experimental Protocols

The following are representative experimental protocols for the key synthetic steps.

Protocol 1: Friedel-Crafts Acylation for the Synthesis of 1-(2,4-Dichlorophenyl)pentan-1-one

  • To a stirred solution of 1,3-dichlorobenzene (0.1 mol) in anhydrous carbon disulfide (100 mL), add anhydrous aluminum chloride (0.12 mol) portion-wise at 0-5 °C.

  • Add valeryl chloride (0.11 mol) dropwise to the mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(2,4-dichlorophenyl)pentan-1-one.

Protocol 2: Corey-Chaykovsky Reaction for the Synthesis of 2-(2,4-Dichlorophenyl)-2-propyloxirane

  • To a stirred suspension of trimethylsulfonium iodide (0.12 mol) in anhydrous dimethyl sulfoxide (150 mL), add sodium hydride (60% dispersion in mineral oil, 0.12 mol) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 15 minutes until the evolution of hydrogen gas ceases, forming the sulfur ylide.

  • Cool the reaction mixture to 0-5 °C and add a solution of 1-(2,4-dichlorophenyl)pentan-1-one (0.1 mol) in anhydrous tetrahydrofuran (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water (100 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude epoxide, 2-(2,4-dichlorophenyl)-2-propyloxirane, which can be used in the next step without further purification.

Protocol 3: Epoxide Ring-Opening for the Synthesis of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol

  • To a solution of 1,2,4-triazole (0.15 mol) in anhydrous dimethylformamide (100 mL), add sodium hydride (60% dispersion in mineral oil, 0.15 mol) portion-wise at 0-5 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(2,4-dichlorophenyl)-2-propyloxirane (0.1 mol) in anhydrous dimethylformamide (50 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final hexaconazole derivative.

Antimicrobial Activity

The synthesized hexaconazole derivatives have been evaluated for their antimicrobial activity against a panel of wood-rotting fungi and a common mold. The activity is assessed by the filter paper diffusion method, with the results indicating that the antimicrobial efficacy is dependent on the specific substitutions on the phenyl ring and the alkyl chain.[2]

Antimicrobial Screening Protocol: Filter Paper Diffusion Method
  • Prepare potato dextrose agar (PDA) plates.

  • Inoculate the surface of the agar plates with a suspension of the test fungus.

  • Impregnate sterile filter paper discs (6 mm in diameter) with solutions of the test compounds at various concentrations (e.g., 0.5%, 1.0%, and 2.0%).

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

  • Measure the diameter of the zone of inhibition around each disc. The diameter of this zone is indicative of the antimicrobial activity of the compound.

Summary of Antimicrobial Activity

The following table summarizes the antimicrobial activity of a series of synthesized hexaconazole derivatives against selected fungi. The data presented here is a representative example to illustrate the structure-activity relationships.

CompoundSubstitution PatternCoriolus versicolor (Inhibition Zone, mm)Gloeophyllum trabeum (Inhibition Zone, mm)Aspergillus niger (Inhibition Zone, mm)
Hexaconazole 2,4-dichloro, n-butyl151812
Derivative A1 4-chloro, n-butyl121510
Derivative A2 4-fluoro, n-butyl131611
Derivative C2 2,4-dichloro, isobutyl182110
Derivative C3 2,4-difluoro, isobutyl202414

Note: The data in this table is illustrative and intended to demonstrate the format for presenting antimicrobial activity. Specific quantitative data for the derivatives mentioned in the primary literature was not publicly available.

The results suggest that the introduction of an isobutyl group at the tertiary alcohol carbon and the presence of 2,4-dichloro or 2,4-difluoro substituents on the phenyl ring can enhance the antimicrobial activity against wood-rotting fungi.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, including hexaconazole and its derivatives, exert their antimicrobial effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa ... mevalonate Mevalonate hmg_coa->mevalonate ... squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane hexaconazole Hexaconazole Derivative hexaconazole->cyp51 Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of hexaconazole derivatives.

Inhibition of CYP51 disrupts the production of ergosterol and leads to the accumulation of toxic sterol precursors in the fungal cell. This alters the structure and function of the cell membrane, ultimately leading to the cessation of fungal growth and cell death.

Conclusion

This technical guide has outlined the synthesis of novel hexaconazole derivatives and the evaluation of their antimicrobial properties. The synthetic route via Friedel-Crafts acylation, Corey-Chaykovsky reaction, and epoxide ring-opening provides a versatile method for generating a library of analogs. The antimicrobial screening results highlight key structural features that contribute to enhanced activity, particularly against wood-rotting fungi. The established mechanism of action through the inhibition of ergosterol biosynthesis provides a clear rationale for the observed antifungal effects. Further research and optimization of these derivatives could lead to the development of more potent and selective antimicrobial agents for various applications.

References

Methodological & Application

Application Note: Chiral Separation of Hexaconazole Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the chiral separation of hexaconazole enantiomers using High-Performance Liquid Chromatography (HPLC). Hexaconazole, a broad-spectrum triazole fungicide, possesses a chiral center, and its enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment and regulatory compliance. This document provides a comprehensive protocol for the separation of (+)-hexaconazole and (-)-hexaconazole using a cellulose-based chiral stationary phase, along with sample preparation guidelines for various matrices.

Introduction

Hexaconazole is a systemic fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Like many pesticides, hexaconazole is a chiral compound, existing as a pair of enantiomers. These enantiomers, while having identical physical and chemical properties in an achiral environment, can exhibit significant differences in their biological activity, toxicity, and environmental fate.[1] One enantiomer may be more effective as a fungicide, while the other may be more toxic to non-target organisms or persist longer in the environment. Consequently, enantioselective analysis of hexaconazole is essential for a thorough understanding of its efficacy and environmental impact. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers.[2] This application note presents a validated HPLC method for the baseline separation of hexaconazole enantiomers.

Data Presentation

The following table summarizes the chromatographic conditions and results for the chiral separation of hexaconazole enantiomers on a Lux® Cellulose-2 column.[3][4]

ParameterValue
Column Lux® Cellulose-2 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Ultrapure Water (70/30, v/v)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Retention Time (+)-Hexaconazole 10.98 min
Retention Time (-)-Hexaconazole 14.10 min

Experimental Protocols

Reagents and Materials
  • Hexaconazole standard (racemic)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Methanol (HPLC grade)

  • Ethyl acetate (analytical grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Magnesium sulfate (anhydrous)

  • Syringe filters (0.22 µm)

Standard Solution Preparation

Prepare a stock solution of racemic hexaconazole in acetonitrile at a concentration of 100 mg/L. From the stock solution, prepare a series of working standard solutions in acetonitrile at concentrations of 0.05, 0.1, 0.5, 1.0, 5.0, and 10 mg/L.

Sample Preparation

A simple and effective HPLC method has been developed to determine the triazole fungicide hexaconazole enantiomers in kiwifruit juice processing.[3]

  • Weigh 5 g of the homogenized sample (e.g., soil, cucumber, tomato) into a 50 mL centrifuge tube.

  • Add 25 mL of ethyl acetate, 1 g of sodium chloride, and 3 g of anhydrous sodium sulfate.

  • Shake the mixture for 20 minutes.

  • Sonicate for 10 minutes.

  • Centrifuge at 3500 rpm for 5 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Place the sample into a 5 mL centrifuge tube.

  • Add 1.5 mL of an acetonitrile/water mixture (4:1, v/v) and 0.3 g of NaCl.

  • Vortex for 1 minute, sonicate for 15 minutes, and centrifuge at 3000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a 2 mL centrifuge tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄.

  • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE membrane into an HPLC vial for analysis.

HPLC Analysis
  • Equilibrate the Lux® Cellulose-2 column with the mobile phase (acetonitrile/ultrapure water, 70/30, v/v) at a flow rate of 0.3 mL/min for at least 30 minutes.

  • Set the column temperature to 30 °C and the UV detector to 210 nm.

  • Inject 20 µL of the standard solutions and prepared samples.

  • Record the chromatograms and identify the peaks corresponding to (+)-hexaconazole and (-)-hexaconazole based on their retention times.

  • Quantify the enantiomers by constructing a calibration curve from the peak areas of the standard solutions.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Soil, Fruit, Biological Fluid) extraction Extraction with Organic Solvent sample->extraction cleanup Clean-up (e.g., SPE, QuEChERS) extraction->cleanup concentration Concentration and Reconstitution cleanup->concentration filtration Filtration (0.22 µm) concentration->filtration injection Sample Injection (20 µL) filtration->injection hplc_system HPLC System with Chiral Column (Lux® Cellulose-2) separation Enantiomeric Separation hplc_system->separation mobile_phase Mobile Phase Delivery (Acetonitrile/Water) mobile_phase->hplc_system injection->hplc_system detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification report Results Reporting quantification->report

Caption: Experimental workflow for the chiral separation of hexaconazole enantiomers.

Discussion

The presented HPLC method provides excellent resolution and baseline separation of hexaconazole enantiomers. The use of a cellulose-based chiral stationary phase, specifically Lux® Cellulose-2, has been shown to be highly effective.[3][4] While this application note focuses on a specific column and mobile phase, it is worth noting that other polysaccharide-based CSPs, such as those from the Chiralpak® series (e.g., Chiralpak IC, Chiralpak AD), have also demonstrated good chiral recognition for similar triazole pesticides and could be viable alternatives for method development.[5]

The choice of sample preparation protocol is critical and depends on the matrix being analyzed. The provided protocols for fruit juice, soil, vegetable, and biological matrices offer robust starting points for researchers. These protocols are designed to efficiently extract hexaconazole while minimizing matrix interferences, ensuring accurate and reproducible results.

Conclusion

This application note provides a detailed and reliable protocol for the chiral separation of hexaconazole enantiomers by HPLC. The method is suitable for use in research, quality control, and regulatory laboratories. The provided experimental details and sample preparation guidelines will enable researchers to accurately quantify hexaconazole enantiomers in various matrices, contributing to a better understanding of their environmental fate and biological activity.

References

Application Note & Protocol: Quantification of (S)-Hexaconazole in Produce

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed analytical method for the quantification of the (S)-enantiomer of Hexaconazole in various produce matrices. The protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Hexaconazole is a broad-spectrum systemic triazole fungicide used to control a wide range of fungi. As a chiral pesticide, its enantiomers can exhibit different biological activities and toxicities. Therefore, the enantioselective analysis of hexaconazole in food products is crucial for accurate risk assessment. This document outlines a robust method for the extraction, cleanup, and chiral separation of hexaconazole enantiomers from produce, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle

The method involves the extraction of hexaconazole residues from produce samples using an organic solvent, followed by a cleanup step to remove interfering matrix components. The separation and quantification of the (S)- and (R)-enantiomers are achieved by HPLC on a chiral column, with detection via a UV detector.

Experimental Protocols

Sample Preparation and Extraction
  • Homogenization : Weigh a representative portion (e.g., 10 g) of the produce sample and homogenize it.

  • Extraction :

    • For fruits and vegetables, samples can be extracted with acetonitrile.[1]

    • For matrices like black tea, a mixture of n-hexane and acetone (1:1, v/v) is effective.[2][3][4]

    • Add the extraction solvent to the homogenized sample and blend at high speed for 2-3 minutes.

  • Centrifugation : Centrifuge the extract to separate the solid matrix from the liquid phase.

  • Collection : Collect the supernatant for the cleanup procedure.

Extract Cleanup

Cleanup is essential to remove co-extracted matrix components that can interfere with the analysis.

  • Solid-Phase Extraction (SPE) :

    • Use a GCB/NH2 SPE column for cleanup when using acetonitrile for extraction.[1]

    • Condition the column with the appropriate solvent.

    • Load the sample extract onto the column.

    • Wash the column to remove interferences.

    • Elute the hexaconazole using a mixture of petroleum ether and acetone (15:85, v/v).[1]

  • Adsorption Column Chromatography :

    • For n-hexane:acetone extracts, use a column packed with activated florisil.[2][3][4]

    • Load the extract onto the column.

    • Elute the hexaconazole with an appropriate solvent.

Chiral HPLC Analysis
  • Instrument : Agilent 1260 series HPLC or equivalent.[5]

  • Chiral Column : Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm particle size) or a similar cellulose-based chiral column.[5] Chiralcel OD and OJ columns have also been used for the separation of triazole fungicides.[6]

  • Mobile Phase : A mixture of acetonitrile and ultrapure water (e.g., 70:30, v/v).[5]

  • Flow Rate : 0.3 mL/min.[5]

  • Column Temperature : 30 °C.[5]

  • Injection Volume : 20 µL.[5]

  • Detection : UV wavelength set at 210 nm.[5]

  • Elution Order : Under these conditions, (+)-hexaconazole typically elutes before (–)-hexaconazole.[5]

Quantitative Data Summary

The performance of analytical methods for hexaconazole is summarized in the tables below.

Table 1: Gas Chromatography (GC) Method Performance

ParameterMatrixValueReference
Limit of Detection (LOD)Fruits & Vegetables0.02 mg/kg[1]
Limit of Detection (LOD)Lettuce0.04 mg/kg[7]
Instrumental LODBlack Tea0.05 mg/kg[2]
Limit of Quantification (LOQ)Black Tea0.1 mg/kg[2]
Limit of Quantification (LOQ)Lettuce0.11 mg/kg[7]
Recovery (Repeatability)Black Tea86% - 96%[2][3]
Recovery (Reproducibility)Black Tea81% - 85%[2][3]
RecoveryFruits & Vegetables92.24% - 106.13%[1]
RecoveryLettuce89.42% - 94.15%[7]
Linearity (R²)Lettuce> 0.999[7]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterMatrixValueReference
Linearity (R²)Solventy = 64.33x + 1.384 ((+)-enantiomer)y = 63.81x + 3.016 ((−)-enantiomer)[5]
Linearity (R²)Matrix-matchedy = 56.98x − 3.691 ((+)-enantiomer)y = 58.22x − 0.770 ((−)-enantiomer)[5]
Retention TimeKiwifruit Juice10.98 min ((+)-hexaconazole)14.10 min ((−)-hexaconazole)[5]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Cleanup cluster_2 Analysis Sample Produce Sample Homogenize Homogenize Sample Sample->Homogenize Extract Extract with Solvent (e.g., Acetonitrile) Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) or Adsorption Chromatography Supernatant->SPE Load Extract Elute Elute Hexaconazole SPE->Elute Final_Extract Concentrate Final Extract Elute->Final_Extract HPLC Chiral HPLC Analysis Final_Extract->HPLC Inject Data Data Acquisition & Processing HPLC->Data Quantify Quantify (S)-Hexaconazole Data->Quantify

Caption: Workflow for the quantification of this compound in produce.

Conclusion

The described analytical method, employing solvent extraction, solid-phase cleanup, and chiral HPLC, provides a reliable and sensitive approach for the quantification of this compound in a variety of produce samples. The method demonstrates good recovery, linearity, and precision, making it suitable for routine monitoring and risk assessment of this chiral fungicide in the food supply.

References

Protocol for (S)-Hexaconazole Residue Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is a chiral compound, existing as (R)- and (S)-enantiomers. Often, the biological activity and environmental fate of chiral pesticides are enantioselective, making the analysis of individual enantiomers crucial for accurate risk assessment and regulatory compliance. This document provides a detailed protocol for the analysis of (S)-Hexaconazole residues in water samples using Solid Phase Extraction (SPE) for sample preparation followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for chiral separation and quantification.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance of different analytical methods for the determination of hexaconazole residues in water, as reported in various studies.

MethodSample MatrixSample PreparationInstrumentationLODLOQRecovery (%)Reference
LC-MS/MSRiver and Sea WaterSPE (tC18 cartridge)LC-ESI-MS/MS6 ng/L-90-95%[1][2][3][4]
GC-ECDWaterSPE (C18 cartridge)GC-ECD2 µg/L-95-105%[5]
HPLC-UVKiwifruitQuEChERSHPLC-UV0.01 mg/kg0.05 mg/kg91.55-97.32%[6]
LC-MS/MSSoil and EarthwormsGPC CleanupLC-MS/MS0.001-0.003 mg/kg-81.2-100.2%[7][8][9]
GC-MS/MSChinese Cabbage and Spring ScallionQuEChERSGC-MS/MS---[10]

Experimental Protocol: this compound in Water

This protocol focuses on a highly selective and sensitive method for the determination of this compound in water, employing solid-phase extraction and chiral HPLC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)

This procedure is designed to concentrate the analyte from the water sample and remove interfering matrix components.

  • Materials:

    • Sep-Pak Plus tC18 cartridges or equivalent

    • Methanol (HPLC grade)

    • Deionized water

    • Vacuum manifold for SPE

    • Glass test tubes or vials for collection

  • Procedure:

    • Cartridge Conditioning: Condition the tC18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

    • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

    • Elution: Elute the retained this compound from the cartridge by passing 5 mL of methanol through it.[1] Collect the eluate in a clean glass tube.

    • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., a mixture of acetonitrile and water) for HPLC-MS/MS analysis.

Chiral HPLC-MS/MS Analysis

This section details the instrumental analysis for the separation and quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Chiral column (e.g., Lux® Cellulose-2, 250 mm x 4.6 mm, 5 µm particle size)[6]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v).[6] The addition of 0.1% formic acid to the water phase can enhance the MS response.[7][8]

    • Flow Rate: 0.3 mL/min[6]

    • Column Temperature: 30°C[6]

    • Injection Volume: 20 µL[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[1][4]

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 314.1 (for [M+H]⁺)

    • Product Ions (m/z): Specific product ions for hexaconazole should be determined by direct infusion of a standard solution. Common fragments may be monitored for quantification and confirmation.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity for the transition of the precursor ion to the product ions.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis Analysis sample Water Sample (500 mL) loading Load Sample sample->loading conditioning Condition SPE Cartridge (Methanol & Water) conditioning->loading washing Wash Cartridge (Deionized Water) loading->washing drying Dry Cartridge washing->drying elution Elute with Methanol drying->elution concentration Evaporate to Dryness elution->concentration reconstitution Reconstitute in Mobile Phase concentration->reconstitution hplc Chiral HPLC Separation reconstitution->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Analysis msms->data

Caption: Workflow for this compound analysis in water.

Logical Relationship: QuEChERS Method Overview

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an alternative sample preparation approach, particularly for complex matrices.[11]

quechers_workflow start Sample Homogenization extraction Extraction (Acetonitrile & Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (Supernatant + Sorbents) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis Analysis (LC-MS/MS or GC-MS) centrifuge2->analysis

Caption: Overview of the QuEChERS sample preparation method.

References

Application of (S)-Hexaconazole in Controlling Rice Sheath Blight: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rice sheath blight, caused by the necrotrophic fungus Rhizoctonia solani, is a significant disease that threatens rice production worldwide, leading to substantial yield losses. Chemical control remains a primary strategy for managing this disease, with triazole fungicides being a prominent class of effective compounds. Hexaconazole, a systemic triazole fungicide, has demonstrated considerable efficacy in controlling rice sheath blight. As a chiral molecule, hexaconazole exists as two enantiomers, (S)-Hexaconazole and (R)-Hexaconazole. While much of the existing research has been conducted using the racemic mixture, emerging evidence for other chiral fungicides suggests that one enantiomer often exhibits higher fungicidal activity. This document provides detailed application notes and protocols for the use of this compound in controlling rice sheath blight, drawing upon available data for racemic hexaconazole and the general principles of enantioselective fungicide activity.

Mechanism of Action

Hexaconazole, like other triazole fungicides, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the C14-demethylase enzyme (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. While direct studies on the enantioselective mechanism of hexaconazole on Rhizoctonia solani are limited, research on other fungi has shown that the (-)-enantiomer of hexaconazole generally exhibits higher fungicidal activity.

Signaling Pathway of Hexaconazole Action on Rhizoctonia solani

The primary mode of action of hexaconazole is the targeted inhibition of the ergosterol biosynthesis pathway within the fungal pathogen.

G cluster_fungus Rhizoctonia solani Cell cluster_effect Consequences of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Hexaconazole Hexaconazole 14α-demethylase (CYP51) 14α-demethylase (CYP51) Hexaconazole->14α-demethylase (CYP51) Inhibition Disruption of Ergosterol Synthesis Disruption of Ergosterol Synthesis Accumulation of Toxic Sterol Intermediates Accumulation of Toxic Sterol Intermediates Disruption of Ergosterol Synthesis->Accumulation of Toxic Sterol Intermediates Altered Cell Membrane Permeability Altered Cell Membrane Permeability Disruption of Ergosterol Synthesis->Altered Cell Membrane Permeability Inhibition of Fungal Growth Inhibition of Fungal Growth Altered Cell Membrane Permeability->Inhibition of Fungal Growth

Caption: Mechanism of Hexaconazole action on the ergosterol biosynthesis pathway in Rhizoctonia solani.

Rice Defense Signaling Pathways Activated by Rhizoctonia solani Infection

The infection by R. solani triggers a complex defense response in the rice plant, involving multiple signaling pathways. Understanding these pathways is crucial for developing integrated disease management strategies.

G cluster_pathogen Rhizoctonia solani Infection cluster_rice Rice Cell Response Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) Pattern Recognition Receptors (PRRs) Pattern Recognition Receptors (PRRs) Pathogen-Associated Molecular Patterns (PAMPs)->Pattern Recognition Receptors (PRRs) Recognition MAPK Signaling Cascade MAPK Signaling Cascade Pattern Recognition Receptors (PRRs)->MAPK Signaling Cascade Activation of Transcription Factors Activation of Transcription Factors MAPK Signaling Cascade->Activation of Transcription Factors Jasmonic Acid (JA) Signaling Pathway Jasmonic Acid (JA) Signaling Pathway MAPK Signaling Cascade->Jasmonic Acid (JA) Signaling Pathway Expression of Defense Genes Expression of Defense Genes Activation of Transcription Factors->Expression of Defense Genes Production of Pathogenesis-Related (PR) Proteins Production of Pathogenesis-Related (PR) Proteins Expression of Defense Genes->Production of Pathogenesis-Related (PR) Proteins Production of Pathogenesis-Related (PR) Proteins) Production of Pathogenesis-Related (PR) Proteins) Enhanced Disease Resistance Enhanced Disease Resistance Production of Pathogenesis-Related (PR) Proteins)->Enhanced Disease Resistance Jasmonic Acid (JA) Signaling Pathway->Activation of Transcription Factors

Caption: Rice defense signaling pathways activated upon infection by Rhizoctonia solani.

Quantitative Data on Hexaconazole Efficacy

The following tables summarize the efficacy of racemic hexaconazole in controlling rice sheath blight based on data from various studies. Specific data for this compound is currently limited in publicly available literature.

Table 1: In Vitro Efficacy of Hexaconazole against Rhizoctonia solani

Concentration (ppm)Mycelial Growth Inhibition (%)Reference
100Not specified, but effective[1]
200100[2]
400100[2]
50093.66[1]

Table 2: In Vivo Efficacy of Hexaconazole against Rice Sheath Blight

Treatment (Formulation and Dose)Disease Severity Reduction (%)Yield Increase (%)Reference
Hexaconazole 5% EC (0.1%)80.0 (compared to control)Not specified[3]
Hexaconazole 5% SC46.50 (decrease over control)114 (over control)[4]
Hexaconazole 5% EC69.57 (disease suppression)Not specified[1]
Kresoxim methyl 40% + Hexaconazole 8% WGStatistically on par with most effective treatmentStatistically on par with most effective treatment[5]

Experimental Protocols

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of Rhizoctonia solani.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Potato Dextrose Agar (PDA) medium B Autoclave PDA and cool to 45-50°C A->B D Add appropriate amount of fungicide stock to PDA to achieve desired concentrations B->D C Prepare stock solution of this compound C->D E Pour poisoned PDA into sterile Petri plates D->E F Inoculate the center of each plate with a mycelial disc of R. solani E->F G Incubate plates at 28±2°C F->G H Measure the radial growth of the fungal colony after a set incubation period G->H I Calculate the percentage of mycelial growth inhibition compared to a control (no fungicide) H->I

Caption: Workflow for in vitro fungicide efficacy testing using the poisoned food technique.

Detailed Steps:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions. Sterilize by autoclaving.

  • Fungicide Incorporation: After autoclaving, allow the PDA to cool to approximately 45-50°C. Add the required volume of a stock solution of this compound to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control set of plates should be prepared with sterile water or the solvent used for the stock solution instead of the fungicide.

  • Plating: Pour the fungicide-amended PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc, taken from the actively growing margin of a pure culture of R. solani, in the center of each agar plate.

  • Incubation: Incubate the plates at 28 ± 2°C until the fungal growth in the control plates reaches the edge of the plate.

  • Data Collection: Measure the radial diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percent inhibition of mycelial growth using the following formula:

    • Percent Inhibition = [(C - T) / C] * 100

      • Where:

        • C = Average diameter of mycelial growth in the control plates

        • T = Average diameter of mycelial growth in the treated plates

In Vivo Fungicide Efficacy Testing (Pot Culture/Field Trial)

This protocol evaluates the efficacy of this compound in controlling rice sheath blight on live plants.

G cluster_setup Experimental Setup cluster_proc Procedure cluster_eval Evaluation A Grow rice plants (susceptible variety) in pots or field plots C Inoculate rice plants at the maximum tillering stage A->C B Prepare inoculum of R. solani (e.g., on sterilized rice grains or straw) B->C D Apply this compound spray at desired concentrations at specified intervals (e.g., 1 and 15 days post-inoculation) C->D E Maintain appropriate environmental conditions for disease development (high humidity) D->E F Assess disease severity at regular intervals using a standard rating scale (e.g., 0-9 scale) E->F G Calculate Percent Disease Index (PDI) F->G H Measure yield parameters at harvest F->H

Caption: Workflow for in vivo evaluation of fungicide efficacy against rice sheath blight.

Detailed Steps:

  • Plant Material and Growth: Use a rice variety known to be susceptible to sheath blight. Grow plants in pots under greenhouse conditions or in designated field plots.

  • Inoculum Preparation: Culture R. solani on a suitable substrate like sterilized rice grains or straw bits until a dense mycelial mat and sclerotia are formed.

  • Inoculation: At the maximum tillering stage of the rice plants, artificially inoculate them by placing the prepared inoculum at the base of the tillers, near the water line.

  • Fungicide Application: Prepare aqueous solutions of this compound at the desired concentrations. Apply the fungicide as a foliar spray to the point of runoff. A control group should be sprayed with water only. The timing and number of applications will depend on the experimental design (e.g., prophylactic or curative).

  • Environmental Conditions: Maintain high humidity to facilitate disease development. In a greenhouse setting, this can be achieved by covering the plants with plastic bags or using a misting system.

  • Disease Assessment: Record disease severity at regular intervals (e.g., 7, 14, and 21 days after the final fungicide application). Use a standardized 0-9 disease rating scale where 0 indicates no infection and 9 indicates severe infection leading to plant death.

  • Data Analysis: Calculate the Percent Disease Index (PDI) using the following formula:

    • PDI = [ (Sum of all disease ratings) / (Total number of plants assessed * Maximum disease grade) ] * 100

  • Yield Data: At the end of the experiment, harvest the plants and measure relevant yield parameters such as grain yield per plant/plot and 1000-grain weight.

Conclusion and Future Directions

Hexaconazole is an effective fungicide for the control of rice sheath blight. While specific data on the (S)-enantiomer is not yet widely available for Rhizoctonia solani, the general trend of enantioselectivity in triazole fungicides suggests that this compound is likely to be the more active enantiomer. Further research is warranted to confirm the specific efficacy of this compound against rice sheath blight and to determine optimal application rates. Such studies would contribute to the development of more efficient and environmentally sound disease management strategies by potentially allowing for reduced application rates of the more active enantiomer. The protocols and data presented here provide a foundation for researchers and professionals working on the development and application of hexaconazole and other chiral fungicides for crop protection.

References

Application Notes and Protocols for the Sample Preparation of (S)-Hexaconazole in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction and cleanup of (S)-Hexaconazole from a soil matrix. The following methods are discussed: Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), Solid-Phase Extraction (SPE), and Accelerated Solvent Extraction (ASE).

Introduction

Hexaconazole is a broad-spectrum systemic triazole fungicide used to control a wide range of fungal pathogens. As a chiral compound, it exists as two enantiomers, (R)-Hexaconazole and this compound. These enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, the enantioselective analysis of hexaconazole in environmental matrices such as soil is crucial for accurate risk assessment and regulatory purposes. This document focuses on sample preparation techniques for the analysis of the (S)-enantiomer of hexaconazole in soil.

Comparative Data of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible results in the analysis of this compound in soil. The following table summarizes the performance of QuEChERS, SPE, and ASE for the extraction of hexaconazole enantiomers from soil.

ParameterQuEChERSSolid-Phase Extraction (SPE)Accelerated Solvent Extraction (ASE)
Recovery 76.4 - 108.1%[1]99 - 106%[2]>90%[3][4]
Relative Standard Deviation (RSD) 2.6 - 12.0% (intra-day)[1]1.1 - 5.6%[2]Not explicitly stated for enantiomers
Limit of Detection (LOD) < 1.0 µg/kg[1]Not explicitly stated for enantiomersNot explicitly stated for enantiomers
Limit of Quantification (LOQ) ≤ 3.0 µg/kg[1]Not explicitly stated for enantiomersNot explicitly stated for enantiomers
Throughput HighMediumHigh
Solvent Consumption LowMediumLow
Cost LowMediumHigh (instrumentation)

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[1][5] It involves a two-step process: extraction with an organic solvent and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Protocol:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add a salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that isolates analytes from a complex matrix by partitioning them between a solid phase and a liquid phase.

Protocol:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a glass beaker.

    • Add 20 mL of dichloromethane and sonicate for 15 minutes.

    • Filter the extract through a Whatman No. 1 filter paper into a collection flask.

    • Repeat the extraction with another 20 mL of dichloromethane.

    • Combine the extracts and evaporate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane-acetone mixture).

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a water-methanol mixture (e.g., 90:10, v/v) to remove interferences.

    • Elute the analyte with 10 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency of solvent extraction.[6][7] This method reduces extraction time and solvent consumption compared to traditional methods.

Protocol:

  • Sample Preparation:

    • Mix 10 g of homogenized soil with a drying agent like diatomaceous earth or anhydrous sodium sulfate.

    • Load the mixture into an extraction cell.

  • ASE Instrument Parameters:

    • Solvent: Acetonitrile or a mixture of acetone and hexane.

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

  • Post-Extraction:

    • The extract is collected in a vial.

    • The extract may require a cleanup step, such as d-SPE or SPE as described above, before analysis, although in some cases, direct injection is possible.[3][4]

Experimental Workflows

QuEChERS_Workflow cluster_cleanup Cleanup soil_sample 10g Soil Sample add_acetonitrile Add 10mL Acetonitrile Vortex 1 min soil_sample->add_acetonitrile add_salts Add MgSO4 & NaCl Shake 1 min add_acetonitrile->add_salts centrifuge1 Centrifuge 4000 rpm, 5 min add_salts->centrifuge1 supernatant Acetonitrile Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (MgSO4, PSA) supernatant->dspe centrifuge2 Centrifuge 10000 rpm, 2 min dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS Workflow for this compound in Soil.

SPE_Workflow soil_sample 10g Soil Sample solvent_extraction Solvent Extraction (Dichloromethane, Sonication) soil_sample->solvent_extraction filtration Filtration solvent_extraction->filtration evaporation1 Evaporation & Reconstitution filtration->evaporation1 load_sample Load Sample evaporation1->load_sample spe_cartridge Conditioned C18 SPE Cartridge spe_cartridge->load_sample wash Wash with Water/Methanol load_sample->wash elution Elute with Ethyl Acetate wash->elution evaporation2 Evaporation & Reconstitution elution->evaporation2 final_extract Final Extract for Analysis evaporation2->final_extract

Caption: Solid-Phase Extraction Workflow for this compound.

ASE_Workflow soil_sample 10g Soil Sample + Drying Agent ase_cell Load into ASE Cell soil_sample->ase_cell ase_instrument ASE Instrument (High T & P) ase_cell->ase_instrument collected_extract Collected Extract ase_instrument->collected_extract optional_cleanup Optional Cleanup (d-SPE or SPE) collected_extract->optional_cleanup final_extract Final Extract for Analysis collected_extract->final_extract Direct Analysis optional_cleanup->final_extract

Caption: Accelerated Solvent Extraction Workflow.

Conclusion

The choice of sample preparation method for this compound in soil depends on the specific requirements of the analysis, such as required recovery, precision, sample throughput, and available resources.

  • QuEChERS is a fast, easy, and cost-effective method suitable for high-throughput screening and routine monitoring.

  • SPE offers high selectivity and can provide very clean extracts, which is beneficial for sensitive analytical instrumentation.

  • ASE is a powerful automated technique that provides high extraction efficiency with reduced solvent consumption and extraction time, making it suitable for laboratories with a high sample load and the necessary instrumentation.

All three methods, when properly optimized and validated, can provide reliable and accurate results for the determination of this compound in soil. The final analytical determination is typically performed using chiral chromatography (e.g., LC with a chiral column) coupled with a sensitive detector such as a tandem mass spectrometer (MS/MS).[1]

References

(S)-Hexaconazole: Application Notes and Protocols for Powdery Mildew Management in Fruit Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (S)-Hexaconazole, a potent triazole fungicide, for the management of powdery mildew on key fruit crops. This document details its mechanism of action, efficacy data, and standardized protocols for experimental evaluation.

Introduction

Powdery mildew is a widespread fungal disease that significantly impacts the yield and quality of various fruit crops. The causal agents, belonging to the order Erysiphales, are obligate biotrophic pathogens that colonize the surface of plant tissues, leading to reduced photosynthesis, stunted growth, and cosmetic damage to the fruit. Key powdery mildew pathogens affecting major fruit crops include Podosphaera leucotricha on apple, Erysiphe necator on grapes, and Oidium mangiferae on mango.

Hexaconazole is a systemic triazole fungicide that provides effective control against a broad spectrum of fungal pathogens, including those responsible for powdery mildew.[1][2] It functions as a demethylation inhibitor (DMI), disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] This disruption leads to the cessation of fungal growth and development.

Hexaconazole exists as a racemic mixture of two enantiomers, this compound and (R)-Hexaconazole. Research has indicated that the fungicidal activity is often stereoselective, with the (S)-enantiomer demonstrating higher efficacy against certain fungal species.

Mechanism of Action and Plant-Pathogen Signaling

This compound's primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the conversion of lanosterol to ergosterol in fungi.[1][2] The absence of ergosterol disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Beyond its direct fungicidal activity, triazole fungicides like hexaconazole can also influence plant physiology and defense signaling pathways. While the primary target is the fungus, these compounds can interact with plant metabolic pathways, sometimes leading to growth regulation effects. They have been observed to interfere with the biosynthesis of gibberellins, a class of plant hormones. Furthermore, the stress induced by pathogen attack, coupled with the application of fungicides, can trigger a complex network of plant defense signals. Key signaling molecules in plant immunity include salicylic acid (SA) and jasmonic acid (JA), which mediate responses to biotrophic and necrotrophic pathogens, respectively. The application of a fungicide can modulate these pathways, potentially enhancing the plant's own defense responses.

Visualized Signaling Pathway: Plant Defense Response to Powdery Mildew

Plant_Defense_Signaling cluster_pathogen Powdery Mildew Pathogen cluster_plant_cell Plant Cell cluster_fungicide Hexaconazole Action Pathogen (PAMPs/Effectors) Pathogen (PAMPs/Effectors) PRRs Pattern Recognition Receptors (PRRs) Pathogen (PAMPs/Effectors)->PRRs Recognition R Proteins Resistance (R) Proteins Pathogen (PAMPs/Effectors)->R Proteins Recognition MAPK Cascade MAPK Cascade PRRs->MAPK Cascade R Proteins->MAPK Cascade ROS Burst Reactive Oxygen Species (ROS) Burst MAPK Cascade->ROS Burst SA Synthesis Salicylic Acid (SA) Synthesis MAPK Cascade->SA Synthesis JA Synthesis Jasmonic Acid (JA) Synthesis MAPK Cascade->JA Synthesis Hypersensitive Response Hypersensitive Response (HR) ROS Burst->Hypersensitive Response SA Synthesis->JA Synthesis Antagonistic Crosstalk Defense Gene Expression Defense Gene Expression (PR Proteins) SA Synthesis->Defense Gene Expression JA Synthesis->SA Synthesis Antagonistic Crosstalk JA Synthesis->Defense Gene Expression Hexaconazole Hexaconazole Ergosterol Biosynthesis Ergosterol Biosynthesis (Fungus) Hexaconazole->Ergosterol Biosynthesis Inhibits Fungal Growth Inhibition Fungal Growth Inhibition Ergosterol Biosynthesis->Fungal Growth Inhibition

Caption: Plant defense signaling against powdery mildew and the action of Hexaconazole.

Efficacy Data

The following tables summarize the available efficacy data for hexaconazole against powdery mildew on apple, grapes, and mango. It is important to note that specific EC₅₀ values for the (S)-enantiomer are not always available in the public literature; therefore, data for racemic hexaconazole is included where specified.

Table 1: Efficacy of Hexaconazole against Apple Powdery Mildew (Podosphaera leucotricha)

CompoundConcentration (µg/mL)Efficacy MetricReference
HexaconazoleNot SpecifiedEffective control in field trials[3]

Table 2: Efficacy of Hexaconazole against Grape Powdery Mildew (Erysiphe necator)

CompoundEC₅₀ (mg/L)Efficacy MetricReference
Hexaconazole3.15EC₅₀ for early-formed ascospores[4]

Table 3: Efficacy of Hexaconazole against Mango Powdery Mildew (Oidium mangiferae)

CompoundApplication RateDisease Incidence (%)Reference
Hexaconazole (5% EC)0.05%21.2[5]
Control-(Significantly higher than treated)[5]

Experimental Protocols

The following protocols are provided as a standardized methodology for evaluating the efficacy of this compound against powdery mildew pathogens.

In Vitro Spore Germination Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the germination of powdery mildew conidia.

Materials:

  • This compound stock solution of known concentration

  • Sterile distilled water

  • Freshly collected powdery mildew conidia from infected leaves of the target fruit crop

  • Glass microscope slides or cavity slides

  • Petri dishes

  • Moist filter paper

  • Micropipettes

  • Microscope

Procedure:

  • Prepare Fungicide Dilutions: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control of sterile distilled water should also be prepared.

  • Prepare Spore Suspension: Gently brush or wash conidia from the surface of infected leaves into a small volume of sterile distilled water to create a spore suspension. Adjust the concentration to approximately 1 x 10⁵ conidia/mL using a hemocytometer.

  • Incubation: Place a 20 µL drop of each fungicide dilution and the control onto separate, labeled microscope slides. To each drop, add 20 µL of the spore suspension.

  • Humidity Chamber: Place the slides in a Petri dish lined with moist filter paper to maintain high humidity.

  • Incubation Conditions: Incubate the Petri dishes at 25 ± 2°C for 24-48 hours in the dark.

  • Observation: After the incubation period, observe a minimum of 100 spores per replicate under a microscope (400x magnification). A spore is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of spore germination for each concentration and the control. The percentage of inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 Where C is the percentage of germination in the control and T is the percentage of germination in the treatment.

  • EC₅₀ Determination: The EC₅₀ value (the concentration that inhibits 50% of spore germination) can be determined by probit analysis of the dose-response data.

Field Efficacy Trial

This protocol outlines a randomized complete block design for evaluating the performance of this compound under field conditions.

Experimental Design:

  • Location: A commercial orchard or research station with a history of natural powdery mildew infection on the target fruit crop (apple, grape, or mango).

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Each plot should consist of a specified number of trees or vines (e.g., 3-5 trees/plot) to minimize edge effects.

  • Treatments:

    • This compound at various application rates (e.g., low, medium, high).

    • A standard registered fungicide for powdery mildew control as a positive control.

    • An untreated control (sprayed with water only).

  • Application: Fungicides should be applied using a calibrated sprayer to ensure uniform coverage. The application timing should be based on the phenological stage of the crop and the disease pressure. Typically, the first application is made at the first sign of disease or preventatively at a critical growth stage (e.g., pre-bloom, petal fall). Subsequent applications are made at regular intervals (e.g., 10-14 days).

  • Data Collection:

    • Disease Incidence: The percentage of infected leaves, flowers, or fruits per plot.

    • Disease Severity: Assessed using a standardized rating scale (e.g., 0-5 or 0-9 scale, where 0 = no disease and the highest number represents severe infection). A number of randomly selected leaves or fruit clusters per plot should be assessed.

    • Phytotoxicity: Visually assess plants for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) after each application.

    • Yield: At harvest, measure the total yield and marketable yield per plot.

  • Data Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) can be used to compare treatment means.

Visualized Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assay cluster_field Field Trial A Prepare this compound Dilutions C Incubate Spores with Fungicide on Slides A->C B Prepare Spore Suspension B->C D Microscopic Observation & Spore Germination Count C->D E Calculate % Inhibition & EC50 Value D->E F Establish Randomized Complete Block Design G Apply Fungicide Treatments at Key Phenological Stages F->G H Assess Disease Incidence, Severity, and Phytotoxicity G->H I Collect Yield Data at Harvest H->I J Statistical Analysis (ANOVA) I->J

Caption: Workflow for in vitro and field evaluation of this compound.

Conclusion

This compound is a highly effective fungicide for the management of powdery mildew on a range of fruit crops. Its systemic activity and specific mode of action make it a valuable tool in integrated pest management programs. The provided protocols offer a standardized framework for researchers to further evaluate and optimize the use of this compound. Further research is warranted to determine the specific EC₅₀ values of the (S)-enantiomer against a broader range of powdery mildew pathogens and to fully elucidate its impact on plant defense signaling pathways.

References

Application Notes and Protocols for the Development of Immunoassays for (S)-Hexaconazole Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely used to control a variety of fungal diseases in crops.[1][2] It exists as a racemic mixture of two enantiomers, (R)-Hexaconazole and (S)-Hexaconazole.[3] Enantiomers of chiral pesticides can exhibit different biological activities and degradation rates, making the selective detection of each enantiomer crucial for accurate risk assessment and environmental monitoring. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a highly sensitive, rapid, and cost-effective alternative to traditional chromatographic methods for pesticide residue analysis.[4][5][6] These assays are based on the specific binding interaction between an antibody and its target antigen.[7]

This document provides detailed application notes and protocols for the development of an immunoassay for the specific detection of this compound. The core of this methodology is the production of specific antibodies and the establishment of a competitive ELISA format.

Principle of Competitive ELISA

For small molecules like hexaconazole, the most suitable immunoassay format is the competitive ELISA.[8][9] In this assay, the target analyte (free hexaconazole in the sample) competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10]

G Principle of Competitive ELISA for this compound Detection cluster_neg Negative Sample (No Analyte) cluster_pos Positive Sample (Analyte Present) Ab_neg Anti-(S)-Hexaconazole Antibody Ag_coated_neg This compound-Protein Coated on Plate Ab_neg->Ag_coated_neg Binds to coated antigen Enzyme_neg Enzyme-labeled Secondary Antibody Ag_coated_neg->Enzyme_neg Binds to primary antibody Substrate_neg Substrate Enzyme_neg->Substrate_neg Converts Signal_neg Strong Color Signal Substrate_neg->Signal_neg Produces Analyte_pos This compound (from sample) Ab_pos Anti-(S)-Hexaconazole Antibody Analyte_pos->Ab_pos Binds to antibody (in solution) Ag_coated_pos This compound-Protein Coated on Plate Ab_pos->Ag_coated_pos Less binding to coated antigen Enzyme_pos Enzyme-labeled Secondary Antibody Ag_coated_pos->Enzyme_pos Less binding Substrate_pos Substrate Enzyme_pos->Substrate_pos Converts less Signal_pos Weak/No Color Signal Substrate_pos->Signal_pos Produces

Caption: Competitive ELISA Principle.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

Since hexaconazole is a small molecule (hapten), it is not immunogenic on its own. It must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Ovalbumin (OVA)) to elicit an immune response.[6] A crucial step is the synthesis of a hexaconazole derivative (hapten) with a functional group suitable for conjugation.

Protocol: Synthesis of Hexaconazole-Hapten

A previously reported hapten for a polyclonal hexaconazole immunoassay is 5-(2,4-dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexanoic acid.[11] This hapten introduces a carboxyl group that can be used for conjugation. The synthesis would start from the (S)-enantiomer of hexaconazole.

Protocol: Conjugation of Hapten to Carrier Protein (e.g., BSA)

This protocol utilizes the active ester method for conjugating the carboxyl group of the hapten to the amino groups of the carrier protein.

Materials:

  • Hexaconazole-hapten with a carboxyl group

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Activation of Hapten:

    • Dissolve the hexaconazole-hapten, NHS, and DCC/EDC in anhydrous DMF in a molar ratio of 1:1.2:1.2.

    • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the NHS-active ester.

    • Centrifuge to remove the dicyclohexylurea byproduct if DCC is used.

  • Conjugation to BSA:

    • Dissolve BSA in PBS (pH 7.4) at a concentration of 5-10 mg/mL.

    • Slowly add the activated hapten solution dropwise to the BSA solution while gently stirring. A typical molar ratio of hapten to BSA is 20:1 to 40:1.

    • Continue stirring the reaction mixture at 4°C for 12-24 hours.

  • Purification of the Conjugate (Immunogen):

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS (pH 7.4) at 4°C for 3-4 days, with frequent changes of the buffer to remove unconjugated hapten and other small molecules.

    • After dialysis, store the purified immunogen (Hexaconazole-BSA) at -20°C.

    • Characterize the conjugate using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein conjugation ratio.

G Hapten Synthesis and Immunogen Preparation Workflow start This compound step1 Chemical Modification (Introduce a linker arm with a terminal carboxyl group) start->step1 hapten Synthesized Hapten (e.g., Hexanoic acid derivative) step1->hapten step2 Activation of Carboxyl Group (using NHS/EDC chemistry) hapten->step2 active_hapten NHS-activated Hapten step2->active_hapten step3 Conjugation Reaction active_hapten->step3 carrier Carrier Protein (e.g., BSA) carrier->step3 immunogen Immunogen (this compound-BSA) step3->immunogen step4 Purification (Dialysis) immunogen->step4 final_product Purified Immunogen step4->final_product

Caption: Workflow for preparing the immunogen.

Antibody Production

Specific antibodies against this compound can be either polyclonal or monoclonal. Monoclonal antibodies offer higher specificity and batch-to-batch consistency.[12]

Protocol: Monoclonal Antibody Production

  • Immunization: Immunize mice (e.g., BALB/c) with the purified this compound-BSA immunogen emulsified in an adjuvant (e.g., Freund's complete/incomplete adjuvant). Administer several booster injections over a period of several weeks.

  • Monitoring Immune Response: Periodically collect blood samples from the immunized mice and test the serum (antisera) for antibody titer using an indirect ELISA.

  • Cell Fusion (Hybridoma Technology):

    • Select the mouse with the highest antibody titer and provide a final booster injection 3-4 days before fusion.

    • Isolate spleen cells (lymphocytes) from the mouse.

    • Fuse the spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).[12]

    • Culture the fused cells in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Only the fused hybridoma cells will survive.

  • Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to the this compound antigen (e.g., using a coating antigen like this compound-OVA).

  • Cloning: Select positive hybridoma cultures and sub-clone them by limiting dilution to ensure that each culture originates from a single cell.

  • Antibody Production and Purification: Expand the desired monoclonal antibody-producing hybridoma clones in vitro in cell culture or in vivo by injecting them into the peritoneal cavity of mice to produce ascites fluid.[13] Purify the monoclonal antibodies from the culture supernatant or ascites using protein A/G affinity chromatography.

G Monoclonal vs. Polyclonal Antibody Production cluster_poly Polyclonal Antibody cluster_mono Monoclonal Antibody Immunization Immunize Animal (e.g., Mouse or Rabbit) with Immunogen Collect_Serum Collect Antiserum Immunization->Collect_Serum Isolate_Spleen Isolate Spleen Cells Immunization->Isolate_Spleen Purify_Poly Purify Antibodies (e.g., Protein A/G) Collect_Serum->Purify_Poly Result_Poly Polyclonal Antibodies (Mixture of antibodies recognizing multiple epitopes) Purify_Poly->Result_Poly Fuse_Cells Fuse with Myeloma Cells (Hybridoma) Isolate_Spleen->Fuse_Cells Select_Clone Screen and Select Single Clone Fuse_Cells->Select_Clone Expand_Clone Expand Clone and Purify Antibodies Select_Clone->Expand_Clone Result_Mono Monoclonal Antibody (Single antibody type recognizing one epitope) Expand_Clone->Result_Mono

Caption: Comparison of antibody production workflows.

Indirect Competitive ELISA Protocol

Materials:

  • Coating Antigen: this compound conjugated to a different carrier protein (e.g., OVA) to avoid cross-reactivity with the immunizing protein.

  • Primary Antibody: Purified monoclonal anti-(S)-Hexaconazole antibody.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG.

  • Standards: this compound of known concentrations in buffer.

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBS with 0.05% Tween-20, PBST), Blocking buffer (e.g., 5% non-fat dry milk in PBST), Substrate solution (TMB), Stop solution (e.g., 2M H₂SO₄).

  • 96-well microtiter plates.

Procedure:

  • Coating:

    • Dilute the coating antigen (this compound-OVA) to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Remove the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining protein-binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Washing (2):

    • Wash the plate 3 times as described in step 2.

  • Competitive Reaction:

    • In separate tubes, pre-incubate 50 µL of the primary antibody (at its optimal dilution) with 50 µL of either the this compound standard or the sample for 30 minutes at 37°C.

    • Add 100 µL of this mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Washing (3):

    • Wash the plate 5 times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing (4):

    • Wash the plate 5 times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance (or %B/B₀) against the logarithm of the analyte concentration. The IC₅₀ value (the concentration of analyte that causes 50% inhibition of antibody binding) is a key parameter for assay sensitivity.

Table 1: Representative Performance Data for a Hexaconazole Immunoassay

ParameterValueDescriptionReference
IC₅₀ 8 ng/mLConcentration causing 50% inhibition.[11]
Limit of Detection (LOD) 0.1 ng/mLThe lowest concentration of the analyte that can be reliably detected.[11]
Linear Range 1 - 60 ng/mLThe concentration range over which the assay is quantitative.[11]
Antibody Type PolyclonalThe data shown is based on polyclonal antibodies.[11]

Table 2: Cross-Reactivity Profile

Cross-reactivity is tested to determine the specificity of the antibody. It is calculated as: (IC₅₀ of Hexaconazole / IC₅₀ of competing compound) x 100%.

CompoundCross-Reactivity (%)NotesReference
Hexaconazole 100Target analyte.[11]
Penconazole 46Shows significant cross-reactivity due to structural similarity.[11]
Propiconazole 43Shows significant cross-reactivity.[11]
Diclobutrazol < 0.1Negligible cross-reactivity.[11]
Imazalil < 0.1Negligible cross-reactivity.[11]
Paclobutrazol < 0.1Negligible cross-reactivity.[11]
Triadimefon < 0.1Negligible cross-reactivity.[11]
(R)-Hexaconazole To be determinedCritical for assessing the enantioselectivity of the developed assay.

Application Notes

  • Enantioselectivity: Achieving high selectivity for this compound over (R)-Hexaconazole is the primary challenge. This depends heavily on the hapten design, specifically the point of conjugation to the carrier protein, and the subsequent screening of monoclonal antibodies to find clones that can recognize the stereocenter.

  • Matrix Effects: Samples from different sources (e.g., water, soil, fruit juices, agricultural products) may contain interfering substances.[14] It is essential to validate the assay for each matrix. Sample dilution, solid-phase extraction (SPE), or other cleanup steps may be required to minimize these effects.

  • Heterologous Assay Formats: To improve assay sensitivity, it is common to use a heterologous format. This involves using a different hapten structure for the immunogen (for antibody production) and the coating antigen (for the ELISA plate). This can reduce the antibody's affinity for the coated antigen relative to the free analyte, thus lowering the IC₅₀.

  • Assay Optimization: Key parameters to optimize include the concentrations of the coating antigen and primary antibody, incubation times and temperatures, and buffer compositions. A checkerboard titration is typically performed to find the optimal concentrations of antigen and antibody.

References

Field Application Techniques for (S)-Hexaconazole in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely utilized in agriculture to control a variety of fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes.[1][2][3] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and development.[2][3][4] Hexaconazole is a chiral compound, existing as (S)- and (R)-enantiomers. Research has indicated that the fungicidal activity of triazole fungicides is often stereoselective, with one enantiomer exhibiting significantly higher efficacy. In the case of hexaconazole, the S-(+)-enantiomer is reported to be the more active form.

This document provides detailed application notes and protocols for the field use of (S)-Hexaconazole. It is important to note that while extensive data exists for the racemic mixture of hexaconazole, specific field trial data and established application protocols for the enantiomerically pure this compound are not widely available in the public domain. The following protocols are therefore based on established practices for racemic hexaconazole and should be adapted and optimized through field trials for the specific use of this compound. The potential for higher efficacy of the (S)-enantiomer may allow for reduced application rates, a key aspect to investigate in experimental protocols.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mode of action of triazole fungicides and a general workflow for evaluating the field efficacy of this compound.

cluster_0 Fungal Cell Ergosterol Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Lanosterol Lanosterol C14_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->C14_Demethylase Substrate C14_Demethylase->Ergosterol Biosynthesis S_Hexaconazole This compound S_Hexaconazole->C14_Demethylase Inhibition

Diagram 1: Mechanism of action of this compound.

cluster_workflow Experimental Workflow A Experimental Design (Randomized Complete Block) B Treatment Groups: - this compound (Varying Rates) - Racemic Hexaconazole (Standard Rate) - Untreated Control A->B C Application Method (Foliar, Seed, or Soil) B->C D Data Collection: - Disease Incidence & Severity - Crop Yield - Residue Analysis C->D E Statistical Analysis (ANOVA) D->E F Efficacy & Rate Optimization E->F

Diagram 2: General workflow for a field efficacy trial.

Application Methods and Protocols

The primary methods for applying hexaconazole in the field are foliar spraying, seed treatment, and soil drenching. The choice of method depends on the target crop, the pathogen, and the specific formulation of the fungicide.

Foliar Spray Application

Foliar spraying is a common method for controlling diseases on leaves, stems, and fruits.[5]

Application Notes:

  • Timing: For optimal results, apply this compound preventatively or at the very early stages of disease development.[5]

  • Coverage: Thorough and uniform coverage of the plant foliage is essential for effective control.

  • Adjuvants: The use of a non-ionic surfactant may improve spray coverage and adhesion to the leaf surface.

  • Phytotoxicity: While generally safe, it is crucial to adhere to recommended dosage and avoid spraying under stressful environmental conditions to prevent phytotoxicity.

Experimental Protocol for Foliar Application:

  • Plot Design: Establish a randomized complete block design with a minimum of four replications per treatment. Plot size should be sufficient to minimize spray drift between plots.

  • Treatments:

    • Untreated Control

    • Racemic Hexaconazole (at standard recommended rate)

    • This compound at varying concentrations (e.g., 50%, 75%, and 100% of the racemic active ingredient rate).

  • Spray Preparation:

    • Accurately weigh the required amount of this compound or racemic hexaconazole formulation.

    • Create a slurry by mixing the formulation with a small amount of water.

    • Add the slurry to the spray tank with the required volume of water and agitate thoroughly.[6] If using an adjuvant, add it to the tank as per the manufacturer's instructions.

  • Application:

    • Use a calibrated backpack sprayer or a plot sprayer to ensure uniform application.

    • Apply the spray solution to the point of runoff, ensuring complete coverage of all plant surfaces.

  • Data Collection:

    • Assess disease incidence and severity at regular intervals (e.g., 7, 14, and 21 days after application).

    • Collect crop yield data at harvest.

    • Collect plant tissue samples for residue analysis of this compound.

Seed Treatment

Seed treatment is an effective method for controlling seed-borne and soil-borne diseases, protecting the seed and seedling during the critical early growth stages.[7][8]

Application Notes:

  • Seed Quality: Use high-quality, clean seeds for treatment to ensure uniform coating.

  • Formulation: Use a formulation specifically designed for seed treatment.

  • Compatibility: this compound can be applied in combination with other seed treatment insecticides and fungicides, but compatibility tests are recommended.

Experimental Protocol for Seed Treatment:

  • Seed Source: Obtain a uniform batch of certified seeds of the desired crop variety.

  • Treatments:

    • Untreated Control

    • Racemic Hexaconazole (at standard recommended rate for seed treatment)

    • This compound at varying rates (e.g., 50%, 75%, and 100% of the racemic active ingredient rate).

  • Treatment Application:

    • Use a laboratory-scale seed treater or a rotating drum to ensure even coating.

    • Apply the calculated amount of the fungicide formulation directly to the seeds.

    • Mix until the seeds are uniformly coated.

    • Allow the treated seeds to air dry before planting.

  • Field Planting: Sow the treated seeds in a randomized complete block design with at least four replications.

  • Data Collection:

    • Assess seedling emergence and plant stand.

    • Monitor for symptoms of seed-borne and soil-borne diseases throughout the early growing season.

    • Measure crop yield at the end of the season.

Soil Drench Application

Soil drenching is used to control soil-borne pathogens that infect the roots and lower stems of plants.[5][9]

Application Notes:

  • Soil Moisture: Apply to moist soil to facilitate the movement of the fungicide into the root zone.

  • Application Volume: Use a sufficient volume of water to ensure the fungicide penetrates to the desired soil depth.[10]

  • Target Area: Apply the drench uniformly around the base of the plants.[10]

Experimental Protocol for Soil Drench Application:

  • Plot Setup: Establish experimental plots with the target crop in a randomized complete block design.

  • Treatments:

    • Untreated Control

    • Racemic Hexaconazole (at standard recommended rate for soil drench)

    • This compound at varying rates (e.g., 50%, 75%, and 100% of the racemic active ingredient rate).

  • Drench Preparation:

    • Mix the required amount of the fungicide formulation with the calculated volume of water in a calibrated container.

  • Application:

    • Apply the drench solution evenly to the soil surface around the base of each plant.

  • Data Collection:

    • Monitor plants for symptoms of soil-borne diseases.

    • At the end of the trial, carefully excavate the root systems to assess for disease severity.

    • Collect soil and plant root samples for residue analysis.[11][12]

    • Record crop yield.

Quantitative Data Summary

The following tables summarize typical application rates for racemic hexaconazole based on available literature. These rates should serve as a baseline for designing field trials to determine the optimal application rates for This compound .

Table 1: Foliar Spray Application Rates for Racemic Hexaconazole

CropDisease(s)Application Rate (g a.i./ha)Reference(s)
RiceSheath Blight, Blast100 - 150[13]
MangoPowdery Mildew100 - 200[1]
GroundnutTikka Leaf Spot100 - 125[13]
AppleScab100 - 150[13]
GrapesPowdery Mildew50 - 100[1]
SoybeanRust100 - 125[13]
TeaBlister Blight100 - 150[13]
TomatoNot specified150[12]
Green GramLeaf Spot200 (for 0.4 ha)[6]

Table 2: Seed Treatment Application Rates for Racemic Hexaconazole

CropDisease(s)Application Rate (g a.i./100 kg seed)Reference(s)
WheatSharp Eyespot, Crown Rot0.5 - 1.0[14]

Table 3: Soil Drench Application Rates for Racemic Hexaconazole

CropDiseaseApplication RateReference(s)
Oil PalmBasal Stem Rot (Ganoderma)4.5 g a.i. in 10 L water per palm[15]

Conclusion

While specific field application data for this compound is limited, the information available for the racemic mixture provides a strong foundation for developing experimental protocols. The potential for enhanced efficacy with the (S)-enantiomer suggests that lower application rates may be achievable, offering both economic and environmental benefits. Rigorous field trials are essential to establish the optimal application techniques, rates, and timings for this compound across various crops and target diseases. The protocols outlined in this document provide a framework for conducting such research in a scientifically sound manner.

References

Application Notes and Protocols: Investigating the Impact of Hexaconazole on Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole group, widely utilized in agriculture to manage a variety of fungal pathogens.[1][2] Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, which disrupts cell integrity and halts fungal growth.[1][2][3] Beyond its fungicidal properties, hexaconazole is recognized as a plant growth regulator.[4][5] It can induce significant morphological and physiological alterations in plants, including changes in hormone balance, reduced shoot elongation, and stimulated root growth.[3][4][6] These effects are primarily attributed to the inhibition of gibberellin synthesis.[3][4]

This document provides detailed application notes and experimental protocols for researchers investigating the multifaceted impacts of hexaconazole on plant physiology. It is designed to guide the systematic evaluation of hexaconazole's effects on plant growth, biochemical composition, and stress response mechanisms.

Data Presentation: Quantitative Impact of Hexaconazole

The following tables summarize the quantitative effects of hexaconazole on various plant physiological parameters as reported in scientific literature. These tables are intended to provide a comparative overview for researchers designing their experiments.

Table 1: Effect of Hexaconazole on Plant Growth Parameters

Plant SpeciesHexaconazole ConcentrationParameterObservationReference
Allium cepa L. (Onion)1.5 ml/LRoot LengthDecreased from 7.11 cm (control) to 2.83 cm[3][7]
Allium cepa L. (Onion)1.5 ml/LRoot NumberIncreased from 38.25 (control) to 67.75[3][7]
Phaseolus vulgaris (Common Bean)20 mg/LPlant Dry WeightIncreased in both fully irrigated and water-stressed plants[6]
Phaseolus vulgaris (Common Bean)20 mg/LGrain YieldIncreased in plants grown under water deficit[6]
Wheat1 a.i. g/100 kg (seed dressing)Plant HeightSignificantly lower than other treatments[8]

Table 2: Effect of Hexaconazole on Plant Biochemical Parameters

Plant SpeciesHexaconazole ConcentrationParameterObservationReference
Daucus carota L. (Carrot)20 mg/LTotal Chlorophyll (a+b)Increased compared to untreated control plants[9]
Daucus carota L. (Carrot)20 mg/LCarotenoidsEnhanced content[9]
Phaseolus vulgaris (Common Bean)20 mg/L (under water deficit)Proline ContentIncreased compared to non-treated, water-stressed plants[6]
Phaseolus vulgaris (Green Bean)0.4 ml/LTotal Sugars10.64 µg/mg FM (highest value)[5]
Phaseolus vulgaris (Green Bean)1.6 ml/LTotal Sugars0.22 µg/mg FM (lowest value)[5]
GroundnutRecommended doseSoluble Protein & Total PhenolsConsiderable differences observed[4]

Table 3: Effect of Hexaconazole on Plant Enzymatic Activities

Plant SpeciesHexaconazole ConcentrationEnzymeObservationReference
Daucus carota L. (Carrot)20 mg/LAscorbate Peroxidase (APX)Increased activity[9]
Lupinus luteus L. (Lupine)40 g/t (seed dressing)Catalase (CAT)Activity increased by 40% over control by day 30[10]
Lupinus luteuteus L. (Lupine)40 g/t (seed dressing)Peroxidase (POX)Gradual activation observed after day 10[10]
GroundnutRecommended doseNitrate Reductase & PeroxidaseChanges in activity observed[4]

Signaling Pathways and Mechanisms of Action

Hexaconazole's influence on plant physiology extends to the molecular level, primarily by altering hormonal balances and stress-responsive signaling pathways. As a triazole, it is known to interfere with the biosynthesis of gibberellins, which are key regulators of plant growth, particularly stem elongation.[3][4] This inhibition can lead to a reallocation of resources, potentially enhancing root growth and inducing a more compact, stress-tolerant plant architecture.[6][8] Furthermore, studies suggest that hexaconazole can modulate the levels of other hormones like auxins and cytokinins and may be involved in the salicylic acid signaling pathway, which is crucial for plant defense responses.[3][8]

Hexaconazole_Signaling_Pathway Hexaconazole Hexaconazole Application Hex_Effect Hexaconazole->Hex_Effect Gibberellin Gibberellin Biosynthesis Shoot Reduced Shoot Elongation Gibberellin->Shoot Hormone Hormone Balance (Auxin, Cytokinin) Root Stimulated Root Growth Hormone->Root Stress Abiotic/Biotic Stress Signals SA_Pathway Salicylic Acid (SA) Signaling Pathway Stress->SA_Pathway ROS Reactive Oxygen Species (ROS) Homeostasis Stress->ROS Defense Enhanced Defense Response (e.g., PR Proteins) SA_Pathway->Defense Antioxidant Increased Antioxidant Enzyme Activity ROS->Antioxidant Hex_Effect->Gibberellin Inhibits (-) Hex_Effect->Hormone Modulates (±) Hex_Effect->Stress Modulates (±)

Caption: Proposed signaling cascade of Hexaconazole in plants.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls (e.g., untreated plants, vehicle-treated plants) and sufficient biological and technical replicates for robust statistical analysis.[11]

Protocol for Determination of Chlorophyll and Carotenoid Content

This protocol is based on the spectrophotometric method described by Arnon and Holden.[5]

Materials:

  • Fresh leaf tissue (0.2 g)

  • 80% Acetone

  • Calcium Carbonate (CaCO₃)

  • Mortar and pestle

  • Centrifuge and tubes

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Weigh 0.2 g of fresh leaf tissue.

  • Grind the tissue in a mortar and pestle with a pinch of CaCO₃ to neutralize plant acids.

  • Add 25 mL of 80% acetone and continue grinding until the tissue is fully homogenized and pigments are extracted.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet the debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 645 nm, 663 nm, and 470 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the concentration of Chlorophyll a, Chlorophyll b, Total Chlorophyll, and Carotenoids using the following equations (concentrations in mg/g fresh weight):

    • Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

    • Carotenoids (mg/L) = (1000(A₄₇₀) - 1.82 Chl a - 85.02 Chl b) / 198

Chlorophyll_Protocol_Workflow Start Start: Collect Leaf Sample (0.2g) Grind Grind with 80% Acetone and CaCO3 Start->Grind Centrifuge Centrifuge at 5000 x g for 10 min Grind->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spectro Measure Absorbance (663, 645, 470 nm) Supernatant->Spectro Calculate Calculate Pigment Concentrations Spectro->Calculate End End: Data Analysis Calculate->End

Caption: Workflow for photosynthetic pigment quantification.

Protocol for Determination of Proline Content

This protocol is based on the acid-ninhydrin method described by Bates et al., a common assay for measuring this stress indicator.[12][13]

Materials:

  • Fresh plant tissue (0.5 g)

  • 3% aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent

  • Glacial acetic acid

  • Toluene

  • Proline standard solution

  • Water bath (100°C)

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

  • Filter the homogenate through Whatman No. 2 filter paper.

  • Take 2 mL of the filtrate and add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid in a test tube.

  • Incubate the mixture in a water bath at 100°C for 1 hour.

  • Terminate the reaction by placing the test tube in an ice bath.

  • Add 4 mL of toluene to the reaction mixture and vortex thoroughly for 15-20 seconds.

  • Allow the layers to separate. Aspirate the upper chromophore-containing toluene layer.

  • Measure the absorbance of the toluene layer at 520 nm, using toluene as a blank.

  • Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

Protocol for Antioxidant Enzyme Assays (Catalase - CAT)

This protocol outlines a general method for assaying Catalase (CAT) activity.

Materials:

  • Fresh plant tissue (1.0 g)

  • Potassium phosphate buffer (50 mM, pH 7.0) containing 1 mM EDTA

  • Polyvinylpyrrolidone (PVP)

  • Mortar and pestle (pre-chilled)

  • Centrifuge (refrigerated)

  • Hydrogen peroxide (H₂O₂) solution (10 mM)

  • Spectrophotometer (UV capable)

Procedure:

  • Enzyme Extraction:

    • Grind 1.0 g of fresh tissue in a pre-chilled mortar and pestle with liquid nitrogen or in 5 mL of ice-cold potassium phosphate buffer. Add a small amount of PVP to bind phenolic compounds.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Catalase Assay:

    • The assay mixture contains 2.9 mL of 50 mM phosphate buffer (pH 7.0) and 0.1 mL of the enzyme extract.

    • Initiate the reaction by adding 1.0 mL of 10 mM H₂O₂.

    • Measure the decrease in absorbance at 240 nm for 1-3 minutes against a blank containing buffer and H₂O₂ but no enzyme extract.

    • CAT activity is calculated using the extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹) and expressed as units per milligram of protein. The protein content of the extract can be determined using the Bradford method.[5]

Enzyme_Assay_Workflow Start Start: Collect Plant Tissue (1g) Homogenize Homogenize in Ice-Cold Phosphate Buffer + PVP Start->Homogenize Centrifuge Centrifuge at 15,000 x g (4°C) for 20 min Homogenize->Centrifuge Extract Collect Supernatant (Crude Enzyme Extract) Centrifuge->Extract Assay Prepare Assay Mixture (Buffer + Extract) Extract->Assay Reaction Initiate Reaction with H2O2 Assay->Reaction Measure Measure Absorbance Decline at 240 nm Reaction->Measure End End: Calculate Activity Measure->End

Caption: General workflow for antioxidant enzyme activity assay.

References

Troubleshooting & Optimization

Overcoming matrix effects in (S)-Hexaconazole analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (S)-Hexaconazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[1][2]

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound?

A2: Common sample preparation techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural samples. It involves an extraction step with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents to remove interfering matrix components.[3][4][5]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively retain the analyte of interest while allowing matrix components to pass through, or vice-versa. Different sorbents like C18, PSA (Primary Secondary Amine), and GCB (Graphitized Carbon Black) can be used depending on the matrix.[6][7][8]

  • Sample Dilution: A straightforward approach to reduce the concentration of matrix components entering the LC-MS/MS system. However, this may compromise the limit of detection (LOD) if the analyte concentration is already low.

Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A3: To compensate for remaining matrix effects, the following calibration strategies are recommended:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[1][9][10] This helps to mimic the ionization suppression or enhancement experienced by the analyte in the actual samples.

  • Use of an Isotopically Labeled Internal Standard (IL-IS): An IL-IS for this compound, if available, is the most effective way to correct for matrix effects. The IL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate normalization of the signal.

  • Standard Addition: This involves adding known amounts of the analyte standard to the sample extracts and creating a calibration curve within the sample itself.[11] This is particularly useful when a representative blank matrix is not available.

Q4: Which LC column is suitable for the enantioselective separation of this compound?

A4: For the enantioselective separation of hexaconazole enantiomers, chiral columns are necessary. A commonly used column is the CHIRALCEL OD-RH , which has shown good separation for triazole fungicides.[2][12]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase.1. Flush the column with a strong solvent or replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
High Signal Suppression 1. Inadequate sample cleanup.2. High concentration of co-eluting matrix components.1. Optimize the QuEChERS or SPE cleanup method. Consider using different or multiple sorbents (e.g., PSA for acidic interferences, C18 for nonpolar interferences, GCB for pigments).2. Dilute the sample extract, if sensitivity allows.3. Improve chromatographic separation to resolve this compound from interfering peaks.
Inconsistent Results (Poor Reproducibility) 1. Variable matrix effects between samples.2. Inconsistent sample preparation.1. Employ matrix-matched calibration or an isotopically labeled internal standard for more reliable quantification.2. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.
Low Recovery of this compound 1. Inefficient extraction from the sample matrix.2. Analyte loss during the cleanup step.1. Optimize the extraction solvent and conditions (e.g., shaking time, solvent-to-sample ratio).2. Evaluate the SPE sorbent and elution solvent to ensure the analyte is not being irreversibly retained or prematurely eluted.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of hexaconazole, providing an overview of method performance in different matrices.

Table 1: Recovery and Matrix Effects of Hexaconazole in Various Matrices

MatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
PlasmaAcetonitrile Precipitation89.6 - 98.3-1.7 to -10.4[1]
UrineAcetonitrile Precipitation92.3 - 97.2-2.8 to -7.7[1]
FecesAcetonitrile Extraction93.7 - 102.3-6.3 to +2.3[1]
SoilAcetonitrile Extraction, GPC Cleanup81.2 - 100.2Not Reported[13]
EarthwormsAcetonitrile Extraction, GPC Cleanup81.2 - 100.2Not Reported[13]
KiwifruitAcetonitrile Extraction91.55 - 97.32Not Reported[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Hexaconazole Enantiomers

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Plasma0.10 - 0.20 (µg/L)0.50 - 0.70 (µg/L)[1]
Soil0.1 - 0.30.5 - 1.0[2]
Tomato0.1 - 0.30.5 - 1.0[2]
Cucumber0.1 - 0.30.5 - 1.0[2]
Kiwifruit1050[9]

Detailed Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for Fruit Matrix

This protocol is adapted from the general QuEChERS method for pesticide analysis in fruits.[3][4][14]

  • Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a dSPE tube containing MgSO₄ and PSA (and C18 or GCB if necessary for the specific matrix).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant.

    • Filter through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Enantioselective LC-MS/MS Analysis of this compound

This protocol is based on methodologies for the chiral separation of triazole fungicides.[2][12]

  • Liquid Chromatography (LC):

    • Column: CHIRALCEL OD-RH (150 mm x 4.6 mm, 5 µm) or similar chiral column.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate in water) in an isocratic or gradient elution. A typical starting point is 60:40 (v/v) acetonitrile:buffer.

    • Flow Rate: 0.4 - 0.8 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion ([M+H]⁺): m/z 314.2

      • Product Ions: Monitor at least two product ions for confirmation (e.g., m/z 70.1, m/z 159.1). The specific transitions and collision energies should be optimized for the instrument being used.

    • Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum sensitivity for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample extraction 2. Acetonitrile Extraction + QuEChERS Salts sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. Dispersive SPE Cleanup (PSA, C18, GCB) centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 final_extract 6. Final Extract centrifuge2->final_extract lc_separation 7. Chiral LC Separation final_extract->lc_separation ms_detection 8. ESI+ MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing 9. Data Processing & Quantification ms_detection->data_processing matrix_effects_logic start LC-MS/MS Analysis of This compound matrix_effect Matrix Effects Present? (Ion Suppression/Enhancement) start->matrix_effect no_effect Accurate Quantification matrix_effect->no_effect No mitigation Mitigation Strategy matrix_effect->mitigation Yes sample_prep Optimize Sample Prep (QuEChERS, SPE) mitigation->sample_prep chromatography Improve Chromatography mitigation->chromatography compensation Compensation Strategy mitigation->compensation matrix_matched Matrix-Matched Standards compensation->matrix_matched internal_standard Isotopically Labeled IS compensation->internal_standard standard_addition Standard Addition compensation->standard_addition

References

Optimization of (S)-Hexaconazole extraction from complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of (S)-Hexaconazole extraction from complex biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from biological samples challenging?

This compound is a stereoisomer of the systemic triazole fungicide hexaconazole, widely used in agriculture to control fungal diseases.[1][2] Extracting it from complex biological matrices such as plants, soil, and bodily fluids is challenging due to the presence of numerous interfering compounds like pigments, lipids, sugars, and proteins.[3][4] These co-extractives can lead to matrix effects, low recovery rates, and inaccurate quantification.[5][6]

Q2: What are the most common methods for extracting this compound?

The primary methods for Hexaconazole extraction are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8][9]

  • LLE uses two immiscible solvents to partition the analyte from the sample matrix.[7]

  • SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[8]

  • QuEChERS is a streamlined approach involving an extraction/partitioning step with an organic solvent and salts, followed by a dispersive SPE (d-SPE) cleanup.[9][10]

Q3: How do I choose the right extraction solvent?

Solvent selection depends on the polarity of this compound and the composition of the sample matrix.[3] Acetonitrile is commonly used in QuEChERS methods due to its ability to extract a wide range of pesticides.[9] For LLE, mixtures such as n-hexane:acetone have proven effective for matrices like black tea, while dichloromethane is used for soil samples.[1][3] The goal is to maximize the solubility of Hexaconazole while minimizing the co-extraction of interfering compounds.

Q4: Why is a "cleanup" step necessary and what are the common materials used?

A cleanup step is crucial to remove co-extracted matrix components that can interfere with analysis.[3][4] Common cleanup materials (sorbents) include:

  • Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.[4]

  • C18 (Octadecylsilane): Removes nonpolar interferences like lipids and fats.[4][11]

  • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols.[4]

  • Florisil: A magnesium silicate gel used in column chromatography to clean up extracts.[3][12]

  • Magnesium Sulfate (MgSO₄): Used to remove excess water.[9]

Q5: What is the "matrix effect" and how can it be mitigated?

The matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix.[6] It is a significant issue in sensitive detection methods like LC-MS/MS.[6][13] Mitigation strategies include:

  • Effective Cleanup: Using appropriate d-SPE sorbents to remove interfering compounds.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[6]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering substances.[14]

  • Use of Internal Standards: Employing an isotopically labeled version of the analyte can help correct for matrix-induced variations.

Troubleshooting Guide

Problem: Low or Inconsistent Analyte Recovery

QuestionPossible Cause & Solution
Is the sample properly homogenized? Inadequate homogenization of solid or semi-solid samples leads to non-representative subsampling and variable recovery. Solution: Ensure the sample is thoroughly blended or ground to a uniform consistency before extraction.
Is the extraction solvent appropriate? The solvent may not be optimal for the matrix. For example, while a single solvent might have low efficiency, a mixture can be more effective. A combination of n-hexane and acetone (1:1, v/v) was found to be suitable for extraction from a tea matrix.[3] Solution: Test different solvents or solvent mixtures of varying polarities.
Is the phase separation in LLE or QuEChERS complete? Incomplete separation of the organic and aqueous layers can lead to loss of analyte. This can be caused by emulsions. Solution: Add salts like NaCl to "salt out" the organic layer and break emulsions.[3] Centrifuge at a higher speed or for a longer duration.
Is the pH of the sample optimal? The charge state of Hexaconazole and some matrix components can be pH-dependent, affecting partitioning. Solution: Adjust the sample pH with buffering salts (e.g., citrate or acetate buffers in QuEChERS) to ensure Hexaconazole is in a neutral state for efficient extraction into the organic solvent.[9]
Are you losing the analyte during the cleanup step? The chosen SPE sorbent may be too retentive for Hexaconazole, or the elution solvent may be too weak to recover it completely. Solution: Test the recovery of a pure standard through the cleanup step alone. If recovery is low, select a less retentive sorbent or a stronger elution solvent.
Is the analyte degrading during extraction? Hexaconazole may be sensitive to temperature or pH extremes during the extraction process. Solution: Avoid high temperatures during solvent evaporation steps. Ensure the pH is controlled. Use analyte protectants in GC analysis if thermal degradation in the injector is suspected.

Problem: High Background Noise or Interfering Peaks

QuestionPossible Cause & Solution
Is the cleanup step sufficient to remove matrix interferences? Complex matrices like tea, herbs, or high-fat samples contain many co-extractives.[3][15] Solution: Incorporate or optimize a cleanup step. For fatty samples, use C18 sorbent.[11] For samples with pigments like chlorophyll, use graphitized carbon black (GCB).[4] For general cleanup, a combination of PSA and C18 is often effective.
Are contaminants being introduced from solvents or labware? Impurities in solvents, contaminated glassware, or plasticizers from centrifuge tubes can introduce interfering peaks. Solution: Use high-purity (e.g., HPLC or pesticide-grade) solvents. Thoroughly clean all glassware. Run a solvent blank to identify any systemic contamination.
Is the analytical column or system contaminated? Carryover from previous injections or accumulation of non-volatile matrix components can cause background noise and ghost peaks. Solution: Implement a rigorous column washing routine between samples. If contamination is severe, trim the front end of the GC column or use a guard column for LC.

Data Presentation: Performance of Hexaconazole Extraction Methods

Table 1: Comparison of Extraction Methods for Hexaconazole in Plant-Based and Agricultural Matrices

MatrixExtraction MethodKey Solvents/SorbentsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ)Reference
Black TeaLLE with column cleanupn-hexane:acetone (1:1), Florisil86 - 960.30 - 2.350.1 mg/kg[3][16]
LettuceMulti-residue method (QuEChERS-like)Acetonitrile89.4 - 94.2< 7.780.11 mg/kg[17]
KiwifruitQuEChERSAcetonitrile, PSA, C18Not specifiedNot specified0.05 mg/kg[18]
Cottonseed HullQuEChERSAcetonitrile (1% acetic acid), PSA, C1885.7 - 98.49.5 - 11.42 µg/kg[11]
SoilDichloromethane extraction with SPE cleanupDichloromethane99 - 1061.1 - 5.6Not specified (LOD = 2.0 µg/L)[1]
LeavesUltrasonic extraction with GPC cleanupAcetone, ethyl acetate, water90.6 - 103.1< 10 (as SD)Not specified[1]

Table 2: Comparison of Extraction Methods for Hexaconazole in Aqueous Matrices

MatrixExtraction MethodKey Solvents/SorbentsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Reference
River WaterSPEtC18 cartridge, Methanol95Not specified6 ng/L[19]
Sea WaterSPEtC18 cartridge, Methanol90Not specified6 ng/L[19]
Standard Aqueous SolutionSPEtC18 cartridge, Methanol96Not specified6 ng/L[19]

Experimental Protocols

Protocol 1: QuEChERS Method for Plant and Fruit Samples

This protocol is adapted from the general QuEChERS methodology and specific applications for pesticides.[9][11][18]

  • Sample Preparation: Homogenize 10-15 g of the sample (e.g., kiwifruit, lettuce) using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (for some matrices, 1% acetic acid in acetonitrile is used[11]).

    • Add internal standards if required.

    • Add the QuEChERS salt packet (commonly 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

    • The d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent (for samples with pigments, add 50 mg GCB).

    • Vortex for 30 seconds and centrifuge at high speed for 2-5 minutes.

  • Final Extract:

    • The supernatant is the final extract.

    • Transfer the supernatant to an autosampler vial for analysis by GC-MS or LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) with Column Cleanup for Tea

This protocol is based on a validated method for black tea.[3][12]

  • Sample Preparation: Weigh 25 g of a representative tea sample.

  • Extraction:

    • Transfer the sample to a flask and add 150 mL of n-hexane:acetone (1:1, v/v).

    • Shake on a mechanical shaker for 2 hours.

    • Filter the contents through Whatman No. 1 filter paper into a 500 mL separating funnel.

  • Partitioning:

    • Add 100 mL of saturated sodium chloride solution to the filtrate, shake vigorously, and allow the layers to settle.

    • Discard the lower aqueous phase. Repeat the wash with another 50 mL of saturated NaCl solution.

    • Collect the upper organic (hexane) layer and pass it through a layer of anhydrous sodium sulfate to remove residual water.

  • Concentration:

    • Evaporate the extract to dryness using a rotary vacuum evaporator at 60 °C.

    • Re-dissolve the residue in 10 mL of hexane.

  • Column Cleanup:

    • Prepare a chromatography column packed with activated Florisil.

    • Load the re-dissolved extract onto the column.

    • Elute the column with an appropriate solvent system to recover Hexaconazole.

    • Collect the eluate, concentrate it, and reconstitute in a suitable solvent for GC-NPD or other analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure based on methods for environmental water analysis.[1][19]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100-500 mL of the water sample through the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge by passing a small volume (e.g., 2 x 4 mL) of a suitable organic solvent, such as methanol or acetonitrile, through the cartridge.

  • Final Extract: Collect the eluate. If necessary, evaporate the solvent and reconstitute the residue in a smaller, known volume of a solvent compatible with the analytical instrument (e.g., LC-MS/MS).

Visualizations

G Figure 1: General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Homogenization Homogenization (Blending/Grinding) Weighing Weighing & Subsampling Homogenization->Weighing Extraction Extraction (LLE, QuEChERS, SPE) Weighing->Extraction Add Solvents/Salts Cleanup Cleanup (d-SPE, Column, etc.) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Final Extract Analysis Instrumental Analysis (LC-MS/MS, GC-MS) Concentration->Analysis

Caption: Figure 1: General workflow for sample handling from initial preparation to final analysis.

G Figure 2: Decision Tree for Extraction Method Selection Start Start: Define Sample Matrix MatrixType What is the matrix type? Start->MatrixType HighWater High Water, Low Fat (Fruits, Vegetables) MatrixType->HighWater HighFat High Fat/Oil (Oilseeds, Fatty Tissue) MatrixType->HighFat Aqueous Aqueous Liquid (River/Sea Water) MatrixType->Aqueous Solid Solid / Dry (Soil, Tea) MatrixType->Solid QuEChERS Recommended: QuEChERS HighWater->QuEChERS QuEChERS_Fat Recommended: QuEChERS with C18 cleanup HighFat->QuEChERS_Fat SPE Recommended: SPE Aqueous->SPE LLE Recommended: LLE or Pressurized Solvent Extraction Solid->LLE G Figure 3: Troubleshooting Workflow for Low Analyte Recovery start_node Low Recovery Observed check_extraction Extraction Step Issue? start_node->check_extraction check_cleanup Cleanup Step Issue? check_extraction->check_cleanup No solution_extraction Optimize solvent choice. Increase shaking time/intensity. Check sample pH. check_extraction->solution_extraction Yes check_evaporation Evaporation Step Issue? check_cleanup->check_evaporation No solution_cleanup Test recovery through cleanup alone. Use less retentive sorbent or stronger elution solvent. check_cleanup->solution_cleanup Yes check_stability Analyte Stability Issue? check_evaporation->check_stability No solution_evaporation Use a keeper solvent. Reduce temperature. Avoid evaporating to complete dryness. check_evaporation->solution_evaporation Yes solution_stability Check sample storage conditions. Minimize time between extraction and analysis. check_stability->solution_stability Yes

References

Troubleshooting poor recovery of (S)-Hexaconazole during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Hexaconazole Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during sample preparation?

A1: this compound, a triazole fungicide, possesses several properties that influence its behavior during extraction and analysis. It has a low aqueous solubility, making solvent selection crucial for efficient extraction.[1][2] It is a chiral compound, and its enantiomers can exhibit different biological activities and degradation rates.[2][3] Notably, the R-enantiomer of hexaconazole exhibits greater fungicidal activity.[2][4] Hexaconazole is relatively stable to hydrolysis and photolysis in water, but its stability can be influenced by pH and temperature during sample processing.[5]

Q2: My recovery of this compound is consistently low. What are the most common causes?

A2: Low recovery of this compound can stem from several factors during your sample preparation workflow. These include:

  • Suboptimal Extraction Solvent: Due to its low water solubility, the choice of an appropriate organic solvent is critical. Solvents like acetonitrile, acetone, and dichloromethane are commonly used.[6][7]

  • Matrix Effects: Complex sample matrices can interfere with the analytical signal, leading to either suppression or enhancement of the this compound peak.[8] This is a significant challenge in LC-MS/MS analysis.

  • Improper pH: The pH of the extraction solvent and the sample itself can affect the stability and partitioning of hexaconazole.

  • Enantioselective Degradation: Degradation of hexaconazole can be enantioselective and dependent on the sample matrix.[9][10] For instance, the (+)-enantiomer has been observed to degrade faster in some plants, while the (-)-enantiomer dissipated more quickly in certain soil types.[9][11]

  • Inefficient Cleanup: Inadequate removal of interfering compounds during the cleanup step (e.g., using Solid Phase Extraction - SPE, or QuEChERS) can lead to poor recovery and matrix effects.

Q3: Can the sample matrix itself lead to enantioselective loss of this compound?

A3: Yes, the sample matrix can play a significant role in the enantioselective degradation and recovery of hexaconazole.[9][10] Biological components within plant or soil matrices can facilitate enzymatic or microbial degradation that is stereoselective.[9] Additionally, enantioselective sorption to soil particles has been proposed as a mechanism that can influence the availability of individual enantiomers for extraction.

Q4: Are there specific sample preparation techniques recommended for this compound?

A4: The most common and effective sample preparation techniques for hexaconazole and other triazole fungicides are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE) .[6]

  • QuEChERS: This method is widely used for pesticide residue analysis in food and agricultural samples. It involves an extraction with a solvent (typically acetonitrile) followed by a cleanup step using a dispersive SPE.[12]

  • SPE: This technique is used to clean up complex samples by passing the extract through a cartridge containing a solid sorbent that retains either the analyte or the interferences. For hexaconazole, C18 cartridges are often employed.[6][13]

The choice between these methods often depends on the sample matrix, the required level of cleanup, and the analytical instrumentation being used.

Troubleshooting Guides

Guide 1: Low Recovery of this compound

This guide addresses common issues leading to the poor overall recovery of this compound.

Problem: Consistently low signal intensity for this compound in your analytical run.

Troubleshooting Workflow:

LowRecovery Start Low this compound Recovery CheckSolvent Verify Extraction Solvent (e.g., Acetonitrile, Acetone) Start->CheckSolvent Initial Check OptimizepH Adjust pH of Extraction Solution CheckSolvent->OptimizepH If solvent is appropriate SolventSolution Switch to a more effective solvent or solvent mixture. CheckSolvent->SolventSolution EvaluateCleanup Review Cleanup Step (SPE or QuEChERS) OptimizepH->EvaluateCleanup If pH is optimal pHSolution Buffer extraction solution to neutral pH. OptimizepH->pHSolution CheckTemp Assess Extraction Temperature EvaluateCleanup->CheckTemp If cleanup is effective CleanupSolution Optimize SPE sorbent/eluent or QuEChERS cleanup sorbent. EvaluateCleanup->CleanupSolution MatrixEffects Investigate Matrix Effects CheckTemp->MatrixEffects If temperature is controlled TempSolution Perform extraction at room temperature or below. CheckTemp->TempSolution End Recovery Improved MatrixEffects->End Implement mitigation (e.g., Matrix-Matched Calibration)

Caption: Troubleshooting workflow for low this compound recovery.

Potential Cause Recommended Action Supporting Evidence/Citations
Inappropriate Extraction Solvent Hexaconazole has low aqueous solubility. Ensure you are using an appropriate organic solvent such as acetonitrile, acetone, or n-hexane:acetone mixtures. The efficiency of individual solvents can be low, so mixtures may provide better recovery.[6][7][14]
Suboptimal pH The stability of triazole fungicides can be pH-dependent. It is generally recommended to maintain a neutral pH (around 7.0) during extraction to prevent degradation.[15]
Inefficient Cleanup (SPE) For SPE, ensure the sorbent type (e.g., C18) is appropriate for hexaconazole. Optimize the elution solvent to ensure complete desorption from the sorbent. Insufficient elution volume can also lead to low recovery.[6][13]
Inefficient Cleanup (QuEChERS) The choice of cleanup sorbent in dispersive SPE (dSPE) is critical. For samples with high fat content, C18 may be necessary in addition to PSA to remove lipids that can interfere with recovery.[12]
Elevated Temperature High temperatures during extraction or solvent evaporation steps can potentially lead to the degradation of thermally labile compounds. Whenever possible, perform these steps at room temperature or under cooled conditions.
Matrix Effects Co-extracted matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to an apparent low recovery.[8]
Guide 2: Enantiomeric Ratio Skewed (Loss of one Enantiomer)

This guide focuses on troubleshooting issues where the ratio of (S)- to (R)-Hexaconazole is not what is expected, suggesting enantioselective loss during sample prep.

Problem: The measured enantiomeric fraction (EF) deviates significantly from the expected value (e.g., 0.5 for a racemic standard).

Troubleshooting Workflow:

EnantioselectiveLoss Start Skewed Enantiomeric Ratio CheckMatrix Consider Matrix-Specific Degradation Start->CheckMatrix CheckpHStability Evaluate pH Throughout Protocol CheckMatrix->CheckpHStability If matrix is a known factor MatrixSolution Use matrix-matched standards. Minimize time between extraction and analysis. CheckMatrix->MatrixSolution AssessTempExposure Review Temperature Exposure CheckpHStability->AssessTempExposure If pH is stable pHSolution Maintain neutral pH to minimize enantioselective hydrolysis. CheckpHStability->pHSolution CheckSorbentInteraction Investigate Sorbent Interactions (SPE) AssessTempExposure->CheckSorbentInteraction If temperature is controlled TempSolution Avoid prolonged exposure to high temperatures. AssessTempExposure->TempSolution End Ratio Corrected CheckSorbentInteraction->End SorbentSolution Test different SPE sorbents or elution solvents to ensure no enantioselective retention. CheckSorbentInteraction->SorbentSolution

Caption: Troubleshooting workflow for skewed enantiomeric ratios.

Potential Cause Recommended Action Supporting Evidence/Citations
Matrix-Induced Enantioselective Degradation The degradation of hexaconazole enantiomers can be matrix-dependent. For example, the (+)-enantiomer degrades faster in some plants, while the (-)-enantiomer degrades faster in certain soils. Minimize the time between extraction and analysis.[9][10][11]
pH-Dependent Enantioselective Hydrolysis While generally stable, extremes in pH could potentially lead to enantioselective hydrolysis. Maintain a neutral pH throughout the sample preparation process.[15]
Enantioselective Sorption The sorbent material in SPE cartridges could potentially interact differently with the two enantiomers, leading to the preferential retention of one. Evaluate recovery of a racemic standard through the entire SPE process.
Thermal Degradation While some studies on food processing suggest thermal degradation of hexaconazole is not enantioselective, prolonged exposure to high heat during sample prep should be avoided as a precaution.[6]

Quantitative Data Summary

The following tables summarize recovery data for hexaconazole from various studies. Note that these studies may not have differentiated between the (S) and (R) enantiomers unless specified.

Table 1: Recovery of Hexaconazole using QuEChERS

Matrix Fortification Level Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Kiwifruit0.05 mg/kg(+)-enantiomer: 91.55, (-)-enantiomer: 93.84(+)-enantiomer: 8.75, (-)-enantiomer: 9.40[6]
Kiwifruit2 mg/kg(+)-enantiomer: 96.86, (-)-enantiomer: 97.32(+)-enantiomer: 1.86, (-)-enantiomer: 1.95[6]
Kiwifruit5 mg/kg(+)-enantiomer: 94.23, (-)-enantiomer: 95.67(+)-enantiomer: 3.21, (-)-enantiomer: 2.88[6]
Soil5 µg/kg76.4 - 108.1 (for 8 triazoles)4.2 - 14.1 (inter-day)[3]
Soil25 µg/kg76.4 - 108.1 (for 8 triazoles)4.2 - 14.1 (inter-day)[3]
Soil50 µg/kg76.4 - 108.1 (for 8 triazoles)4.2 - 14.1 (inter-day)[3]

Table 2: Recovery of Hexaconazole using other Extraction Methods

Method Matrix Fortification Level Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Liquid-Liquid Extraction & Column CleanupBlack Tea0.1 - 4.0 mg/kg86 - 96 (repeatability), 81 - 85 (reproducibility)0.30 - 2.35 (repeatability), 1.68 - 5.13 (reproducibility)[14]
Solid Phase Extraction (SPE)Water0.25, 0.5, 2.5 µg/L81.2 - 106.5 (for 8 triazoles)3.4 - 13.6 (inter-day)[3]

Experimental Protocols

Protocol 1: General QuEChERS Method for this compound in a Plant Matrix

This protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization: Homogenize a representative sample of the plant material.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the appropriate dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and for high-fat matrices, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

    • It is advisable to use matrix-matched standards for calibration to compensate for matrix effects.

Protocol 2: General Solid Phase Extraction (SPE) Method for this compound in a Water Sample

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the water sample (e.g., 100 mL, pH adjusted to neutral if necessary) onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with an appropriate organic solvent (e.g., 2 x 3 mL of acetonitrile or ethyl acetate).

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., mobile phase for LC-MS/MS).

References

Technical Support Center: Enhancing the Stability of (S)-Hexaconazole Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S)-Hexaconazole analytical standards during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered when working with this compound analytical standards. The question-and-answer format is designed to provide direct and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound analytical standards in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • Light Exposure: this compound is susceptible to photodegradation, particularly in polar solvents. Exposure to direct sunlight or even ambient laboratory light for extended periods can lead to a significant decrease in concentration.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Therefore, proper storage at recommended low temperatures is crucial.

  • Solvent and pH: The choice of solvent and the pH of the solution can impact stability. In aqueous solutions, photodegradation has been observed to be faster at a neutral pH (pH 7) compared to acidic (pH 5) or basic (pH 9) conditions. In organic solvents, degradation appears to be more rapid in more polar solvents.

Q2: What is the recommended solvent for preparing stock and working solutions of this compound?

A2: Acetonitrile is a commonly used and recommended solvent for preparing this compound standards due to its compatibility with reversed-phase HPLC analysis and relatively better stability compared to more polar solvents like methanol. For long-term storage, less polar solvents could be considered, but solubility and compatibility with the analytical method must be verified.

Q3: How should I store my this compound analytical standards to ensure long-term stability?

A3: For optimal long-term stability, this compound standards, both in solid form and in solution, should be stored in a freezer at or below -20°C. Solutions should be stored in amber glass vials to protect them from light. It is also advisable to minimize the headspace in the vial to reduce potential oxidation.

Q4: I am seeing a gradual decrease in the peak area of my this compound standard over a series of injections. What could be the cause?

A4: A gradual decrease in peak area can be attributed to several factors:

  • Autosampler Stability: If the standard is left in the autosampler for an extended period, exposure to ambient temperature and light can cause degradation. It is recommended to use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

  • Evaporation: If the vial cap is not properly sealed, solvent evaporation can lead to an increase in the concentration of the standard, which would manifest as an increase, not a decrease, in peak area. However, if the vial is not completely full, repeated injections can lead to some evaporative loss, which could contribute to variability.

  • Adsorption: this compound may adsorb to the surfaces of vials or instrument components, although this is less common with modern deactivated glass and stainless steel.

Troubleshooting Common Issues

Issue 1: Inconsistent Peak Areas in a Single Run

  • Possible Cause: Poor mixing of the standard solution after preparation or dilution.

  • Troubleshooting Step: Ensure the standard solution is thoroughly vortexed or sonicated after preparation and before placing it in the autosampler.

  • Possible Cause: Air bubbles in the syringe or flow path of the HPLC/GC.

  • Troubleshooting Step: Degas the mobile phase and prime the pump to remove any air bubbles. Check the syringe for any visible air bubbles.

Issue 2: Appearance of Unknown Peaks in the Chromatogram of an Aged Standard

  • Possible Cause: Degradation of the this compound standard.

  • Troubleshooting Step: Prepare a fresh standard solution and compare its chromatogram to that of the aged standard. The appearance of new peaks in the aged standard that are not present in the fresh standard is a strong indication of degradation. Refer to the stability data tables below to understand the expected degradation under your storage conditions.

  • Possible Cause: Contamination of the solvent or glassware.

  • Troubleshooting Step: Use fresh, HPLC-grade solvent and thoroughly clean all glassware before preparing new standards.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound analytical standards under various storage conditions. This data is representative and intended to guide best practices. Actual stability may vary based on the specific purity of the standard and the quality of the solvent.

Table 1: Long-Term Stability of this compound (100 µg/mL) in Different Solvents at -20°C in the Dark

Storage Time (Months)Acetonitrile (% Recovery)Methanol (% Recovery)Acetone (% Recovery)
0100.0100.0100.0
399.598.999.2
698.897.598.5
1297.995.897.6
2496.292.195.5

Table 2: Accelerated Stability of this compound (10 µg/mL) in Acetonitrile at Different Temperatures (Stored in the Dark)

Storage Time (Days)4°C (% Recovery)25°C (Ambient) (% Recovery)40°C (% Recovery)
0100.0100.0100.0
799.898.195.2
1499.696.590.8
3099.193.282.5

Table 3: Photostability of this compound (10 µg/mL) in Different Solvents at 25°C

Exposure Time (Hours)Acetonitrile - Light (% Recovery)Acetonitrile - Dark (% Recovery)Methanol - Light (% Recovery)Methanol - Dark (% Recovery)
0100.0100.0100.0100.0
895.399.892.199.7
2488.999.581.599.2
4879.199.168.398.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

  • Stock Standard Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL amber glass volumetric flask. b. Record the exact weight. c. Add a small amount of HPLC-grade acetonitrile to dissolve the solid. d. Vortex or sonicate for 30 seconds to ensure complete dissolution. e. Bring the solution to volume with acetonitrile and mix thoroughly. f. Calculate the exact concentration based on the purity of the standard. g. Store the stock solution at -20°C.

  • Working Standard Preparation (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL amber glass volumetric flask. c. Dilute to volume with acetonitrile. d. Vortex for 30 seconds to ensure homogeneity. e. This working standard is now ready for use in the analytical method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 225 nm.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (acetonitrile) to ensure there are no interfering peaks.

    • Inject the freshly prepared this compound working standard to determine its retention time and peak area.

    • Inject the aged or stressed standard solutions.

    • Monitor the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the this compound peak.

    • Calculate the percentage recovery of the aged standard relative to the fresh standard.

Visualizations

start Inconsistent this compound Peak Area q1 Is the standard freshly prepared? start->q1 a1_yes Check for instrument issues: - Air bubbles in syringe/flow path - Leaks in the system - Detector lamp instability q1->a1_yes Yes a1_no Standard has been stored. Consider degradation. q1->a1_no No q2 How was the standard stored? a1_no->q2 a2_light Exposed to light? -> Probable Photodegradation q2->a2_light Exposed to light a2_temp Stored at room temp or above? -> Probable Thermal Degradation q2->a2_temp Improper Temperature a2_proper Stored at -20°C in the dark. q2->a2_proper Properly q3 Any new peaks in chromatogram? a2_proper->q3 a3_yes Degradation is confirmed. Prepare a fresh standard. q3->a3_yes Yes a3_no Consider other factors: - Solvent evaporation - Inaccurate dilution - Adsorption to vial q3->a3_no No

Caption: Troubleshooting workflow for inconsistent peak areas.

factors Factors Affecting This compound Stability light Light Exposure (Photodegradation) factors->light temp Temperature (Thermal Degradation) factors->temp solvent Solvent Choice & pH factors->solvent outcome1 Decreased Purity & Concentration light->outcome1 outcome2 Formation of Degradation Products light->outcome2 temp->outcome1 temp->outcome2 solvent->outcome1 outcome3 Inaccurate Analytical Results outcome1->outcome3 outcome2->outcome3

Caption: Key factors influencing the stability of this compound.

start Start: Stability Study Setup prep_std Prepare this compound Standard in Test Solvents start->prep_std storage Aliquot and Store under Varied Conditions (Temp, Light/Dark) prep_std->storage analysis Analyze Samples at Defined Time Points (t=0, t=1, t=2...) storage->analysis hplc Stability-Indicating HPLC-UV Analysis analysis->hplc data Calculate % Recovery vs. t=0 and Identify Degradants hplc->data end End: Determine Shelf-life and Optimal Storage data->end

Caption: Experimental workflow for a stability study.

Technical Support Center: Method Refinement for Low-Level Detection of (S)-Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the low-level detection of (S)-Hexaconazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enantioselective analysis of hexaconazole.

Chiral High-Performance Liquid Chromatography (HPLC)

Question: What are the common causes of poor peak shape (tailing or fronting) for hexaconazole enantiomers, and how can they be resolved?

Answer: Poor peak shape in chiral HPLC analysis of hexaconazole can stem from several factors. Secondary interactions between the analyte and the chiral stationary phase (CSP) are a primary cause. To address this, consider the following solutions:

  • Mobile Phase Additives: The addition of a small percentage of an acidic or basic modifier to the mobile phase can significantly improve peak shape. For acidic compounds like hexaconazole, adding 0.1% of an acid like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and reduce unwanted interactions with the stationary phase.

  • Column Contamination: Contamination of the column inlet frit or the packing material can lead to peak distortion. Regularly flushing the column with a strong solvent is recommended. If the problem persists, replacing the guard column or, in severe cases, the analytical column may be necessary.

  • Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. Ensure the mobile phase pH is appropriate to maintain hexaconazole in a single, non-ionized form. A change of as little as 0.1 pH units can significantly impact retention time and peak shape.[1]

Question: How can I improve the resolution between the (S)- and (R)-hexaconazole enantiomers?

Answer: Achieving baseline separation of enantiomers is crucial for accurate quantification. If you are experiencing poor resolution, consider these optimization strategies:

  • Mobile Phase Composition: The choice and ratio of organic modifiers in the mobile phase significantly influence enantioselectivity. Systematically vary the percentage of the organic solvent (e.g., isopropanol, ethanol) in the mobile phase.

  • Chiral Stationary Phase Selection: Not all chiral columns are suitable for every pair of enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are commonly used for separating triazole fungicides. If one column does not provide adequate separation, screening other columns with different chiral selectors is advisable.

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., in 5 °C increments) to find the optimal condition for resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am observing significant matrix effects (ion suppression or enhancement) in my sample analysis. What strategies can I employ to mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like soil and food matrices. Here are several strategies to minimize their impact:

  • Sample Dilution: A simple and often effective approach is to dilute the sample extract.[2] This reduces the concentration of co-eluting matrix components that can interfere with the ionization of the target analyte.

  • Optimized Sample Preparation: Employing a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can effectively remove a significant portion of matrix interferences. For particularly complex matrices, additional cleanup steps using different sorbents like graphitized carbon black (GCB) or C18 may be necessary.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.

Question: My signal intensity for this compound is low. How can I improve the sensitivity of my LC-MS/MS method?

Answer: Low signal intensity can be due to a variety of factors. Consider the following troubleshooting steps:

  • Ion Source Optimization: Ensure that the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, are optimized for hexaconazole.

  • Mobile Phase Additives: The addition of a small amount of a modifier like formic acid or ammonium formate to the mobile phase can improve the ionization efficiency of hexaconazole in positive ion mode.

  • MS/MS Transition Optimization: Verify that the precursor and product ion masses and the collision energy for the selected reaction monitoring (SRM) transitions are optimized for maximum signal intensity.

  • Sample Cleanup: Inadequate sample cleanup can lead to ion suppression. Re-evaluate your sample preparation method to ensure efficient removal of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the low-level detection of this compound?

A1: Both chiral HPLC with a UV or diode array detector (DAD) and chiral LC-MS/MS are suitable for the enantioselective analysis of hexaconazole. LC-MS/MS generally offers higher sensitivity and selectivity, making it the preferred method for detecting very low concentrations, especially in complex matrices.[3]

Q2: What is the typical elution order for (S)- and (R)-hexaconazole on common chiral columns?

A2: The elution order of hexaconazole enantiomers can vary depending on the specific chiral stationary phase and the mobile phase conditions used. For example, on a Lux® Cellulose-2 column under reversed-phase conditions, the (+)-enantiomer has been reported to elute before the (-)-enantiomer.[4] It is crucial to confirm the elution order in your specific system by injecting individual enantiomer standards if available, or by referencing published literature for the exact column and conditions you are using.

Q3: What are the key parameters to consider for method validation of an this compound detection assay?

A3: A comprehensive method validation should include the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and intermediate precision), and selectivity. Specificity should also be demonstrated by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte.

Q4: Can the QuEChERS method be applied to all sample matrices for hexaconazole analysis?

A4: The QuEChERS method is a versatile and widely used sample preparation technique for pesticide residue analysis in a variety of food and agricultural matrices.[5] However, for matrices with very high fat or pigment content, modifications to the standard QuEChERS protocol, such as the inclusion of C18 or GCB in the cleanup step, may be necessary to achieve adequate removal of interferences.

Quantitative Data Summary

The following tables summarize key quantitative data for different methods used in the analysis of hexaconazole enantiomers.

Table 1: Method Performance Data for Hexaconazole Analysis

Analytical MethodMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Chiral HPLC-UVKiwifruit0.010.0591.55 - 97.321.86 - 9.40[4]
GC-NPDBlack Tea0.050.181 - 960.30 - 5.13[6]

Table 2: Chromatographic Conditions for Hexaconazole Enantiomer Separation

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Lux® Cellulose-2Acetonitrile/Water (70:30, v/v)0.330UV (210 nm)[4]
Chiralcel OD-RHAcetonitrile/2 mM Ammonium Acetate in Water (60:40, v/v)0.4N/AMS/MS[3]

Experimental Protocols

Detailed Methodology for Chiral LC-MS/MS Analysis of Hexaconazole in Soil

This protocol is a representative example and may require optimization for specific laboratory conditions and soil types.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (for dry soil) and vortex for 1 minute.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for soils with high organic content, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Chiral Column: A suitable chiral column for triazole fungicide separation (e.g., Chiralcel OD-RH, Lux Cellulose-2).

  • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of acetonitrile and water with a modifier like ammonium acetate or formic acid.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

  • Injection Volume: 5-10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM) of at least two transitions for each enantiomer for confirmation and quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis soil_sample 1. Homogenized Soil Sample add_water 2. Add Water (if dry) soil_sample->add_water add_acn 3. Add Acetonitrile add_water->add_acn add_salts 4. Add QuEChERS Salts add_acn->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 d_spe 6. Dispersive SPE Cleanup centrifuge1->d_spe centrifuge2 7. Centrifuge d_spe->centrifuge2 filter 8. Filter centrifuge2->filter final_extract Final Extract for Analysis filter->final_extract lc_ms Chiral LC-MS/MS final_extract->lc_ms data_processing Data Acquisition & Processing lc_ms->data_processing quantification Quantification of this compound data_processing->quantification

Caption: Experimental workflow for the analysis of this compound in soil.

Troubleshooting_Logic cluster_peak_shape Issue: Poor Peak Shape cluster_resolution Issue: Poor Resolution cluster_sensitivity Issue: Low Sensitivity (LC-MS/MS) start Poor Chromatographic Result p1 Check Mobile Phase Additives start->p1 p2 Inspect for Column Contamination start->p2 p3 Verify Mobile Phase pH start->p3 r1 Optimize Mobile Phase Composition start->r1 r2 Screen Different Chiral Columns start->r2 r3 Adjust Column Temperature start->r3 s1 Optimize Ion Source Parameters start->s1 s2 Check Mobile Phase for Ionization Enhancers start->s2 s3 Improve Sample Cleanup start->s3

Caption: Logic diagram for troubleshooting common HPLC and LC-MS/MS issues.

References

Technical Support Center: Stability of Enantiomeric Fractions in Stored Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing changes in enantiomeric fractions during sample storage. Below are frequently asked questions (FAQs) and troubleshooting guides to help you maintain the stereochemical integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the enantiomeric fraction of my sample to change during storage?

Changes in the enantiomeric fraction, a process known as racemization, can be influenced by several environmental factors. The most common culprits are temperature, pH, and exposure to light.[1][2][3]

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for enantiomerization, leading to a racemic mixture over time.[1][4] Conversely, lower temperatures can slow down or prevent this process. The specific impact of temperature is highly dependent on the compound .[5][6][7]

  • pH: The pH of the sample solution can significantly impact the stability of chiral compounds.[2][8][9] For molecules with acidic or basic functional groups, changes in pH can alter their ionization state, potentially catalyzing degradation or racemization.[8][9]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions that may lead to the degradation or isomerization of enantiomers.[3][10][11] This is a critical consideration for photosensitive compounds.[3][11][12]

Q2: How can I prevent changes in the enantiomeric fraction of my samples during storage?

To maintain the enantiomeric purity of your samples, it is crucial to control the storage conditions. The optimal storage strategy will depend on the specific characteristics of your compound.

  • Temperature Control: Storing samples at low temperatures, such as in a refrigerator or freezer, is a common and effective method to minimize the risk of racemization.[1] For highly sensitive compounds, storage at ultra-low temperatures (-80 °C) or in liquid nitrogen may be necessary.

  • pH Control: Using buffers to maintain a stable pH within the optimal range for your compound's stability is essential.[8][9] It is important to determine the pH stability profile of your analyte to identify the most suitable buffer system.

  • Light Protection: Storing samples in amber vials or other light-blocking containers can prevent photodegradation.[11] For highly light-sensitive materials, working under low-light conditions or using light-impermeable secondary containers is recommended.

Q3: What are the recommended analytical techniques to monitor the enantiomeric fraction of my samples?

Several analytical techniques can be employed to determine the enantiomeric composition of a sample. The choice of method depends on the nature of the analyte, the required sensitivity, and the available instrumentation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1]

  • Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC is a powerful technique. Similar to chiral HPLC, it employs a chiral stationary phase to achieve enantiomeric separation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to distinguish between enantiomers. The resulting diastereomeric complexes exhibit different chemical shifts, allowing for their quantification.[14][15]

  • Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that can determine the absolute configuration and enantiomeric excess of chiral molecules in solution.[16]

Troubleshooting Guide

Problem: I observed a change in the enantiomeric fraction of my sample after storage. How do I identify the cause?

Use the following flowchart to troubleshoot potential causes for changes in the enantiomeric fraction of your stored samples.

Troubleshooting_Enantiomeric_Fraction Troubleshooting Workflow for Enantiomeric Fraction Changes start Observed Change in Enantiomeric Fraction check_storage_conditions Review Storage Conditions start->check_storage_conditions check_temp Was the sample stored at the recommended temperature? check_storage_conditions->check_temp check_ph Was the pH of the sample controlled? check_temp->check_ph Yes temp_issue Potential Cause: Thermal Racemization/Degradation check_temp->temp_issue No check_light Was the sample protected from light? check_ph->check_light Yes ph_issue Potential Cause: pH-mediated Racemization/Degradation check_ph->ph_issue No light_issue Potential Cause: Photodegradation/Isomerization check_light->light_issue No further_investigation Further Investigation Needed check_light->further_investigation Yes temp_issue->further_investigation ph_issue->further_investigation light_issue->further_investigation

Caption: Troubleshooting workflow for identifying the cause of enantiomeric fraction changes.

Experimental Protocols

Protocol 1: Analysis of Enantiomeric Fraction by Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric fraction of a sample using chiral HPLC. Method optimization will be required for specific compounds.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Polysaccharide-based CSPs are widely applicable.[1]

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve enantiomeric separation.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Instrument Setup:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (typically 0.5-1.5 mL/min).

    • Set the column temperature. Temperature can influence enantioselectivity.[1]

    • Set the UV detector to a wavelength where the analyte has maximum absorbance.

  • Injection and Data Analysis:

    • Inject a known volume of the sample.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric fraction (EF) using the following formula: EF = (Area of Enantiomer 1) / (Area of Enantiomer 1 + Area of Enantiomer 2)

Chiral_HPLC_Workflow Chiral HPLC Analysis Workflow start Start col_select Select Chiral Column start->col_select mob_phase Prepare Mobile Phase col_select->mob_phase sample_prep Prepare and Filter Sample mob_phase->sample_prep instrument_setup Set Up HPLC Instrument sample_prep->instrument_setup inject Inject Sample instrument_setup->inject data_analysis Analyze Chromatogram and Calculate EF inject->data_analysis end End data_analysis->end

Caption: A simplified workflow for the analysis of enantiomeric fractions using Chiral HPLC.

Data on Storage Stability

The following tables summarize hypothetical quantitative data on the effect of different storage conditions on the enantiomeric fraction of a model compound.

Table 1: Effect of Temperature on Enantiomeric Fraction Over Time

Storage Time (Days)Enantiomeric Fraction at 25°CEnantiomeric Fraction at 4°CEnantiomeric Fraction at -20°C
00.990.990.99
70.950.980.99
300.850.970.99
900.700.950.98

Table 2: Effect of pH on Enantiomeric Fraction after 30 Days at 25°C

pHEnantiomeric Fraction
30.88
50.92
70.85
90.75

Table 3: Effect of Light Exposure on Enantiomeric Fraction after 7 Days at 25°C

Light ConditionEnantiomeric Fraction
Dark (Amber Vial)0.98
Ambient Light (Clear Vial)0.91
UV Light (Clear Vial)0.78

Disclaimer: The data presented in these tables are for illustrative purposes only and will vary depending on the specific compound and experimental conditions. It is essential to perform stability studies for your specific analytes.

References

Technical Support Center: Optimization of Mobile Phase for Hexaconazole Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric separation of hexaconazole.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for hexaconazole enantiomer separation.

Issue Possible Cause Troubleshooting Steps
Poor or No Enantiomeric Resolution Inappropriate chiral stationary phase (CSP).- Ensure the selected CSP (e.g., cellulose-based like Lux Cellulose-2 or Chiralcel OD) is suitable for triazole fungicides.[1][2][3] - If resolution is still poor, consider screening other types of CSPs.
Suboptimal mobile phase composition.- Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[1][3] - Reversed-Phase: Adjust the ratio of the aqueous component to the organic modifier (e.g., acetonitrile, methanol).[2][4] An increase in the organic modifier content can sometimes reduce the bonding between the analytes and the CSP.[5] - Experiment with different organic modifiers (e.g., switch from methanol to acetonitrile).
Inadequate mobile phase additives.- For basic compounds, consider adding a small percentage of a basic additive like diethylamine (DEA) to the mobile phase.[6] - For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may improve peak shape and resolution.[6]
Peak Tailing or Asymmetry Secondary interactions between the analyte and the stationary phase.- Add a mobile phase additive to reduce unwanted interactions. For example, a small amount of a basic modifier for a basic analyte. - Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
Column overload.- Reduce the injection volume or the concentration of the sample.
Long Retention Times Mobile phase is too weak (low elution strength).- Normal Phase: Increase the percentage of the polar modifier (e.g., isopropanol). - Reversed-Phase: Increase the percentage of the organic modifier (e.g., acetonitrile).[2]
Low column temperature.- Increasing the column temperature can decrease retention times, but it may also affect selectivity.[1][3]
Irreproducible Results Inconsistent mobile phase preparation.- Ensure accurate and consistent preparation of the mobile phase, including the precise measurement of all components. - Freshly prepare the mobile phase for each set of experiments.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature throughout the analysis.[1][2][3]
Column degradation.- Use a guard column to protect the analytical column. - If performance degrades, consider flushing the column according to the manufacturer's instructions or replacing it.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection in normal-phase HPLC for hexaconazole enantiomer separation?

A good starting point for normal-phase separation is a mixture of a non-polar solvent like n-hexane and a polar organic modifier such as isopropanol or ethanol.[1][3] A common initial ratio to explore is 90:10 (v/v) n-hexane:modifier. The percentage of the modifier can then be adjusted to optimize the separation.

Q2: What mobile phase is recommended for reversed-phase HPLC separation of hexaconazole enantiomers?

For reversed-phase separation, a mixture of acetonitrile and water is a commonly used mobile phase.[2][4] A starting point could be a ratio of 70:30 (v/v) acetonitrile:water, which can be optimized based on the observed retention and resolution.[2]

Q3: How do mobile phase additives affect the separation?

Mobile phase additives can significantly improve peak shape and enantioselectivity.[7] For triazole fungicides like hexaconazole, which have basic nitrogen atoms, adding a small amount of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase can reduce peak tailing and improve resolution. Conversely, acidic additives like trifluoroacetic acid (TFA) can be beneficial for acidic compounds.[6]

Q4: What is the effect of temperature on the separation of hexaconazole enantiomers?

Temperature is a critical parameter in chiral separations. Generally, increasing the temperature will decrease retention times.[1][3] However, the effect on resolution (selectivity) can vary and is not always predictable. It is recommended to study the effect of temperature in a range such as 10°C to 40°C to find the optimal condition for your specific separation.[8]

Q5: Can the order of enantiomer elution be changed?

Yes, the enantiomer elution order (EEO) can sometimes be altered by changing the composition of the mobile phase or the type of chiral stationary phase used.[9]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method for Hexaconazole Enantiomer Separation
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent cellulose-based column.[1][3]

  • Mobile Phase Preparation:

    • Prepare a stock solution of the mobile phase modifier (e.g., isopropanol or ethanol).

    • Prepare the mobile phase by mixing n-hexane and the modifier in the desired ratio (e.g., 90:10 v/v).

    • If necessary, add a basic additive like diethylamine (DEA) to a final concentration of 0.1% (v/v).[6]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (can be optimized).

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the hexaconazole standard or sample.

    • Monitor the chromatogram for the separation of the two enantiomers.

    • Optimize the mobile phase composition by varying the percentage of the modifier to achieve baseline separation (Rs > 1.5).

Protocol 2: Reversed-Phase HPLC Method for Hexaconazole Enantiomer Separation
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Lux® Cellulose-2 (250 mm x 4.6 mm, 5 µm particle size) or similar cellulose-based reversed-phase chiral column.[2]

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and ultrapure water in the desired ratio (e.g., 70:30 v/v).[2]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 20 µL.[2]

    • Detection Wavelength: 210 nm.[2]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the hexaconazole standard or sample.

    • Analyze the chromatogram for the retention times and resolution of the enantiomers.

    • Adjust the acetonitrile/water ratio to optimize the separation.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Enantiomer Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp select_csp Select a suitable CSP (e.g., cellulose-based) check_csp->select_csp No check_mode Select Separation Mode check_csp->check_mode Yes select_csp->check_mode normal_phase Normal Phase (NP) check_mode->normal_phase NP reversed_phase Reversed Phase (RP) check_mode->reversed_phase RP optimize_np Vary Hexane/Modifier Ratio (e.g., 95:5 to 80:20) normal_phase->optimize_np optimize_rp Vary Acetonitrile/Water Ratio (e.g., 60:40 to 80:20) reversed_phase->optimize_rp check_resolution Resolution > 1.5? optimize_np->check_resolution optimize_rp->check_resolution add_modifier Consider Mobile Phase Additives (e.g., DEA for NP, TFA for RP) check_resolution->add_modifier No end_success End: Successful Separation check_resolution->end_success Yes optimize_temp Optimize Column Temperature add_modifier->optimize_temp optimize_temp->check_resolution end_fail Re-evaluate CSP and Method optimize_temp->end_fail If still no success

Caption: Workflow for mobile phase optimization in hexaconazole enantiomer separation.

Logical_Relationships mobile_phase Mobile Phase Composition organic_modifier Organic Modifier (% and Type) mobile_phase->organic_modifier additives Additives (Acidic/Basic) mobile_phase->additives retention_time Retention Time organic_modifier->retention_time Influences resolution Resolution (Selectivity) organic_modifier->resolution Influences additives->resolution Can Improve peak_shape Peak Shape additives->peak_shape Improves temperature Column Temperature temperature->retention_time Influences temperature->resolution Influences

References

Minimizing degradation of (S)-Hexaconazole during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (S)-Hexaconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: I am observing lower than expected concentrations of this compound in my samples. What are the potential causes?

Answer: Lower than expected concentrations of this compound can be attributed to several factors, primarily related to degradation during sample preparation and analysis. Here are the most common causes and troubleshooting steps:

  • Photodegradation: this compound is susceptible to degradation upon exposure to light, especially in solution.

    • Solution: Protect your samples and standards from light at all stages of the analytical process. Use amber glassware or wrap containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

  • Solvent Polarity: The polarity of the solvent used can influence the rate of photodegradation. More polar solvents can lead to faster decomposition.[1]

    • Solution: If possible, use less polar solvents for sample extraction and standard preparation. If a polar solvent like acetonitrile or methanol is necessary, be extra vigilant about protecting solutions from light.

  • pH of the Medium: The pH of your sample or extraction medium can affect the stability of this compound. Photolytic degradation rates have been shown to be influenced by pH.[2]

    • Solution: Maintain a controlled pH during extraction. Studies on the photolysis of hexaconazole in aqueous solutions have shown the following trend in degradation rates: pH 7 > pH 9 > pH 5.[2] Therefore, a slightly acidic environment (around pH 5) may help to minimize photodegradation.

  • Temperature: While some studies suggest temperature has a minimal effect on adsorption in soil, higher temperatures can potentially accelerate degradation in solution.[3]

    • Solution: Keep samples and standards cool throughout the analytical process. Use refrigerated centrifuges and autosamplers where possible. Store stock and working solutions at low temperatures (e.g., -20°C) in the dark.

  • Improper Storage of Standards: Degradation of standard solutions will lead to inaccurate quantification.

    • Solution: Store stock solutions in a freezer (-20°C or lower) in the dark. Prepare fresh working standards regularly and verify their concentration against a freshly prepared stock solution.

Question 2: My analytical results for this compound are inconsistent and show poor reproducibility. What could be the issue?

Answer: Inconsistent results are often a sign of uncontrolled degradation or variability in the analytical workflow. Consider the following:

  • Inconsistent Light Exposure: Variable exposure of samples and standards to light can lead to different levels of degradation, resulting in poor reproducibility.

    • Solution: Implement a strict protocol for light protection for all samples and standards. Ensure that all samples are handled with the same level of care regarding light exposure.

  • Variable Sample Preparation Time: If the time taken for sample preparation varies significantly between samples, those processed more slowly may undergo more degradation.

    • Solution: Standardize your sample preparation workflow to ensure that each sample is processed in a similar timeframe.

  • Matrix Effects: The sample matrix can sometimes interfere with the analysis, leading to inconsistent results.

    • Solution: Employ a robust sample cleanup method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering matrix components. It is crucial to control the pH during the QuEChERS procedure, as a high pH in the cleanup step can promote the degradation of pH-sensitive pesticides.[4] Acidification of the final extract can help to improve the stability of the analyte.[4]

Question 3: I am developing an HPLC method for this compound. What are the key considerations for the mobile phase to ensure stability?

Answer: The composition of the mobile phase is critical for achieving good chromatographic separation and maintaining the stability of this compound during HPLC analysis.

  • pH of the Mobile Phase: As with sample preparation, the pH of the mobile phase can influence the stability of triazole fungicides.

    • Solution: For reversed-phase HPLC, a slightly acidic mobile phase is often preferred for triazole compounds to ensure good peak shape and stability. The use of additives like formic acid or trifluoroacetic acid (TFA) can help to control the pH and improve chromatography.[5]

  • Organic Modifier: The choice of organic solvent in the mobile phase can impact stability.

    • Solution: Acetonitrile and methanol are common organic modifiers. While photodegradation is faster in more polar solvents, the short residence time on an HPLC column under UV detection might not be a major source of degradation if samples are protected from light in the autosampler. However, if you suspect on-column degradation, you could experiment with different organic modifiers or solvent gradients.

Quantitative Data on this compound Degradation

The following tables summarize available data on the factors influencing the degradation of hexaconazole. This information can help in designing analytical procedures that minimize analyte loss.

Table 1: Effect of pH on Photodegradation of Hexaconazole in Aqueous Solution

pHRelative Photolytic Degradation Rate
5Slowest
9Moderate
7Fastest

Source: Based on findings that show the photolytic rates of hexaconazole in different pH values followed the sequence: pH=7 > pH=9 > pH=5.[2]

Table 2: Influence of Solvent Polarity on Photodegradation of Hexaconazole

Solvent TypeRelative Photodegradation Rate
Less Polar SolventsSlower
More Polar SolventsFaster

Source: Based on studies indicating more rapid decomposition in more polar organic solvents.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound, with a focus on minimizing degradation.

Protocol 1: Preparation and Storage of this compound Standard Solutions

Objective: To prepare stable stock and working standard solutions of this compound.

Materials:

  • This compound certified reference material

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Class A volumetric flasks (amber)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

Procedure:

  • Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask. b. Dissolve the standard in a small amount of acetonitrile and sonicate for 5 minutes to ensure complete dissolution. c. Bring the flask to volume with acetonitrile and mix thoroughly. d. Transfer the stock solution to an amber glass vial, seal tightly, and label clearly. e. Store the stock solution in a freezer at -20°C in the dark.

  • Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL): a. On the day of analysis, allow the stock solution to equilibrate to room temperature. b. Prepare a series of working standards by serial dilution of the stock solution with the mobile phase or a solvent compatible with the analytical method. c. Use amber volumetric flasks for dilutions. d. Transfer the working standards to amber autosampler vials. e. If not used immediately, store the working standards in a refrigerator at 4°C for a short period (not exceeding 24 hours). For longer storage, fresh preparation is recommended.

Protocol 2: QuEChERS-based Extraction of this compound from a Plant Matrix

Objective: To extract this compound from a plant matrix while minimizing degradation.

Materials:

  • Homogenized plant sample

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

  • 50 mL centrifuge tubes

  • Refrigerated centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts. d. Immediately cap the tube and vortex vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL dSPE tube containing the appropriate sorbents. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 2 minutes at 4°C.

  • Final Extract Preparation: a. Take an aliquot of the cleaned extract and transfer it to an autosampler vial. b. To enhance stability, consider acidifying the final extract by adding a small amount of formic acid (e.g., to a final concentration of 0.1%). c. Analyze the sample as soon as possible or store it in a refrigerator at 4°C in the dark until analysis.

Visualizations

Diagram 1: Workflow for Minimizing this compound Degradation During Sample Preparation

Workflow cluster_sample_prep Sample Preparation cluster_precautions Degradation Minimization Steps Start Start: Homogenized Sample Extraction Extraction (e.g., QuEChERS with Acetonitrile) Start->Extraction Centrifugation1 Centrifugation (Refrigerated) Extraction->Centrifugation1 Light Protect from Light (Amber Vials/Foil) Extraction->Light Cleanup dSPE Cleanup (e.g., PSA/C18) Centrifugation1->Cleanup Temperature Maintain Low Temperature (4°C) Centrifugation1->Temperature Centrifugation2 Centrifugation (Refrigerated) Cleanup->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract Analysis Analysis (GC or HPLC) FinalExtract->Analysis pH_Control Control pH (Acidify Final Extract) FinalExtract->pH_Control

Caption: Key steps to minimize degradation during sample preparation.

Diagram 2: Logical Relationships of Factors Affecting this compound Stability

StabilityFactors Hexaconazole This compound Stability Degradation Degradation Hexaconazole->Degradation Light Light Exposure Light->Degradation Temperature High Temperature Temperature->Degradation pH pH (especially neutral/alkaline) pH->Degradation Solvent Polar Solvents Solvent->Degradation MinimizeLight Light Protection MinimizeLight->Light LowTemp Low Temperature Storage LowTemp->Temperature AcidicpH Acidic Conditions AcidicpH->pH LessPolarSolvent Less Polar Solvents LessPolarSolvent->Solvent

Caption: Factors influencing the stability of this compound.

References

Improving the efficiency of solid-phase extraction for (S)-Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of solid-phase extraction (SPE) for (S)-Hexaconazole. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your method development and optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Sorbent Choice: The polarity of the sorbent may not be suitable for retaining Hexaconazole.For non-polar compounds like Hexaconazole, a reversed-phase sorbent such as C18 or a polymeric sorbent is generally recommended.[1] If retention is too strong, consider a less retentive phase like C8.
Incorrect Sample pH: The pH of the sample may prevent efficient retention on the sorbent.For neutral compounds on reversed-phase media, ensure the sample pH is neutral to maximize hydrophobic interactions.
Sample Solvent Too Strong: The organic solvent content in the sample may be too high, causing premature elution.Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) to ensure proper retention.[2]
Wash Solvent Too Strong: The wash solvent may be eluting the analyte along with interferences.Decrease the organic content of the wash solvent. Perform a stepwise wash with increasing solvent strength to remove interferences without losing the analyte.
Insufficient Elution Solvent Strength or Volume: The elution solvent may not be strong enough to desorb this compound completely, or the volume may be too low.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). Ensure a sufficient volume of elution solvent is used; try eluting with multiple smaller volumes.
Flow Rate Too High: A high flow rate during sample loading or elution can lead to incomplete interaction with the sorbent.Decrease the flow rate during sample loading and elution to allow for proper equilibration and interaction. A flow rate of 1-2 mL/min is often recommended.[3]
Cartridge Drying Out: If the sorbent bed dries out after conditioning and equilibration, retention can be compromised.Ensure the sorbent bed remains wetted after the equilibration step and before sample loading.[1]
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results.Standardize the sample pre-treatment protocol, ensuring consistent pH adjustment, dilution, and filtration.
Variable Flow Rates: Inconsistent flow rates between samples will affect recovery and reproducibility.Use a vacuum manifold with a gauge or an automated SPE system to ensure consistent flow rates for all samples.
Inconsistent Elution: Incomplete or variable elution between samples.Ensure the elution solvent is freshly prepared and that the same volume and flow rate are used for each sample.
Matrix Effects in Final Eluate Insufficient Wash Step: The wash step may not be effectively removing all co-extracted interferences.Optimize the wash step by testing different solvent compositions and volumes. A stronger wash solvent that does not elute the analyte can improve cleanup.
Inappropriate Sorbent: The chosen sorbent may have a high affinity for matrix components.Consider a different SPE sorbent with a more selective retention mechanism for this compound. Mixed-mode or polymeric sorbents can sometimes offer better cleanup for complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge for this compound extraction?

A1: For a non-polar molecule like Hexaconazole, a reversed-phase sorbent is the most appropriate choice. C18-bonded silica is a common starting point. Polymeric reversed-phase sorbents can also offer high capacity and stability across a wide pH range. For complex matrices, you may need to evaluate different sorbent chemistries to achieve the desired selectivity and cleanup.

Q2: How can I determine where I am losing my this compound during the SPE process?

A2: To troubleshoot low recovery, you can perform a fraction collection study. Analyze the load-through, each wash fraction, and the final eluate separately. This will pinpoint the step where the analyte is being lost and guide your optimization efforts. For example, if the analyte is found in the load-through, your sample solvent is likely too strong or the sorbent is not properly conditioned. If it is in the wash fraction, the wash solvent is too strong.

Q3: Does the chirality of this compound affect the SPE method?

A3: Standard reversed-phase SPE is a non-chiral separation technique, so it will not separate this compound from its R-enantiomer. The SPE method will extract both enantiomers equally. Enantioselective analysis is typically performed using a chiral chromatography column after the SPE cleanup and concentration step.

Q4: My sample is in a non-polar solvent. Can I still use reversed-phase SPE?

A4: If your sample is in a non-polar solvent, you can use a normal-phase SPE sorbent (e.g., silica, diol). Alternatively, you can perform a solvent exchange by evaporating the non-polar solvent and reconstituting the residue in a solvent compatible with reversed-phase SPE (e.g., a low percentage of organic in water).

Q5: How do I handle highly viscous samples like plasma or tissue homogenates?

A5: Viscous samples should be pre-treated before loading onto an SPE cartridge to prevent clogging and ensure efficient extraction. This may involve dilution with an appropriate buffer, protein precipitation (for plasma or serum), or centrifugation to remove particulate matter.

Quantitative Data

The following tables summarize key quantitative data for the solid-phase extraction of Hexaconazole.

Table 1: Recovery of Hexaconazole Enantiomers using Dispersive Solid-Phase Extraction (DSPE)

AnalyteSpiked Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
(+)-Hexaconazole1095.23.5
5098.72.1
100101.31.8
(-)-Hexaconazole1093.83.7
5097.52.4
100100.52.0

Data adapted from a study on the simultaneous enantiomeric determination of triazole fungicides in water samples.

Table 2: Half-lives of Hexaconazole Enantiomers in Tomato

EnantiomerHalf-life (days)
(+)-Hexaconazole3.38
(-)-Hexaconazole2.96

This data indicates enantioselective degradation in certain matrices, with the (-)-enantiomer degrading faster in this case.

Experimental Protocols

Protocol 1: General Reversed-Phase SPE for this compound from an Aqueous Matrix

This protocol provides a general starting point for the extraction of this compound from water or a diluted aqueous sample.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg/6 mL)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Elution solvent (e.g., Acetonitrile or Ethyl Acetate)

  • Vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the aqueous sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Pass 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound from the cartridge with 5-10 mL of the elution solvent into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC analysis).

Protocol 2: Dispersive SPE (dSPE) for Hexaconazole Enantiomers from Kiwifruit Juice

This protocol is adapted from a method for the determination of Hexaconazole residues in a complex matrix.

Materials:

  • Acetonitrile (HPLC grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and centrifuge tubes

Procedure:

  • Extraction:

    • Weigh 5 g of the juice sample into a 20 mL centrifuge tube.

    • Add 7.5 mL of acetonitrile and perform ultrasonic extraction for 15 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex vigorously, and centrifuge at 4000 r/min for 5 minutes.

  • Cleanup (dSPE):

    • Transfer 1 mL of the upper acetonitrile layer to a new 2 mL centrifuge tube containing 50 mg PSA, 50 mg C18, and 150 mg anhydrous MgSO₄.

    • Vortex the mixture thoroughly for 1 minute and then centrifuge at 4000 r/min for 5 minutes.

  • Final Sample:

    • The supernatant is ready for analysis by a chiral HPLC system for the separation and quantification of this compound.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

G cluster_membrane Fungal Cell Integrity AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol_precursors 14-demethylated sterols Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Fungal_membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_membrane Incorporation into Fungal Cell Membrane Membrane_disruption Fungal Cell Membrane Disruption & Growth Inhibition Hexaconazole This compound Hexaconazole->Enzyme Enzyme->Ergosterol_precursors Demethylation

Caption: Inhibition of ergosterol biosynthesis by this compound.

General Solid-Phase Extraction Workflow

G start Start conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (e.g., 5% MeOH in Water) sample_loading->washing drying 5. Drying (optional) washing->drying elution 6. Elution (e.g., Acetonitrile) drying->elution analysis Analysis (e.g., Chiral HPLC) elution->analysis end End analysis->end G start Low Recovery? check_load Analyte in Load-through? start->check_load check_wash Analyte in Wash Fraction? check_load->check_wash No solution_load Solution: - Decrease sample solvent strength - Check sample pH - Decrease flow rate check_load->solution_load Yes check_elution Analyte Retained on Cartridge? check_wash->check_elution No solution_wash Solution: - Decrease wash solvent strength check_wash->solution_wash Yes solution_elution Solution: - Increase elution solvent strength - Increase elution volume - Use a less retentive sorbent check_elution->solution_elution Yes end Problem Solved solution_load->end solution_wash->end solution_elution->end

References

Calibration curve issues in (S)-Hexaconazole quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of (S)-Hexaconazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity in my this compound calibration curve?

A1: Poor linearity (correlation coefficient r² < 0.99) in your calibration curve can stem from several factors:

  • Inaccurate Standard Preparation: Errors in weighing the analytical standard, serial dilutions, or solvent evaporation can lead to incorrect standard concentrations. Always use calibrated pipettes and balances, and store standards properly in the dark at 4°C.[1]

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. If you observe a plateauing of your curve at higher concentrations, consider narrowing the concentration range of your standards or diluting your higher concentration samples.

  • Matrix Effects: Components in your sample matrix can interfere with the ionization or detection of this compound, leading to signal enhancement or suppression. To mitigate this, it is recommended to use matrix-matched calibration standards.[2][3][4]

  • Improper Integration: Inconsistent peak integration can introduce variability. Ensure your chromatography software is correctly and consistently integrating the this compound peak across all standards.

  • Analyte Instability: this compound may degrade in certain solvents or under specific storage conditions. Assess the stability of your standards over the course of the analysis.[5]

Q2: My retention times for this compound are shifting between injections. What should I check?

A2: Shifting retention times are typically indicative of issues with the chromatographic system. Here are some common culprits:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to fluctuating retention times. Ensure accurate and precise mixing of mobile phase components. If preparing the mobile phase online, check the pump's proportioning valves.

  • Column Temperature: Variations in the column oven temperature will affect retention times. Ensure the column oven is maintaining a stable temperature.

  • Column Equilibration: Insufficient column equilibration between injections can cause retention time drift. Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Pump Performance: Fluctuations in the pump flow rate will directly impact retention times. Check for leaks in the pump and ensure it is delivering a constant flow rate.

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to shifting retention times. Using a guard column and appropriate sample cleanup procedures can help prevent this.

Q3: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?

A3: The LOD and LOQ are crucial parameters for method validation. They are typically determined based on the signal-to-noise ratio (S/N):

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise. It is often defined as the concentration that produces a signal-to-noise ratio of 3 (S/N = 3).[2][3]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. It is commonly defined as the concentration that results in a signal-to-noise ratio of 10 (S/N = 10).[1][2][3]

To determine these, you will need to inject a series of increasingly dilute standards and assess the S/N for the this compound peak.

Q4: Should I use an internal standard for this compound analysis?

A4: Yes, using an internal standard (IS) is highly recommended for quantitative analysis. An IS can compensate for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of your results. A suitable internal standard should be a compound that is chemically similar to hexaconazole but does not interfere with the this compound peak. For example, Dibutyl phthalate has been used as an internal standard in the HPLC analysis of hexaconazole.[6]

Q5: What are matrix effects and how can I minimize them?

A5: Matrix effects are the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To minimize matrix effects:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples.[2][3][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the LOQ after dilution.

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering compounds before analysis.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard of this compound is the most effective way to compensate for matrix effects as it will behave almost identically to the analyte during sample preparation, chromatography, and detection.

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity (r² < 0.99)

This guide provides a systematic approach to troubleshooting poor linearity in your this compound calibration curve.

Poor_Linearity_Troubleshooting start Poor Linearity (r² < 0.99) check_standards Verify Standard Preparation start->check_standards check_range Assess Concentration Range check_standards->check_range Accurate solution_standards Remake Standards Use Calibrated Equipment check_standards->solution_standards Inaccurate? check_integration Review Peak Integration check_range->check_integration No Saturation solution_range Narrow Concentration Range Dilute High Standards check_range->solution_range Saturation observed? check_matrix Investigate Matrix Effects check_integration->check_matrix Consistent solution_integration Adjust Integration Parameters Manually Re-integrate check_integration->solution_integration Inconsistent? solution_matrix Use Matrix-Matched Standards Improve Sample Cleanup check_matrix->solution_matrix Suspected?

Caption: Troubleshooting workflow for poor calibration curve linearity.

Guide 2: Shifting Retention Times

This guide outlines the steps to diagnose and resolve issues with inconsistent retention times for this compound.

Shifting_RT_Troubleshooting start Shifting Retention Times check_mobile_phase Verify Mobile Phase start->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp Consistent solution_mobile_phase Prepare Fresh Mobile Phase Degas Solvents check_mobile_phase->solution_mobile_phase Inconsistent? check_flow Inspect Pumping System check_temp->check_flow Stable solution_temp Ensure Stable Oven Temp. check_temp->solution_temp Fluctuating? check_column Examine Column Condition check_flow->check_column Regular solution_flow Check for Leaks Verify Flow Rate check_flow->solution_flow Irregular? solution_column Flush Column Use Guard Column Replace Column check_column->solution_column Contaminated/Old?

Caption: Troubleshooting workflow for shifting retention times.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of hexaconazole enantiomers from published methods.

Table 1: Linearity and Correlation Coefficients

Analytical MethodMatrixConcentration Range (mg/L)Linear EquationCorrelation Coefficient (r or R²)Reference
GC-NPDBlack Tea0.05 - 1.0y = 3979.1x - 4513.8r = 0.999[1]
HPLCKiwifruit Juice (Solvent)0.05 - 10(+)-Hex: y = 64.33x + 1.384(-)-Hex: y = 63.81x + 3.016R² > 0.99[2][3]
HPLCKiwifruit Juice (Matrix)0.05 - 10(+)-Hex: y = 56.98x - 3.691(-)-Hex: y = 58.22x - 0.770R² > 0.99[2][3]
UPLC-MS/MSMouse Plasma (Solvent)0.01 - 1.0S-(+)-Hex: y = 5637.4x - 12305R-(-)-Hex: y = 5817.94x - 32574R² = 0.9995 (S)R² = 0.9997 (R)[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodMatrixLOD (mg/kg or mg/L)LOQ (mg/kg or mg/L)Reference
HPLCKiwifruit0.010.05[2][3]
GC-µECDSoil0.00020.001[7]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Analysis of this compound

This protocol provides a general procedure for the enantioselective analysis of hexaconazole.

1. Standard Preparation:

  • Prepare a stock solution of racemic hexaconazole (e.g., 1000 mg/L) in a suitable solvent like acetone or acetonitrile.[1][2]

  • Perform serial dilutions from the stock solution to prepare working standards at various concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10 mg/L).[2]

  • Store all standard solutions in the dark at 4°C.[1]

2. Sample Preparation (Example: Kiwifruit Juice):

  • Homogenize the kiwifruit sample.

  • Perform a suitable extraction, such as a QuEChERS-based method, using acetonitrile.

  • Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove matrix interferences.

  • Filter the final extract through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: A chiral column is required for enantioseparation (e.g., Chiralcel OD-RH).[8]

  • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate in water) is commonly used. A typical ratio is 60:40 (v/v).[8]

  • Flow Rate: A flow rate of around 0.4 mL/min is often employed.[8]

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C).

  • Injection Volume: Typically 10-20 µL.

  • Detector: UV detector set at an appropriate wavelength (e.g., 230 nm).[6]

4. Calibration and Quantification:

  • Inject the series of calibration standards to construct a calibration curve for each enantiomer.

  • Plot the peak area against the concentration for each enantiomer.

  • Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.

  • Inject the prepared samples and use the calibration curve to quantify the concentration of this compound.

Experimental Workflow Diagram

Experimental_Workflow sample Sample Collection (e.g., Kiwifruit) homogenization Homogenization sample->homogenization extraction Extraction (e.g., QuEChERS) homogenization->extraction cleanup Sample Cleanup (d-SPE) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration hplc Chiral HPLC-UV Analysis filtration->hplc data_analysis Data Analysis (Calibration Curve & Quantification) hplc->data_analysis

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: (S)-Hexaconazole Analysis by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression for (S)-Hexaconazole in electrospray ionization (ESI) mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?

A1: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the ESI source.[1][2][3] This interference leads to a decreased instrument response for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] Given that this compound is often analyzed in complex matrices such as soil, food products, or biological fluids, the potential for signal suppression is high.

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method to assess signal suppression is the post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the MS while a blank matrix extract (without the analyte) is injected into the LC system. A drop in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.[6] Another approach is to compare the slope of the calibration curve prepared in a pure solvent with the slope of the curve prepared in a matrix extract. A lower slope for the matrix-matched curve suggests signal suppression. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Slope of matrix-matched calibration curve / Slope of solvent calibration curve) - 1] x 100[1]

A negative value indicates signal suppression, a positive value indicates signal enhancement, and a value of zero indicates no matrix effect.

Q3: What are the primary causes of signal suppression for this compound?

A3: The primary causes of signal suppression for this compound are co-eluting matrix components that compete for ionization in the ESI source. These interfering compounds can originate from the sample itself (e.g., salts, lipids, pigments, sugars) or from the sample preparation process.[3] The competition for charge and space at the droplet surface within the ESI source is a key mechanism of ion suppression.[7] Additionally, non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets, hindering the efficient formation of gas-phase analyte ions.[3]

Troubleshooting Guides

Issue 1: Significant signal suppression is observed for this compound.

Root Cause Analysis and Solutions:

This troubleshooting guide follows a systematic approach to identify and mitigate the source of signal suppression.

cluster_0 Troubleshooting Workflow for Signal Suppression Start Start: Significant Signal Suppression Observed SamplePrep Step 1: Optimize Sample Preparation Start->SamplePrep Initial Check Chromatography Step 2: Adjust Chromatographic Conditions SamplePrep->Chromatography If suppression persists MobilePhase Step 3: Modify Mobile Phase Composition Chromatography->MobilePhase If suppression persists MSParams Step 4: Optimize MS Parameters MobilePhase->MSParams If suppression persists End End: Signal Suppression Minimized MSParams->End Resolution

Caption: A logical workflow for troubleshooting signal suppression.

Detailed Troubleshooting Steps:

  • Solution 1: Enhance Sample Preparation and Cleanup

    • Rationale: The most effective way to combat signal suppression is to remove the interfering matrix components before analysis.[2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[8] The cleanup step in QuEChERS, known as dispersive solid-phase extraction (dSPE), is critical for removing matrix interferences.

    • Recommendation: Evaluate different dSPE sorbents to determine the most effective one for your specific matrix. The choice of sorbent depends on the nature of the interfering compounds.

      • Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and some fatty acids.[9]

      • C18: Suitable for removing non-polar interferences like fats and oils.[10]

      • Graphitized Carbon Black (GCB): Used for removing pigments and sterols, but should be used with caution as it may retain planar molecules like some pesticides.[8]

    Table 1: Comparison of dSPE Sorbents for Triazole Fungicide Analysis

dSPE Sorbent CombinationTarget Interferences RemovedPotential for this compound RecoveryReference
PSA + C18Fatty acids, lipids, sterols, sugarsGood, but may have some loss of non-polar analytes.[10]
PSA + GCBPigments, sterols, polar interferencesHigh, but risk of losing planar analytes.[8]
Z-Sep® (Zirconium-based sorbent)Fats, pigmentsGenerally good recoveries with significant matrix removal.[11]
  • Solution 2: Modify Chromatographic Conditions

    • Rationale: If interfering compounds cannot be completely removed during sample preparation, altering the chromatographic separation to resolve this compound from the suppression zones is a viable strategy.[6]

    • Recommendations:

      • Change the analytical column: Using a column with a different stationary phase (e.g., C8 instead of C18) can alter the elution profile of both the analyte and interferences, potentially moving the this compound peak away from the suppression region. A C8 column has been shown to reduce matrix effects for triazole fungicides.[5]

      • Adjust the gradient: Modifying the gradient elution profile can improve the separation between this compound and co-eluting matrix components.

      • Consider a metal-free column: For chelating compounds, interactions with the stainless steel components of standard HPLC columns can cause signal suppression. While this compound is not a strong chelator, this could be a factor in certain matrices.[12][13]

  • Solution 3: Optimize Mobile Phase Composition

    • Rationale: The composition of the mobile phase can significantly influence the ionization efficiency of this compound and the extent of signal suppression.

    • Recommendations:

      • Mobile Phase Additives: The choice and concentration of mobile phase additives can impact signal intensity. Formic acid is commonly used to enhance the signal for triazole fungicides.[14] Ammonium formate can also be used, and the optimal concentration should be determined empirically.[15][16]

      • Solvent Composition: The ratio of organic solvent to water affects the ESI process. A higher percentage of organic solvent can sometimes reduce matrix effects.

    Table 2: Effect of Mobile Phase Additives on Signal Intensity of Triazole Fungicides

Mobile Phase AdditiveConcentrationEffect on Signal IntensityReference
Formic Acid0.1% (v/v)Generally enhances positive ion ESI signal for triazoles.[14]
Ammonium Formate5-10 mMCan improve peak shape and may enhance signal, but higher concentrations can cause suppression.[15][17]
Acetic Acid0.1% (v/v)Can be an alternative to formic acid, but may result in lower signal intensity.[18]
  • Solution 4: Adjust Mass Spectrometer Parameters

    • Rationale: While less effective than addressing the root cause of suppression, optimizing MS parameters can sometimes help to improve the signal-to-noise ratio.

    • Recommendations:

      • Ion Source Parameters: Optimize the ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the ionization of this compound.

      • Collision Energy: In tandem MS (MS/MS), optimizing the collision energy for the specific precursor-to-product ion transition of this compound can improve signal intensity.

Issue 2: Poor reproducibility of this compound signal between samples.

Root Cause Analysis and Solutions:

  • Solution 1: Implement Matrix-Matched Calibration

    • Rationale: If signal suppression varies between different samples, using a calibration curve prepared in a blank matrix extract that is representative of the samples being analyzed can compensate for these variations.[19]

    • Protocol:

      • Prepare a blank matrix extract using the same procedure as for the samples.

      • Spike the blank extract with known concentrations of this compound to create a series of matrix-matched calibration standards.

      • Use this calibration curve to quantify the this compound concentration in the unknown samples.

  • Solution 2: Use an Isotope-Labeled Internal Standard

    • Rationale: A stable isotope-labeled (SIL) internal standard of this compound is the ideal way to correct for matrix effects and other sources of variability. The SIL internal standard will co-elute with the analyte and experience the same degree of signal suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard.

    • Procedure:

      • Add a known amount of the SIL internal standard to all samples, blanks, and calibration standards at the beginning of the sample preparation process.

      • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound

This protocol provides a general workflow for the QuEChERS method, which can be adapted for various matrices.

cluster_1 QuEChERS Experimental Workflow Start Start: Homogenized Sample Extraction 1. Add Acetonitrile and Extraction Salts (e.g., MgSO4, NaCl) Start->Extraction Vortex_Centrifuge1 2. Vortex and Centrifuge Extraction->Vortex_Centrifuge1 Supernatant 3. Collect Acetonitrile Supernatant Vortex_Centrifuge1->Supernatant dSPE 4. Add dSPE Sorbent (e.g., PSA, C18, GCB) Supernatant->dSPE Vortex_Centrifuge2 5. Vortex and Centrifuge dSPE->Vortex_Centrifuge2 Final_Extract 6. Collect Final Extract for LC-MS/MS Analysis Vortex_Centrifuge2->Final_Extract

Caption: A schematic of the QuEChERS sample preparation workflow.

Methodology:

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) to ensure uniformity. For dry samples, hydration may be necessary.[20]

  • Extraction:

    • Weigh a representative amount of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • Add the appropriate volume of acetonitrile (e.g., 10-15 mL).

    • Add the QuEChERS extraction salts (commonly a mixture of magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.[2]

  • Centrifugation: Centrifuge the tube (e.g., at 5000 rpm for 5 minutes).[21]

  • Dispersive Solid-Phase Extraction (dSPE) - Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate cleanup sorbent (e.g., a combination of PSA, C18, and/or GCB).

    • Vortex for 30 seconds.

    • Centrifuge (e.g., at 5000 rpm for 5 minutes).

  • Final Extract: The resulting supernatant is the final extract. This may be diluted further before injection into the LC-MS/MS system.

Protocol 2: Typical LC-MS/MS Parameters for this compound Analysis

These are starting parameters that should be optimized for your specific instrumentation and application.

Table 3: Recommended LC-MS/MS Parameters for this compound

ParameterRecommended SettingRationaleReference
LC System
ColumnChiral column (e.g., Chiralcel OD-RH) or a reversed-phase C8/C18 column.Chiral column for enantiomeric separation. C8/C18 for general analysis.[22]
Mobile Phase AWater with 0.1% formic acid or 5-10 mM ammonium formate.Acidic modifier to promote protonation and enhance signal in positive ESI mode.[14][15]
Mobile Phase BAcetonitrile or Methanol.Common organic solvents for reversed-phase chromatography.[23]
Flow Rate0.2 - 0.5 mL/min.Typical flow rate for analytical LC-MS.[23]
Injection Volume1 - 10 µL.Smaller injection volumes can sometimes reduce matrix effects.[1]
Column Temperature30 - 40 °C.To ensure reproducible retention times.[22]
MS System
Ionization ModeElectrospray Ionization (ESI), Positive Mode.This compound contains nitrogen atoms that are readily protonated.[23]
Capillary Voltage3.0 - 4.5 kV.Optimize for maximum signal intensity.[23]
Desolvation Gas Flow600 - 1000 L/hr.Optimize for efficient desolvation.[23]
Desolvation Temperature350 - 500 °C.Optimize for efficient desolvation without causing thermal degradation.[23]
Acquisition ModeMultiple Reaction Monitoring (MRM).For high selectivity and sensitivity in quantitative analysis.[23]

Note: The specific MRM transitions for this compound should be determined by infusing a standard solution and selecting the most intense and specific precursor and product ions.

References

Validation & Comparative

Validation of an Analytical Method for (S)-Hexaconazole in Accordance with SANTE Guidelines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for an analytical method to determine the presence of (S)-Hexaconazole, a chiral fungicide, in various matrices. The validation parameters are benchmarked against the stringent requirements outlined in the European Commission's SANTE/11312/2021 guidelines for pesticide residue analysis.[1][2][3][4] This document also presents a comparative analysis of a typical analytical method for hexaconazole against the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a common alternative for multi-residue pesticide analysis.

Understanding SANTE Guideline Requirements for Method Validation

The SANTE/11312/2021 document establishes a harmonized framework for the validation of analytical methods for pesticide residues in food and feed, ensuring data reliability and comparability across laboratories.[3][5] Key performance characteristics that must be evaluated during method validation are summarized below.

Table 1: Key Method Validation Parameters according to SANTE/11312/2021

Validation ParameterSANTE RequirementDescription
Linearity Correlation coefficient (r) ≥ 0.99The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Trueness (Recovery) Mean recovery within 70-120%The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 20%The closeness of agreement between independent test results obtained under stipulated conditions.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable trueness and precision.The lowest validated spike level meeting the recovery and precision criteria.
Specificity/Selectivity No significant interference at the retention time of the analyte.The ability of the method to distinguish between the analyte and other substances that may be present in the sample.
Matrix Effects To be assessed and compensated for if significant.The influence of co-eluting, co-extracted compounds from the sample matrix on the analytical signal.

Comparative Analysis of Analytical Methods

This section compares a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of hexaconazole with the QuEChERS method coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that most of the available validation data for hexaconazole pertains to the racemic mixture rather than specifically the (S)-enantiomer.

Table 2: Performance Comparison of Hexaconazole HPLC Method vs. QuEChERS Multi-Residue Method

Performance ParameterTypical HPLC Method for HexaconazoleQuEChERS with GC/LC-MS/MS
Linearity (r) ≥ 0.99[6]≥ 0.99[7]
Mean Recovery (%) 86 - 96% (in black tea)[8]70 - 120% (for a wide range of pesticides)[9]
Precision (RSDr %) < 10%[8]≤ 20%[7][9]
Limit of Quantification (LOQ) 0.1 mg/kg (in black tea)[8]Typically 0.01 mg/kg for many pesticides[10]
Specificity Good, but potential for matrix interference. Enantioselective separation is possible with a chiral column.[6]High, due to the selectivity of tandem mass spectrometry.
Throughput ModerateHigh, suitable for multi-residue screening.

Experimental Protocols

Protocol for this compound Analysis by Chiral HPLC

This protocol is a generalized procedure based on methodologies for the enantioselective analysis of hexaconazole.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.

  • Perform serial dilutions to prepare working standard solutions at concentrations ranging from 0.01 µg/mL to 10 µg/mL.

2. Sample Preparation (e.g., Fruit Matrix):

  • Homogenize a representative sample of the fruit.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., cellulose-based).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 225 nm.

4. Validation Experiments:

  • Linearity: Inject the working standard solutions and plot the peak area against concentration.

  • Trueness and Precision: Spike blank matrix samples at three different concentration levels (e.g., 0.01, 0.1, and 1 mg/kg) with a known amount of this compound standard. Analyze five replicates at each level.

  • LOQ: Determine the lowest spike level that meets the criteria for trueness and precision.

Protocol for QuEChERS Method for General Pesticide Residue Analysis

This protocol outlines the general steps of the QuEChERS method.

1. Sample Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 1 minute.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Shake for 30 seconds.

  • Centrifuge at high speed for 1 minute.

3. Analysis:

  • Take an aliquot of the cleaned extract for analysis by GC-MS/MS or LC-MS/MS.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as per SANTE guidelines and a typical experimental workflow for chromatographic analysis.

SANTE_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters linearity Linearity Assessment define_parameters->linearity trueness_precision Trueness & Precision (Spiked Samples) linearity->trueness_precision loq_lod LOQ & LOD Determination trueness_precision->loq_lod specificity Specificity/ Selectivity loq_lod->specificity matrix_effects Matrix Effects Evaluation specificity->matrix_effects data_analysis Data Analysis & Statistical Evaluation matrix_effects->data_analysis compare_criteria Compare with SANTE Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report final_decision final_decision compare_criteria->final_decision Method Fit for Purpose? implementation Method Implementation validation_report->implementation final_decision->implementation Yes method_optimization Method Optimization/ Re-validation final_decision->method_optimization No

Caption: Workflow for analytical method validation according to SANTE guidelines.

Chromatographic_Analysis_Workflow start Start sample_prep Sample Preparation (Homogenization, Weighing) start->sample_prep extraction Extraction with Solvent (e.g., Acetonitrile) sample_prep->extraction cleanup Cleanup (d-SPE or Filtration) extraction->cleanup injection Injection into Chromatographic System cleanup->injection separation Chromatographic Separation (e.g., HPLC, GC) injection->separation detection Detection (e.g., UV, MS/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing result Final Result (Concentration) data_processing->result

Caption: General workflow for chromatographic analysis of a sample.

References

(S)-Hexaconazole Versus Racemic Hexaconazole: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the fungicidal efficacy, toxicological profile, and environmental fate of the enantiomerically pure (S)-Hexaconazole and its racemic mixture.

Hexaconazole, a broad-spectrum systemic fungicide, is a cornerstone in the management of a wide array of fungal diseases in agriculture. As a chiral molecule, it exists in two enantiomeric forms: (S)-(+)-hexaconazole and (R)-(-)-hexaconazole. While the commercially available product is typically a racemic mixture of both, recent research has highlighted significant differences in the biological and toxicological properties of the individual enantiomers. This guide provides a comprehensive comparative risk assessment of this compound versus racemic hexaconazole, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Emerging evidence suggests that the use of enantiomerically pure this compound may offer a more targeted and potentially less environmentally impactful alternative to the racemic mixture. While the (R)-enantiomer often exhibits higher fungicidal activity against certain key pathogens, the (S)-enantiomer has demonstrated greater toxicity to some non-target organisms. This guide will delve into the nuanced differences in their fungicidal efficacy, toxicity to various organisms, and their behavior and degradation in the environment.

Data Presentation

The following tables summarize the available quantitative data comparing the fungicidal activity, ecotoxicity, and environmental fate of this compound, (R)-Hexaconazole, and the racemic mixture.

Table 1: Comparative Fungicidal Activity (EC50 values in μg/mL)

Fungal Species(S)-(+)-Hexaconazole(R)-(-)-HexaconazoleRacemic HexaconazoleCitation(s)
Alternaria solani-More active (11-13 fold higher)-[1]
Alternaria mali-More active (11-13 fold higher)-[1]
Monilinia fructicola-More active (11-13 fold higher)-[1]
Colletotrichum gloeosporioides-More active (1.26-fold higher)-[1]
Rhizoctonia solani--0.0386[2]
Fusarium graminearum--0.78 (average)[3]

Table 2: Comparative Ecotoxicity (LC50/EC50 values)

OrganismTest Duration(S)-(+)-Hexaconazole(R)-(-)-HexaconazoleRacemic HexaconazoleUnitsCitation(s)
Daphnia magna (Water Flea)48 hours-3.143 (more toxic)4.132mg/L[1]
Scenedesmus obliquus (Green Algae)96 hours0.3550.0650.178mg/L[4]
Eisenia fetida (Earthworm)48 hours8.62 (more toxic)22.35-μg/cm²[5]
Channa punctatus (Freshwater Fish)96 hours--103.27μl/L[6]

Table 3: Comparative Environmental Fate (Half-life in days)

Matrix(S)-(+)-Hexaconazole(R)-(-)-HexaconazoleRacemic HexaconazoleConditionsCitation(s)
Tomato3.382.96 (faster degradation)-Field[1]
SoilSlower degradationFaster degradation69.3 - 86.6Field[7]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated experimental methodologies. Below are detailed descriptions of the key experimental protocols used in the assessment of fungicides.

Fungicidal Activity Assessment: Poisoned Food Technique

The in vitro fungicidal activity of the test compounds is commonly determined using the poisoned food technique.

  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved to ensure sterility.

  • Incorporation of Test Substance: The test compound (this compound, (R)-Hexaconazole, or racemic hexaconazole) is dissolved in a suitable solvent and added to the molten PDA at various concentrations. A control plate containing only the solvent is also prepared.

  • Inoculation: A small disc of a pure, actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a temperature and duration optimal for the growth of the specific fungus being tested.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, the concentration of the fungicide that inhibits fungal growth by 50%, is then determined.[6][8][9][10]

Acute Toxicity Testing in Fish: OECD Guideline 203

The acute toxicity of the compounds to fish is assessed following the OECD Guideline 203 for "Fish, Acute Toxicity Test".

  • Test Organism: A sensitive fish species, such as the Zebrafish (Danio rerio), is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions (temperature, light, and dissolved oxygen). A control group is maintained in clean water.

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value, the concentration of the substance that is lethal to 50% of the test fish, is calculated for each observation time point.[11][12][13][14][15]

Soil Degradation Study: OECD Guideline 307

The rate and pathway of degradation of the test compounds in soil are investigated based on the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".

  • Soil Selection: Representative agricultural soil types are collected and characterized.

  • Application of Test Substance: The test compound, often radiolabeled for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated under controlled aerobic or anaerobic conditions at a constant temperature and moisture level.

  • Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.

  • Extraction and Analysis: The parent compound and its transformation products are extracted from the soil samples and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Data Analysis: The rate of degradation and the half-life (DT50) of the parent compound are calculated. The formation and decline of major transformation products are also monitored.[16][17][18][19][20]

Mandatory Visualization

Signaling Pathway: Ergosterol Biosynthesis

Hexaconazole's mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. It specifically targets the enzyme lanosterol 14α-demethylase (CYP51), which is a key step in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[21][22][23][24][25]

Ergosterol_Biosynthesis Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediates Intermediate Sterols Lanosterol->Intermediates Multiple Steps Ergosterol Ergosterol Intermediates->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Hexaconazole This compound & Racemic Hexaconazole CYP51 Lanosterol 14α-demethylase (CYP51) Hexaconazole->CYP51

Caption: Ergosterol biosynthesis pathway and the inhibitory action of hexaconazole.

Experimental Workflow: Fungicidal Activity Assay

The following diagram illustrates the typical workflow for assessing the fungicidal activity of hexaconazole enantiomers and the racemic mixture using the poisoned food technique.

Fungicidal_Assay_Workflow Start Start: Prepare Fungal Culture Prepare_Media Prepare Potato Dextrose Agar (PDA) Start->Prepare_Media Add_Compounds Incorporate Test Compounds into PDA (this compound, (R)-Hexaconazole, Racemate, Control) Prepare_Media->Add_Compounds Pour_Plates Pour Agar Plates Add_Compounds->Pour_Plates Inoculate Inoculate Plates with Fungal Disc Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Mycelial Growth Diameter Incubate->Measure Calculate Calculate Percent Inhibition and Determine EC50 Measure->Calculate End End: Comparative Efficacy Data Calculate->End

Caption: Workflow for the poisoned food fungicidal assay.

Logical Relationship: Enantioselective Degradation

The degradation of hexaconazole in the environment is enantioselective, with different enantiomers degrading at different rates depending on the environmental matrix. This has significant implications for the long-term environmental risk assessment.

Enantioselective_Degradation Racemic_Hex Racemic Hexaconazole ((S)-(+) and (R)-(-)) Soil Soil Environment Racemic_Hex->Soil Plants Plant Environment Racemic_Hex->Plants R_Degrades (R)-(-)-Hexaconazole Degrades Faster Soil->R_Degrades S_Degrades (S)-(+)-Hexaconazole Degrades Faster Plants->S_Degrades S_Enriches Enrichment of (S)-(+)-Hexaconazole R_Degrades->S_Enriches R_Enriches Enrichment of (R)-(-)-Hexaconazole S_Degrades->R_Enriches

Caption: Enantioselective degradation of hexaconazole in different environments.

Conclusion

The comparative risk assessment of this compound and racemic hexaconazole reveals a complex interplay of fungicidal efficacy, toxicity, and environmental fate. While the (R)-enantiomer appears to be the more potent fungicidal agent against several pathogens, the (S)-enantiomer exhibits higher toxicity to certain non-target organisms, such as earthworms. Conversely, the (R)-enantiomer is more toxic to some aquatic life. The enantioselective degradation in different environmental compartments further complicates the risk profile.

These findings underscore the importance of an enantiomer-specific approach to pesticide risk assessment. The development and use of enantiomerically pure formulations, such as this compound, could potentially lead to more targeted and environmentally benign crop protection strategies. However, a thorough evaluation of the specific target pests and the ecological context of its application is crucial. Further research is warranted to expand the dataset on a wider range of fungal pathogens and non-target organisms to provide a more complete picture and support informed regulatory decisions.

References

Enantioselective Degradation of Hexaconazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enantioselective degradation of the fungicide hexaconazole in different plant species. This document summarizes key experimental findings, details analytical methodologies, and visualizes metabolic and experimental workflows.

The chiral fungicide hexaconazole is widely used in agriculture, and its enantiomers can exhibit different biological activities and degradation behaviors in the environment. Understanding the enantioselective degradation of hexaconazole in plants is crucial for accurate risk assessment and the development of more effective and safer agrochemicals.

Comparative Degradation of Hexaconazole Enantiomers in Plants

Studies have demonstrated that the degradation of hexaconazole in plants is enantioselective, with the degradation rates of the (+)- and (-)-enantiomers varying between different plant species.

In a study investigating the degradation of racemic hexaconazole in tomato and cucumber, the (+)-enantiomer was found to degrade faster than the (-)-enantiomer[1][2][3]. This results in an enrichment of the less active (-)-enantiomer in these crops over time. Conversely, in the processing of kiwifruit into juice, the degradation of both (+)- and (-)-hexaconazole enantiomers was found to be similar, with enantiomeric fractions remaining close to 0.5 throughout the processing steps of peeling, homogenization, and sterilization[4][5]. This suggests that the processing methods themselves did not induce enantioselective degradation.

The table below summarizes the quantitative data on the half-lives and enantiomeric fractions of hexaconazole in different plant species from the available literature.

Plant SpeciesEnantiomerHalf-life (days)Enantiomeric Fraction (EF)ObservationsReference
Tomato (+)-HexaconazoleFaster degradationChanges over timePreferential degradation of the (+)-enantiomer.[1][2][3]
(-)-HexaconazoleSlower degradation
Cucumber (+)-HexaconazoleFaster degradationChanges over timePreferential degradation of the (+)-enantiomer.[1][2][3][6]
(-)-HexaconazoleSlower degradation
Kiwifruit (during juice processing) (+)-HexaconazoleNot applicable~0.5Similar degradation behavior of both enantiomers during processing.[4][5]
(-)-HexaconazoleNot applicable~0.5

Experimental Protocols

The following is a detailed methodology for the analysis of hexaconazole enantiomers in plant samples, based on protocols described in the cited literature.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices[7][8][9].

  • Homogenization: Weigh a representative portion of the plant sample (e.g., 10-15 g of tomato or cucumber) into a centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chiral Column: A chiral stationary phase is essential for the separation of the enantiomers. A commonly used column is a cellulose-based chiral column, such as a Chiralcel OD-RH or Lux Cellulose-2 column[1][2].

  • Mobile Phase: The mobile phase composition is critical for achieving enantiomeric separation. A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution (e.g., water with 0.1% formic acid or 2 mM ammonium acetate) in an isocratic or gradient elution mode[1][2].

  • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of the hexaconazole enantiomers. Specific precursor-to-product ion transitions for each enantiomer are monitored.

Visualizations

Generalized Metabolic Pathway for Xenobiotic Degradation in Plants

While the specific signaling pathways for the enantioselective degradation of hexaconazole in plants are not yet fully elucidated, it is widely recognized that cytochrome P450 monooxygenases and other enzyme systems play a crucial role in the metabolism of xenobiotics, including fungicides[10][11][12][13][14]. The following diagram illustrates a generalized pathway for the detoxification of pesticides in a plant cell.

Xenobiotic_Metabolism cluster_Phase1 Phase I: Functionalization cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Compartmentation P450 Cytochrome P450s (CYPs) Metabolites Hydroxylated/ Functionalized Metabolites P450->Metabolites Esterases Esterases Esterases->Metabolites GSTs Glutathione S-Transferases (GSTs) Conjugates Conjugated Metabolites (e.g., with Glutathione or Glucose) GSTs->Conjugates UGTs UDP-Glucosyltransferases (UGTs) UGTs->Conjugates ABC ABC Transporters Vacuole Vacuole ABC->Vacuole Sequestration Hexaconazole Hexaconazole (Enantiomers) Hexaconazole->P450 Oxidation Hexaconazole->Esterases Hydrolysis Metabolites->GSTs Conjugation Metabolites->UGTs Conjugation Conjugates->ABC CellWall Cell Wall Conjugates->CellWall Incorporation

Caption: Generalized pathway of xenobiotic metabolism in plants.

Experimental Workflow for Enantioselective Degradation Analysis

The following diagram outlines the typical experimental workflow for studying the enantioselective degradation of hexaconazole in plant species.

Experimental_Workflow cluster_Sampling Plant Sampling cluster_Analysis Sample Preparation and Analysis cluster_Data Data Processing Plant_Growth Plant Cultivation (e.g., Tomato, Cucumber) Application Application of rac-Hexaconazole Plant_Growth->Application Sampling Time-course Sampling Application->Sampling Preparation Sample Preparation (QuEChERS) Sampling->Preparation Analysis Chiral LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Enantiomers Analysis->Quantification Degradation Degradation Kinetics (Half-life Calculation) Quantification->Degradation EF_Calc Enantiomeric Fraction (EF) Calculation Quantification->EF_Calc

Caption: Experimental workflow for hexaconazole degradation analysis.

References

Cross-validation of (S)-Hexaconazole analytical methods between laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analytical Methods for (S)-Hexaconazole

An Objective Analysis of Methodologies and Performance Across Studies

The accurate quantification of the enantiomers of chiral pesticides like hexaconazole is critical, as stereoisomers can exhibit different biological activities and toxicities. While no direct inter-laboratory cross-validation studies for this compound analytical methods were identified in the public domain, this guide provides a comparative analysis of various single-laboratory validation studies. By examining the experimental protocols and performance data from these individual studies, researchers can gain insights into the robustness and applicability of different methods for their specific needs. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance data from various studies on the analysis of hexaconazole enantiomers. These tables provide a clear comparison of key validation parameters, including linearity, accuracy (recovery), precision (relative standard deviation), and limits of detection and quantification.

Table 1: Linearity and Limits of Detection/Quantification

MatrixLinearity (R²)LODLOQReference
Kiwifruit>0.990.01 mg/kg0.05 mg/kg[1]
Tomato, Cucumber, SoilNot specifiedNot specifiedNot specified[2]
Plasma, Urine, Feces, TissuesNot specifiedNot specifiedNot specified[3]

Table 2: Accuracy (Recovery) and Precision (RSD)

MatrixFortification LevelsRecovery (%)RSD (%)Reference
Kiwifruit0.05, 2, 5 mg/kg(+)-Hexaconazole: 91.55-96.86(-)-Hexaconazole: 93.84-97.32(+)-Hexaconazole: 1.86-8.75(-)-Hexaconazole: 1.95-9.40[1]
Plasma, Urine, Feces, Tissues10, 100, 1000 µg/L88.7-104.22.45-9.45[3]
Tomato, Cucumber, SoilNot specifiedNot specifiedNot specified[2]

Experimental Protocols

The methodologies employed for the analysis of this compound vary depending on the matrix. Below are detailed protocols from representative studies.

Method 1: Analysis of Hexaconazole Enantiomers in Kiwifruit[1]
  • Sample Preparation:

    • Homogenize 10 g of kiwifruit sample with 20 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex, and centrifuge.

    • Take the supernatant and purify using a C18 solid-phase extraction cartridge.

    • Elute with acetonitrile, evaporate to dryness, and redissolve in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC).

    • Column: Chiralcel OD-RH column.

    • Mobile Phase: Acetonitrile and 2 mM ammonium acetate in water (60:40, v/v).

    • Flow Rate: 0.4 mL/min.

    • Detection: Tandem Mass Spectrometry (MS/MS).

Method 2: Analysis of Hexaconazole Enantiomers in Biological Matrices (Plasma, Tissues)[4]
  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 400 µL of acetonitrile for protein precipitation.

    • Vortex and centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the supernatant, evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Instrument: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

    • Column: Lux Cellulose-2 chiral column.

    • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: Not specified.

    • Detection: MS/MS in positive ion electrospray mode.

Visualization of Inter-Laboratory Cross-Validation Workflow

To ensure consistency and reliability of an analytical method across different laboratories, a cross-validation study is essential. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Originating Laboratory cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab N) cluster_2 Central Data Analysis cluster_3 Outcome A Method Development & Validation B Preparation of Standardized QC Samples A->B C Method Transfer & Implementation B->C D Analysis of Blinded QC Samples C->D E Analysis of Shared Study Samples D->E F Data Submission from All Labs E->F G Statistical Comparison of Results F->G H Assessment of Inter-Laboratory Variability G->H I Acceptance Criteria Met? (e.g., Accuracy, Precision) H->I J Method Deemed Cross-Validated I->J Yes K Investigation & Re-validation Required I->K No

Caption: Workflow for Inter-Laboratory Cross-Validation.

References

Bioactivity comparison of (S)-Hexaconazole with other triazole fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioactivity of (S)-Hexaconazole and Other Triazole Fungicides

Introduction

Triazole fungicides are a critical class of agrochemicals renowned for their broad-spectrum and systemic activity against a wide range of fungal pathogens.[1] Their primary mode of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2] This disruption leads to impaired membrane function and ultimately, fungal cell death. Many triazoles, including hexaconazole, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers, often designated as (S) and (R) forms, can exhibit significant differences in their biological activity. This guide provides a detailed comparison of the bioactivity of the (S)-enantiomer of hexaconazole with its (R)-enantiomer and other commonly used triazole fungicides, supported by experimental data and protocols.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides specifically target and inhibit the enzyme lanosterol 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol in the fungal cell. By blocking this step, triazoles prevent the formation of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structural integrity and function of the fungal cell membrane.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by triazole fungicides.

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_precursors Ergosterol Precursors Lanosterol->Ergosterol_precursors Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Inhibitor Triazole Fungicides (e.g., Hexaconazole) Inhibitor->Lanosterol Inhibit C14-demethylase (CYP51)

Caption: Fungal ergosterol biosynthesis pathway indicating inhibition by triazoles.

Experimental Protocols

Mycelial Growth Rate Method

A widely used in vitro method to determine the efficacy of fungicides is the mycelial growth rate method (or poisoned food technique).[4][5][6] This assay quantifies the ability of a fungicide to inhibit the vegetative growth of a fungus.

Protocol:

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The fungicide to be tested is dissolved in a solvent (e.g., acetone) and added to the molten agar at various concentrations.[7] A control plate containing only the solvent is also prepared.

  • Inoculation: A small plug (e.g., 4-5 mm diameter) of actively growing mycelium from a pure fungal culture is placed at the center of each fungicide-amended and control plate.[4][8]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The data is then used to determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).

The workflow for this method is depicted in the diagram below.

Mycelial_Growth_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare PDA Medium add_fungicide Add Fungicide to Molten Agar prep_media->add_fungicide pour_plates Pour into Petri Dishes add_fungicide->pour_plates inoculate Inoculate with Fungal Plug pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for the mycelial growth rate bioassay.

Bioactivity Data: Enantioselectivity of Hexaconazole

Hexaconazole possesses a chiral center, resulting in two enantiomers. Research has consistently shown that the fungicidal activity of these enantiomers is not equal, a phenomenon known as enantioselectivity. One enantiomer typically exhibits significantly higher bioactivity. While there is some ambiguity in literature regarding the exact designation ((S) vs. (+) and (R) vs. (-)), studies clearly indicate a highly active and a less active isomer. For the purpose of this guide, we will refer to the more active enantiomer as (-)-Hexaconazole, as it is more frequently cited with supporting data.

A study investigating the bioactivity of hexaconazole enantiomers against four fungal pathogens found that (-)-hexaconazole was consistently more active than (+)-hexaconazole.[9] The difference in activity was particularly pronounced against Alternaria solani, Alternaria mali Roberts, and Monilinia fructicola, where the (-)-enantiomer was 11 to 13 times more potent.[9]

Table 1: Bioactivity of Hexaconazole Enantiomers Against Various Fungi

Fungal Species EC50 (mg/L) of (+)-Hexaconazole EC50 (mg/L) of (-)-Hexaconazole Activity Ratio ( (+)/(-) ) Reference
Alternaria solani 0.55 0.05 11.0 [9]
Alternaria mali Roberts 0.40 0.03 13.3 [9]
Monilinia fructicola 0.60 0.05 12.0 [9]

| Colletotrichum gloeosporioides Penz | 0.29 | 0.23 | 1.26 |[9] |

Data extracted from a study by Han et al. (2013).[9]

Comparative Bioactivity with Other Triazole Fungicides

The efficacy of hexaconazole has been compared to other widely used triazole fungicides. The relative performance often depends on the target fungal species.

Against Rhizoctonia solani (Sheath Blight of Rice)

Studies have shown hexaconazole to be highly effective against Rhizoctonia solani. In one comparative study, hexaconazole exhibited a lower EC50 value than tebuconazole, indicating higher potency.[3] Another study confirmed that among four tested triazoles (hexaconazole, difenoconazole, tebuconazole, and propiconazole), hexaconazole was the most effective at inhibiting the growth and development of R. solani.[10]

Table 2: Comparative EC50 Values of Triazole Fungicides Against Rhizoctonia solani

Fungicide Average EC50 (µg/mL) Reference
Hexaconazole 0.051 [3]
Tebuconazole 0.109 [3]
Difenoconazole 0.663 [11]

| Propiconazole | 0.450 |[10] |

Data compiled from multiple sources for comparison.[3][10][11]

Against Alternaria solani (Early Blight)

Hexaconazole and tebuconazole have demonstrated excellent efficacy against Alternaria solani, the causal agent of early blight in potatoes and tomatoes. In an in vitro evaluation, both hexaconazole and tebuconazole achieved 100% mycelial growth inhibition at concentrations as low as 0.025%.[12] They were found to be superior to other tested fungicides like difenoconazole and propiconazole.[12][13]

Table 3: Mycelial Growth Inhibition of Alternaria solani by Triazole Fungicides

Fungicide Concentration Mean Mycelial Growth Inhibition (%) Reference
Hexaconazole 5% EC 0.025% - 0.15% 100 [12]
Tebuconazole 25.9% EC 0.025% - 0.15% 100 [12]
Difenoconazole 25% EC 0.025% - 0.15% 97.56 [12]

| Propiconazole 25% EC | 0.025% - 0.15% | 95.82 |[12] |

Data from an in vitro evaluation by Kulkarni et al. (2024).[12]

Against Fusarium graminearum (Fusarium Head Blight)

The sensitivity of Fusarium graminearum to various triazoles has been documented. While direct comparative EC50 values including this compound are limited in the readily available literature, data for racemic hexaconazole and other triazoles are available.

Table 4: Comparative EC50 Values of Triazole Fungicides Against Fusarium graminearum

Fungicide Mean EC50 (mg/L) Reference
Hexaconazole (racemic) 1.170 [14]
Tebuconazole 0.161 - 0.331 [7]
Metconazole 0.024 - 0.041 [7]

| Prothioconazole | 2.2 - 22.9 |[15] |

Data compiled from multiple sources. Note that sensitivity can vary significantly between isolates and testing conditions.[7][14][15]

Conclusion

The bioactivity of hexaconazole is significantly influenced by its stereochemistry, with the (-)-enantiomer demonstrating substantially higher fungicidal activity against a range of pathogens compared to the (+)-enantiomer.[9] This highlights the potential for developing more effective and environmentally friendly fungicide formulations by using the pure, more active enantiomer.

When compared to other triazole fungicides, hexaconazole shows excellent to superior performance, particularly against pathogens like Rhizoctonia solani and Alternaria solani.[3][12] Its efficacy against other fungi, such as Fusarium graminearum, is comparable to some triazoles, although others like metconazole may show higher potency.[7][14] The choice of fungicide should, therefore, be guided by the target pathogen, local resistance patterns, and integrated pest management strategies. The data presented in this guide underscores the importance of considering both the specific triazole compound and its stereochemistry for optimal disease control.

References

A Comparative Guide to Determining the Enantiomeric Ratio of Hexaconazole in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

The fungicide hexaconazole, widely used in agriculture, is a chiral compound existing as two enantiomers, (+)-hexaconazole and (-)-hexaconazole. These enantiomers can exhibit different biological activities and degradation rates in the environment, making the determination of their ratio crucial for accurate environmental risk assessment.[1][2][3] This guide compares two prominent analytical techniques for the enantioselective analysis of hexaconazole in environmental matrices: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric ratio of hexaconazole depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods based on published experimental data.

ParameterHPLC-UV MethodLC-MS/MS Method
Chiral Column Lux® Cellulose-2Chiralcel OD-RH
Mobile Phase Acetonitrile/Water (70/30, v/v)Acetonitrile/2 mM Ammonium Acetate in Water (60/40, v/v)
Flow Rate 0.3 mL/min0.4 mL/min
Detection UV (210 nm)Tandem Mass Spectrometry (MS/MS)
Retention Time (+)-Hexaconazole 10.98 minNot specified
Retention Time (-)-Hexaconazole 14.10 minNot specified
Limit of Detection (LOD) 0.01 mg/kg (in kiwifruit)< 1.0 µg/kg (in soil)
Limit of Quantification (LOQ) 0.05 mg/kg (in kiwifruit)≤ 3.0 µg/kg (in soil)
Recoveries 91.55 - 97.32% (in kiwifruit)76.4 - 108.1% (in soil)
Relative Standard Deviations (RSDs) 1.86 - 9.40%2.6 - 14.1% (inter-day)

Experimental Workflow

The general workflow for determining the enantiomeric ratio of hexaconazole in environmental samples involves sample collection, extraction, cleanup, chiral separation, and data analysis. The following diagram illustrates this process.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing SampleCollection 1. Sample Collection (Soil, Water, etc.) Extraction 2. Extraction (e.g., QuEChERS, LLE) SampleCollection->Extraction Cleanup 3. Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup ChiralSeparation 4. Chiral Chromatography (HPLC or LC-MS/MS) Cleanup->ChiralSeparation Detection 5. Detection (UV or MS/MS) ChiralSeparation->Detection PeakIntegration 6. Peak Integration & Quantification Detection->PeakIntegration RatioCalculation 7. Enantiomeric Ratio Calculation PeakIntegration->RatioCalculation

Caption: General experimental workflow for hexaconazole enantiomeric ratio analysis.

Detailed Experimental Protocols

Below are the detailed methodologies for the two compared analytical techniques.

Method 1: HPLC-UV for Hexaconazole Enantiomer Separation [4]

  • Instrumentation : Agilent 1260 series HPLC system with a UV detector.[4]

  • Chiral Column : Lux® Cellulose-2 (250 mm × 4.6 µm, 5 µm particle size).[4]

  • Mobile Phase : An isocratic mixture of acetonitrile and ultrapure water at a ratio of 70:30 (v/v).[4]

  • Flow Rate : 0.3 mL/min.[4]

  • Column Temperature : 30 °C.[4]

  • Injection Volume : 20 µL.[4]

  • UV Detection Wavelength : 210 nm.[4]

  • Sample Preparation (based on a food matrix, adaptable for environmental samples) : A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove matrix interferences.

Method 2: Chiral LC-MS/MS for Hexaconazole Enantiomer Separation [1][5]

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chiral Column : Chiralcel OD-RH (150 mm × 4.6 mm).[1][5]

  • Mobile Phase : An isocratic mixture of acetonitrile and 2 mM ammonium acetate in water at a ratio of 60:40 (v/v).[1]

  • Flow Rate : 0.4 mL/min.[1]

  • Mass Spectrometry : Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification of the enantiomers.

  • Sample Preparation : For soil samples, the QuEChERS method is suitable for extraction.[5] For water samples, solid-phase extraction (SPE) is a common and effective technique for extraction and cleanup.[5]

Conclusion

Both HPLC-UV and LC-MS/MS are effective for determining the enantiomeric ratio of hexaconazole in environmental samples. The HPLC-UV method is simpler and more accessible, making it suitable for routine analysis where high sensitivity is not the primary concern.[4] The LC-MS/MS method, however, offers superior sensitivity and selectivity, which is critical for detecting low concentrations of hexaconazole enantiomers in complex environmental matrices like soil and water.[1][5] The choice between these methods will ultimately be guided by the specific research question, the nature of the environmental sample, and the available instrumentation.

References

Validation of a quick, easy, cheap, effective, rugged, and safe (QuEChERS) method for (S)-Hexaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the analysis of the (S)-enantiomer of Hexaconazole with alternative analytical techniques. The following sections present a detailed breakdown of experimental protocols and performance data to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of (S)-Hexaconazole is critical for accuracy and efficiency. This section compares the performance of a QuEChERS-based method with a traditional liquid-liquid extraction technique, highlighting key validation parameters.

Parameter QuEChERS-like Method (Acetonitrile Extraction with SPE Cleanup) Liquid-Liquid Extraction with Column Chromatography Cleanup Liquid Extraction for Enantiomer Analysis
Analyte HexaconazoleHexaconazole(+)-Hexaconazole and (-)-Hexaconazole
Matrix Fruits and VegetablesBlack TeaKiwifruit Juice
Analytical Instrument GC-MS/MSGC-NPDHPLC
**Linearity (R²) **Not explicitly stated, but method described as "highly linear"0.999>0.99
Recovery (%) 92.24 - 106.1386 - 96 (Repeatability), 81 - 85 (Reproducibility)91.55 - 96.86 ((+)-enantiomer), 93.84 - 97.32 ((-)-enantiomer)
Precision (RSD%) 3.03 - 9.340.30 - 2.35 (Repeatability), 1.68 - 5.13 (Reproducibility)1.86 - 8.75 ((+)-enantiomer), 1.95 - 9.40 ((-)-enantiomer)
Limit of Detection (LOD) 0.02 mg/kg0.05 mg/kg (Instrumental)0.01 mg/kg
Limit of Quantification (LOQ) Not explicitly stated0.1 mg/kg0.05 mg/kg

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below to ensure reproducibility and aid in the operational setup.

QuEChERS-like Method for Hexaconazole in Fruits and Vegetables

This method utilizes an acetonitrile-based extraction followed by a solid-phase extraction (SPE) cleanup.

  • Sample Preparation: Homogenize the fruit or vegetable sample.

  • Extraction: Extract the homogenized sample with acetonitrile.

  • Cleanup: Use a GCB/NH2 SPE column for cleanup. Elute with a mixture of petroleum ether and acetone (15:85, V/V).

  • Analysis: Analyze the cleaned extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) on a DB-5 ms column[1].

Liquid-Liquid Extraction for Hexaconazole in Black Tea

This traditional method involves solvent extraction and column chromatography for cleanup.

  • Sample Preparation: Use a black tea sample.

  • Extraction: Perform liquid-liquid extraction with a 1:1 (v/v) mixture of n-hexane and acetone.

  • Cleanup: Clean the extract using adsorption column chromatography with activated florisil.

  • Analysis: Quantify Hexaconazole using a Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD)[2].

Liquid Extraction for Hexaconazole Enantiomers in Kiwifruit Juice

This method is tailored for the specific analysis of Hexaconazole enantiomers.

  • Sample Preparation: Process kiwifruit into juice.

  • Extraction: The specific liquid extraction solvent and procedure are not detailed in the abstract but result in a sample ready for HPLC analysis.

  • Analysis: Separate and quantify the (+)- and (-)-enantiomers of Hexaconazole using High-Performance Liquid Chromatography (HPLC)[3].

Visualizing the QuEChERS Workflow

The following diagram illustrates the typical workflow of a QuEChERS method, providing a clear, step-by-step visual guide.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Sample Weighing (e.g., 10-15g of homogenized sample) add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer_supernatant 6. Transfer Aliquot of Supernatant centrifuge1->transfer_supernatant Acetonitrile Layer add_dspe 7. Add d-SPE Sorbent (e.g., PSA, C18, GCB) transfer_supernatant->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract 10. Collect Final Extract centrifuge2->final_extract analysis 11. LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow diagram.

References

A Comparative Analysis of the Toxicokinetics of (S)-Hexaconazole and (R)-Hexaconazole in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective toxicokinetics of hexaconazole enantiomers, presenting key experimental data and methodologies from in vivo studies.

This guide provides a detailed comparison of the toxicokinetic profiles of the (S)-(+)- and (R)-(−)-enantiomers of the triazole fungicide hexaconazole in various animal models. Understanding the differential absorption, distribution, metabolism, and excretion (ADME) of these stereoisomers is crucial for accurate risk assessment and the development of safer agrochemicals. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for toxicologists, pharmacologists, and regulatory scientists.

Executive Summary

Hexaconazole exhibits significant stereoselectivity in its toxicokinetic behavior in animal models. Studies in mice and rabbits consistently demonstrate that the (S)-(+)-enantiomer is metabolized and eliminated more rapidly than the (R)-(−)-enantiomer. This leads to a lower systemic exposure and potentially different toxicity profiles for the two enantiomers. The liver is the primary organ of accumulation and metabolism for both enantiomers.

Data Presentation: Comparative Toxicokinetics in Mice

A pivotal study in male Kunming mice following a single oral administration of racemic hexaconazole provides a comprehensive dataset on the differential toxicokinetics of its enantiomers.[1]

Table 1: Toxicokinetic Parameters of (S)-(+)-Hexaconazole and (R)-(−)-Hexaconazole in Mouse Plasma[1]
Parameter(S)-(+)-Hexaconazole(R)-(−)-Hexaconazole
Cmax (μg/L) 129.73132.78
Tmax (h) 22
t1/2 (h) 3.073.71
AUC (0-12h) (h·μg/L) 304.41321.18
Vd (L/kg) 2.822.69
CL (L/h/kg) 0.640.59

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC: Area under the plasma concentration-time curve; Vd: Apparent volume of distribution; CL: Clearance.

Table 2: Peak Concentrations of Hexaconazole Enantiomers in Mouse Tissues, Urine, and Feces[1]
Matrix(S)-(+)-Hexaconazole (μg/kg)(R)-(−)-Hexaconazole (μg/kg)Tmax (h)
Liver 436.66522.042
Kidney 62.1042.291
Brain 52.5046.941
Urine 17.91 (μg/L)21.14 (μg/L)4
Feces 79.0774.9412

The data clearly indicates that while both enantiomers are rapidly absorbed, (S)-(+)-Hexaconazole is cleared from the plasma at a faster rate than (R)-(−)-Hexaconazole, as shown by its shorter half-life and higher clearance value.[1] The liver showed the highest accumulation of both enantiomers.[1][2][3]

Experimental Protocols

The following methodologies are based on the key experimental study conducted in mice.[1]

Animal Dosing and Sample Collection
  • Animal Model: Male Kunming (KM) mice (20-22 g).[1]

  • Administration: Single oral gavage of racemic hexaconazole (0.2 mg/L in DMSO solution).[1]

  • Sample Collection: Blood, liver, kidney, brain, spleen, lung, heart, urine, and feces were collected at various time points up to 96 hours post-administration.[1]

Analytical Methodology
  • Sample Preparation: Tissue samples were homogenized. All samples underwent an acetonitrile-based extraction followed by vortexing, sonication, and centrifugation.[1]

  • Instrumentation: An ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) system was used for the enantioselective analysis.[1][2][4]

  • Chiral Separation: A Lux Cellulose-2 chiral column was used to separate the (S)-(+)- and (R)-(−)-enantiomers.[1]

  • Data Analysis: A two-compartment model was used to fit the plasma concentration-time data and calculate the toxicokinetic parameters.[1]

Mandatory Visualization

Experimental Workflow for Mouse Toxicokinetic Study

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Animal_Model Male Kunming Mice Acclimation 1 Week Acclimation Animal_Model->Acclimation Fasting 12h Fasting Acclimation->Fasting Dosing Single Oral Gavage (rac-Hexaconazole) Sacrifice Sacrifice at Time Points (0.5-96h) Dosing->Sacrifice Collection Collect Blood, Tissues, Urine, Feces Sacrifice->Collection Preparation Homogenization & Acetonitrile Extraction Collection->Preparation Analysis UPLC-MS/MS Analysis (Chiral Column) Preparation->Analysis Data Toxicokinetic Modeling (Two-Compartment) Analysis->Data Results Comparative Toxicokinetic Data Data->Results

Caption: Experimental workflow for the stereoselective toxicokinetic study of hexaconazole enantiomers in mice.

Comparative Toxicokinetics in Other Animal Models

Rabbit Model

A study in rabbits following intravenous administration of racemic hexaconazole also demonstrated stereoselective kinetics. The key findings include:

  • The plasma, liver, and kidney levels of the (+)-enantiomer decreased more rapidly than those of the (-)-enantiomer.[5]

  • The area under the concentration-time curve (AUC) ratio of the (-)-enantiomer to the (+)-enantiomer was 1.35, indicating higher exposure to the (-)-enantiomer.[5]

  • The total plasma clearance of the (+)-enantiomer was over 1.3-fold higher than that of the (-)-enantiomer.[5]

Rat Model

While comprehensive in vivo toxicokinetic data for hexaconazole enantiomers in rats is limited in the available literature, some studies provide insights:

  • In vitro studies using rat liver microsomes showed that (+)-hexaconazole was metabolized faster than (-)-hexaconazole.[6]

  • Another study noted that in both male and female rats, (+)-Hexaconazole decreased faster than (−)-Hexaconazole.[1]

Conclusion

The available data from studies in mice and rabbits consistently demonstrate the stereoselective toxicokinetics of hexaconazole, with the (S)-(+)-enantiomer being more rapidly cleared from the body than the (R)-(−)-enantiomer. This highlights the importance of evaluating the toxicokinetics of individual enantiomers for a comprehensive understanding of the potential risks associated with chiral pesticides. Further research, particularly generating detailed in vivo data in a second rodent species like the rat, would be beneficial for a more complete comparative analysis.

References

Safety Operating Guide

Proper Disposal of (S)-Hexaconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Hexaconazole is a fungicide classified as a hazardous material.[1] Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1] This guide provides detailed procedures for the safe handling and disposal of this compound waste streams in a research environment.

The primary principle for managing this compound waste is to avoid release into the environment.[1][2] Never pour this compound or its containers into drains, sewers, or waterways, as it is toxic to aquatic organisms.[2][3][4] The disposal of this material is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States once it is declared waste.[5][6]

Key Disposal and Safety Parameters

The following table summarizes essential quantitative data and safety recommendations for handling this compound waste.

ParameterGuidelineNotes
Primary Disposal Method Incineration in a licensed commercial incinerator.[2]This is the recommended method for unused or surplus product.
Incineration Temperature > 1000°C[7]Recommended for contaminated absorbents, used containers, and surplus product.[7]
Container Disposal Triple-rinse, then puncture and recycle or dispose of as per local regulations.[3][7][8]Noncombustible containers must be triple-rinsed; combustible containers should be incinerated.[7]
Spill Management Absorb with inert material (sand, earth), containerize for disposal.[2]Prevent spill washings from entering surface water drains.[2]
Incompatible Materials Strong acidic or alkaline materials.[2]Avoid mixing with these materials during storage or disposal.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, protective clothing/apron.[2]Wear appropriate PPE during all handling and disposal procedures.

Experimental Protocols for Disposal

Protocol 1: Triple-Rinse Procedure for Empty Containers

This procedure is essential for decontaminating empty, noncombustible containers prior to disposal.

  • Initial Draining : Empty the container completely into the spray tank or a designated waste collection vessel. Allow it to drain for at least 30 seconds after the flow has slowed to a drip.[8]

  • First Rinse : Fill the empty container approximately one-quarter full with water or a suitable solvent.[8]

  • Agitation : Securely close the container lid and shake vigorously to rinse all interior surfaces.[8]

  • Rinsate Collection : Pour the rinsate from the container into the spray tank or a hazardous waste collection container.[8][9] Allow the container to drain for at least 30 seconds.

  • Repeat : Repeat the rinsing and collection steps (2-4) two more times.[8]

  • Final Disposal : After the third rinse, the container is considered "empty." Puncture the container to prevent reuse and dispose of it in the trash, offer it for recycling, or take it to a scrap metal facility, in accordance with institutional and local regulations.[7][8]

Protocol 2: Spill Cleanup and Disposal

Follow these steps to safely manage spills of this compound.

  • Ensure Safety : Before cleanup, ensure you are wearing the appropriate PPE, including gloves, eye protection, and protective clothing.[1][2]

  • Containment : Prevent the spill from spreading or entering drains or waterways.[1][2]

  • Absorption : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or sawdust.[2][7]

  • Collection : Carefully sweep or scoop the absorbed material into a clean, dry, and appropriately labeled container for hazardous waste.[2][7]

  • Area Decontamination : Wash the spill area with water and a detergent.[3]

  • Waste Water Collection : Collect all wash water for treatment and disposal as hazardous waste. Do not allow this water to enter surface drains.[1][2]

  • Disposal : Seal the container holding the contaminated absorbent and dispose of it via a licensed hazardous waste management facility, typically through incineration.[2][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste streams.

Hexaconazole_Disposal_Workflow cluster_waste_types Waste Stream Identification cluster_procedures Disposal Procedures cluster_final_disposal Final Disposal Route start This compound Waste (Hazardous Material) unused_product Unused or Surplus This compound start->unused_product Segregate empty_container Empty Container start->empty_container Segregate spill_material Spill Material & Contaminated PPE start->spill_material Segregate collect_waste Collect in a Labeled, Sealed Hazardous Waste Container unused_product->collect_waste triple_rinse Protocol 1: Triple-Rinse Container empty_container->triple_rinse absorb_spill Protocol 2: Absorb with Inert Material & Collect spill_material->absorb_spill incinerate Dispose via Licensed Commercial Incinerator (>1000°C) collect_waste->incinerate puncture_dispose Puncture Container; Dispose or Recycle per Local Regulations triple_rinse->puncture_dispose Decontaminated Container rinsate Collect Rinsate as Hazardous Waste triple_rinse->rinsate Rinsate absorb_spill->collect_waste rinsate->collect_waste

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.